4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[3-(trifluoromethyl)pyrazol-1-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)9-5-6-16(15-9)8-3-1-7(2-4-8)10(17)18/h1-6H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBFVQMSDDVBSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C=CC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381691 | |
| Record name | 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220462-27-1 | |
| Record name | 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for obtaining 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid, a key building block in the development of various pharmacologically active molecules. This document details three distinct and viable synthetic pathways, complete with experimental protocols, quantitative data, and workflow visualizations to aid in practical laboratory applications.
Executive Summary
The synthesis of this compound can be effectively achieved through multiple strategies. This guide outlines three primary methods:
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Two-Step Synthesis via Ullmann Coupling: This classic approach involves the initial synthesis of the core intermediate, 3-(trifluoromethyl)-1H-pyrazole, followed by a copper-catalyzed Ullmann cross-coupling reaction with 4-iodobenzoic acid.
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Two-Step Synthesis via Nucleophilic Aromatic Substitution (SNAr): An alternative two-step method that also begins with the synthesis of 3-(trifluoromethyl)-1H-pyrazole, which is then coupled with 4-fluorobenzoic acid through a nucleophilic aromatic substitution reaction.
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One-Pot Synthesis from 4-Hydrazinobenzoic Acid: A more direct route that involves the condensation of 4-hydrazinobenzoic acid with 1,1,1-trifluoro-2,4-pentanedione to yield the final product in a single synthetic operation.
Each of these routes offers distinct advantages and considerations in terms of reagent availability, reaction conditions, and overall yield. The following sections provide detailed experimental procedures and comparative data to assist researchers in selecting the most suitable method for their specific needs.
Synthetic Pathways Overview
The following diagram illustrates the three synthetic routes to this compound detailed in this guide.
Experimental Protocols
Synthesis of Intermediate: 3-(Trifluoromethyl)-1H-pyrazole
This intermediate is common to both Route 1 and Route 2.
Methodology:
A solution of 1,1,1-trifluoro-2,4-pentanedione (1 equivalent) in a suitable solvent such as ethanol is prepared in a round-bottom flask equipped with a reflux condenser. To this solution, hydrazine hydrate (1.1 equivalents) is added dropwise at room temperature. The reaction mixture is then heated to reflux and maintained at this temperature for a specified period. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product can be purified by distillation or recrystallization to yield pure 3-(trifluoromethyl)-1H-pyrazole.
| Parameter | Value |
| Reagents | |
| 1,1,1-Trifluoro-2,4-pentanedione | 1.0 eq |
| Hydrazine Hydrate | 1.1 eq |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Purification | Distillation or Recrystallization |
| Typical Yield | 80-90% |
Route 1: Two-Step Synthesis via Ullmann Coupling
Methodology:
In a sealable reaction vessel, 3-(trifluoromethyl)-1H-pyrazole (1 equivalent), 4-iodobenzoic acid (1.2 equivalents), a copper(I) catalyst (e.g., CuI, 10 mol%), a ligand (e.g., L-proline, 20 mol%), and a base (e.g., K₂CO₃, 2 equivalents) are combined in a high-boiling polar aprotic solvent such as DMF or DMSO. The vessel is sealed, and the reaction mixture is heated to a high temperature (typically 120-150 °C) with vigorous stirring for an extended period. After the reaction is complete, the mixture is cooled to room temperature, diluted with water, and acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired product.
| Parameter | Value |
| Reagents | |
| 3-(Trifluoromethyl)-1H-pyrazole | 1.0 eq |
| 4-Iodobenzoic Acid | 1.2 eq |
| Copper(I) Iodide (CuI) | 0.1 eq |
| L-Proline | 0.2 eq |
| Potassium Carbonate (K₂CO₃) | 2.0 eq |
| Solvent | DMF or DMSO |
| Temperature | 120-150 °C |
| Reaction Time | 12-24 hours |
| Purification | Recrystallization |
| Typical Yield | 60-75% |
Route 2: Two-Step Synthesis via Nucleophilic Aromatic Substitution (SNAr)
Methodology:
To a solution of 3-(trifluoromethyl)-1H-pyrazole (1 equivalent) in a polar aprotic solvent like DMSO or DMF, a strong base (e.g., potassium carbonate or cesium carbonate, 2-3 equivalents) is added, and the mixture is stirred to form the pyrazolate anion. 4-Fluorobenzoic acid (1.1 equivalents) is then added to the reaction mixture. The mixture is heated to an elevated temperature (typically 100-140 °C) and stirred until the starting material is consumed. After cooling to room temperature, the reaction mixture is poured into water and acidified with an aqueous acid solution (e.g., 1M HCl) to precipitate the crude product. The solid is collected by filtration, washed with water, and purified by recrystallization to yield the final compound.[1]
| Parameter | Value |
| Reagents | |
| 3-(Trifluoromethyl)-1H-pyrazole | 1.0 eq |
| 4-Fluorobenzoic Acid | 1.1 eq |
| Cesium Carbonate (Cs₂CO₃) | 2.5 eq |
| Solvent | DMSO |
| Temperature | 120 °C |
| Reaction Time | 1.5-3 hours |
| Purification | Recrystallization |
| Typical Yield | 70-85% |
Route 3: One-Pot Synthesis from 4-Hydrazinobenzoic Acid
Methodology:
In a single reaction vessel, 4-hydrazinobenzoic acid (1 equivalent) is dissolved in a suitable solvent, such as glacial acetic acid or ethanol. 1,1,1-Trifluoro-2,4-pentanedione (1.05 equivalents) is then added to the solution. The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or LC-MS). Upon completion, the reaction mixture is cooled, and the product is isolated, which may involve precipitation by the addition of water or removal of the solvent under reduced pressure. The crude product is then purified by recrystallization.
| Parameter | Value |
| Reagents | |
| 4-Hydrazinobenzoic Acid | 1.0 eq |
| 1,1,1-Trifluoro-2,4-pentanedione | 1.05 eq |
| Solvent | Glacial Acetic Acid or Ethanol |
| Temperature | Reflux |
| Reaction Time | 6-12 hours |
| Purification | Recrystallization |
| Typical Yield | 75-88% |
General Experimental Workflow
The following diagram provides a generalized workflow applicable to all the synthetic routes described, from reaction setup to the isolation and purification of the final product.
Data Summary and Comparison
| Synthesis Route | Key Features | Advantages | Disadvantages |
| Route 1: Ullmann Coupling | Two steps; Copper-catalyzed C-N bond formation. | Well-established; Tolerant of various functional groups. | Requires high temperatures; Potential for heavy metal contamination. |
| Route 2: SNAr | Two steps; Metal-free C-N bond formation. | Avoids transition metal catalysts; Generally good yields. | May require strongly activated substrates and harsh conditions. |
| Route 3: One-Pot Synthesis | Single step; Direct condensation. | High atom economy; Operationally simple. | Potential for side reactions; Regioselectivity can be an issue. |
Conclusion
This technical guide has detailed three robust synthetic routes to this compound. The choice of the optimal pathway will depend on the specific requirements of the research, including available starting materials, desired purity, scalability, and process safety considerations. The provided experimental protocols and comparative data serve as a valuable resource for chemists and drug development professionals in the synthesis of this important chemical intermediate.
References
An In-depth Technical Guide to the Chemical Properties of 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid is a fluorinated heterocyclic compound belonging to the pyrazole class of molecules. The presence of the trifluoromethyl group and the pyrazole ring, a common scaffold in medicinal chemistry, suggests its potential for diverse biological activities. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthesis protocol, and an exploration of its potential biological significance based on related structures.
Chemical and Physical Properties
Quantitative data for this compound is summarized below. It is important to note that while some data is available from chemical suppliers, a complete experimental characterization is not readily found in the public literature.
| Property | Value | Source |
| IUPAC Name | This compound | ChemSupplier |
| CAS Number | 220462-27-1 | ChemSupplier |
| Molecular Formula | C₁₁H₇F₃N₂O₂ | ChemSupplier |
| Molecular Weight | 272.18 g/mol | Calculated |
| Melting Point | 189 °C | ChemSupplier |
| Boiling Point | 368 °C | ChemSupplier |
| Density | 1.44 g/cm³ | ChemSupplier |
| Solubility | No specific data found. Expected to be soluble in polar organic solvents like DMSO and DMF based on its structure and data for related compounds.[1] | Inferred |
| pKa | No specific data found. The pKa of the carboxylic acid group is likely in the range of 3-5, influenced by the electron-withdrawing nature of the pyrazole and trifluoromethyl groups. | Inferred |
Spectroscopic Data
Detailed experimental spectra for this compound are not widely available. The following are predicted characteristics based on the analysis of similar structures.
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¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the benzoic acid ring and the pyrazole ring. The protons on the benzoic acid ring would likely appear as two doublets in the aromatic region. The pyrazole protons would also resonate in the aromatic region as distinct signals. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift.
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¹³C NMR: The carbon NMR spectrum would display signals for all 11 carbon atoms in the molecule. The trifluoromethyl carbon would show a characteristic quartet due to coupling with the fluorine atoms. The carbonyl carbon of the carboxylic acid would be observed at a downfield chemical shift.
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FTIR: The infrared spectrum would be characterized by a broad O-H stretch from the carboxylic acid, a sharp C=O stretch, C-N and C=C stretching vibrations from the aromatic and pyrazole rings, and strong C-F stretching bands from the trifluoromethyl group.
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Mass Spectrometry: The mass spectrum would show the molecular ion peak. Fragmentation would likely involve the loss of the carboxylic acid group and cleavage of the pyrazole ring.
Experimental Protocols
A detailed, validated experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a plausible synthetic route can be devised based on common methods for the synthesis of N-arylpyrazoles.
Proposed Synthesis of this compound
A common method for the synthesis of 1-arylpyrazoles involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an arylhydrazine. In this case, a suitable precursor would be a trifluoromethyl-substituted 1,3-dicarbonyl equivalent reacting with 4-hydrazinobenzoic acid.
Step 1: Synthesis of a suitable 1,3-dicarbonyl equivalent with a trifluoromethyl group.
This could be achieved through various methods, for example, the Claisen condensation of ethyl trifluoroacetate with a suitable ketone.
Step 2: Cyclocondensation with 4-hydrazinobenzoic acid.
The trifluoromethylated 1,3-dicarbonyl compound would then be reacted with 4-hydrazinobenzoic acid in a suitable solvent, such as ethanol or acetic acid, often with heating. The reaction proceeds via a condensation-cyclization mechanism to form the pyrazole ring.
Step 3: Purification.
The crude product would be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.
General Characterization Methods:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reaction.
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Melting Point: To assess the purity of the final product.
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NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized compound.
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Mass Spectrometry: To confirm the molecular weight of the product.
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FTIR Spectroscopy: To identify the functional groups present in the molecule.
Caption: General workflow for the synthesis of this compound.
Potential Biological Activity and Signaling Pathways
While specific biological studies on this compound are limited, the pyrazole scaffold is a well-known pharmacophore with a wide range of biological activities. Derivatives of this core structure have shown promise as antibacterial agents.[2] The trifluoromethyl group often enhances metabolic stability and binding affinity of drug candidates.
Potential Mechanisms of Action as an Antibacterial Agent:
Based on studies of related pyrazole-containing compounds, potential antibacterial mechanisms of action for this compound could include:
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Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.[3]
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Disruption of Fatty Acid Biosynthesis: Inhibition of key enzymes in the fatty acid synthesis pathway can disrupt bacterial cell membrane integrity.
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Inhibition of other essential bacterial enzymes: Pyrazole derivatives have been shown to inhibit a variety of other bacterial enzymes necessary for survival.
Caption: Hypothetical antibacterial mechanism of action for this compound.
Conclusion
This compound is a compound of interest for medicinal chemistry and drug discovery due to its structural features. While a complete set of experimental data is not currently available in the public domain, this guide provides a summary of its known properties and a framework for its synthesis and potential biological evaluation. Further research is warranted to fully elucidate its chemical and pharmacological profile.
References
In-Depth Technical Guide: Characterization of 4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]benzoic Acid (CAS Number 220462-27-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive characterization of the chemical compound identified by CAS number 220462-27-1, which is 4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid. This molecule belongs to the class of pyrazole derivatives, a well-established scaffold in medicinal chemistry known for a wide range of biological activities. The presence of a trifluoromethyl group and a benzoic acid moiety suggests its potential as a bioactive agent, possibly targeting enzymes or receptors involved in various physiological processes. This document summarizes its known physicochemical properties, provides a plausible synthetic route with a detailed experimental protocol, and explores its potential biological activity, particularly as a monoacylglycerol lipase (MAGL) inhibitor.
Physicochemical Properties
A summary of the available physicochemical data for this compound is presented in Table 1. It is important to note that some of this data is sourced from chemical suppliers and has not been independently verified in peer-reviewed literature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | Multiple Chemical Suppliers |
| CAS Number | 220462-27-1 | Multiple Chemical Suppliers |
| Molecular Formula | C₁₁H₇F₃N₂O₂ | Multiple Chemical Suppliers |
| Molecular Weight | 256.18 g/mol | Multiple Chemical Suppliers |
| Melting Point | 189 °C | Echemi[1] |
| Boiling Point | 368 °C | Echemi[1] |
| Density | 1.44 g/cm³ | Echemi[1] |
| Flash Point | 172 °C | Echemi[1] |
| Appearance | White to off-white solid (predicted) | General knowledge of similar compounds |
| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol. | General knowledge of similar compounds |
| pKa | Not experimentally determined. Predicted to be acidic due to the carboxylic acid group. | Chemical structure analysis |
| SMILES | O=C(O)c1ccc(cc1)n1cc(C(F)(F)F)cn1 | Multiple Chemical Suppliers |
| InChIKey | ZQBFVQMSDDVBSD-UHFFFAOYSA-N | Multiple Chemical Suppliers |
Synthesis and Characterization
Proposed Synthetic Pathway
A likely synthetic route is the reaction of 4-hydrazinobenzoic acid with a suitable trifluoromethylated three-carbon building block, such as 4,4,4-trifluoro-1-(dimethylamino)but-3-en-2-one, followed by cyclization.
Detailed Experimental Protocol (Hypothetical)
This protocol is a general guideline based on similar syntheses and may require optimization.
Materials:
-
4-Hydrazinobenzoic acid
-
4,4,4-Trifluoro-1-(dimethylamino)but-3-en-2-one
-
Glacial acetic acid
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Sodium bicarbonate (NaHCO₃)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydrazinobenzoic acid (1.0 equivalent) in a mixture of ethanol and glacial acetic acid.
-
Addition of Reagent: To the stirred solution, add 4,4,4-trifluoro-1-(dimethylamino)but-3-en-2-one (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Extraction: Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove acidic impurities, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure this compound.
Characterization
The synthesized compound should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include aromatic protons from the benzoic acid and pyrazole rings. The chemical shifts and coupling constants would be characteristic of the substitution pattern.
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¹³C NMR: Signals corresponding to the carboxylic acid carbon, aromatic carbons, the trifluoromethyl-substituted carbon, and other carbons in the pyrazole ring are expected.
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¹⁹F NMR: A singlet corresponding to the CF₃ group is expected.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
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Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the carboxylic acid O-H and C=O stretches, and C-F stretches.
-
Melting Point Analysis: To determine the purity of the synthesized compound.
Potential Biological Activity: MAGL Inhibition
While no direct experimental data on the biological activity of this compound has been found in the public literature, its inclusion in a patent for monoacylglycerol lipase (MAGL) inhibitors suggests it may have activity against this enzyme.
The MAGL Signaling Pathway
Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system. It is primarily responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol.[2] The inhibition of MAGL leads to an accumulation of 2-AG, which can then potentiate the activation of cannabinoid receptors CB1 and CB2.[3] Concurrently, the reduction in arachidonic acid levels leads to a decrease in the production of pro-inflammatory prostaglandins.[2]
Therapeutic Potential
The inhibition of MAGL is a promising therapeutic strategy for a variety of conditions, including:
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Pain and Inflammation: By increasing 2-AG levels and reducing prostaglandin production, MAGL inhibitors can have analgesic and anti-inflammatory effects.[3]
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Neurodegenerative Diseases: MAGL inhibition has shown neuroprotective effects in preclinical models.
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Anxiety and Mood Disorders: The endocannabinoid system is involved in regulating mood and anxiety.
Given its structure, this compound could be a valuable lead compound for the development of novel MAGL inhibitors. Further studies are required to determine its specific inhibitory activity (e.g., IC₅₀ value) and its selectivity against other enzymes.
Experimental Workflow for Evaluation
A typical workflow for the synthesis and evaluation of this compound as a potential MAGL inhibitor is outlined below.
Conclusion
This compound (CAS 220462-27-1) is a pyrazole derivative with potential as a therapeutic agent, particularly as a monoacylglycerol lipase inhibitor. This guide has provided a summary of its known physicochemical properties, a plausible synthetic route, and an overview of its potential biological context. Further experimental validation is necessary to confirm the presented data and to fully elucidate its pharmacological profile. The information and protocols provided herein serve as a valuable resource for researchers interested in the further development and characterization of this compound.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 4-(Trifluoromethyl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectral characteristics of 4-(trifluoromethyl)benzoic acid and its key derivatives. The information presented herein is intended to aid in the structural elucidation and purity assessment of these compounds, which are of significant interest in medicinal chemistry and materials science. This document details experimental protocols, presents quantitative NMR data in a structured format, and utilizes visualizations to illustrate key concepts.
Introduction to the ¹H NMR Spectroscopy of 4-(Trifluoromethyl)benzoic Acid Derivatives
The ¹H NMR spectra of 4-(trifluoromethyl)benzoic acid and its derivatives are characterized by distinct patterns in the aromatic region, arising from the substitution on the benzene ring. The powerful electron-withdrawing nature of both the trifluoromethyl (-CF₃) group and the carboxylic acid or its derivative group significantly influences the chemical shifts of the aromatic protons. This guide will explore the typical chemical shifts, coupling constants, and multiplicities observed for these compounds.
General Experimental Protocols for ¹H NMR Spectroscopy
The acquisition of high-quality ¹H NMR spectra is crucial for accurate structural analysis. Below are detailed methodologies for the preparation and analysis of 4-(trifluoromethyl)benzoic acid derivatives.
Sample Preparation
Proper sample preparation is paramount for obtaining high-resolution NMR spectra.
-
Sample Quantity: For standard ¹H NMR analysis of small molecules (< 1000 g/mol ), 5-25 mg of the compound is typically required.
-
Solvent Selection: The choice of solvent is critical. Deuterated solvents are used to avoid interference from protonated solvent signals. Common choices for these derivatives include:
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Chloroform-d (CDCl₃): A versatile solvent for many organic compounds.
-
Dimethyl sulfoxide-d₆ (DMSO-d₆): Particularly useful for carboxylic acids and amides due to its ability to dissolve polar compounds and engage in hydrogen bonding, which can sharpen the signals of exchangeable protons.
-
Acetone-d₆: Another common solvent for moderately polar compounds.
-
-
Procedure:
-
Weigh the desired amount of the sample and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Gently agitate the vial to ensure complete dissolution of the sample. Sonication may be used if necessary.
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Cap the NMR tube securely.
-
Instrument Parameters
The following are typical acquisition parameters for ¹H NMR spectroscopy on a 400 MHz spectrometer. These may be adjusted based on the specific instrument and sample.
-
Spectrometer Frequency: 400 MHz
-
Pulse Sequence: A standard single-pulse sequence is generally sufficient.
-
Number of Scans: 16 to 64 scans are typically adequate for samples of sufficient concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is commonly used.
-
Acquisition Time: An acquisition time of 2-4 seconds is standard.
-
Spectral Width: A spectral width of -2 to 12 ppm is appropriate for most organic compounds.
-
Referencing: Chemical shifts are typically referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).
¹H NMR Data of 4-(Trifluoromethyl)benzoic Acid and Its Derivatives
The ¹H NMR data for 4-(trifluoromethyl)benzoic acid and several of its derivatives are summarized in the table below. The protons on the aromatic ring are designated as H-2, H-3, H-5, and H-6, where the carboxyl group is at position 1. Due to symmetry, H-2 and H-6 are chemically equivalent, as are H-3 and H-5.
| Compound | Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |
| 4-(Trifluoromethyl)benzoic acid | H-2, H-6 | 8.17 | d | 8.1 | DMSO-d₆ |
| H-3, H-5 | 7.89 | d | 8.1 | DMSO-d₆ | |
| COOH | ~13.5 (broad s) | s | - | DMSO-d₆ | |
| Methyl 4-(trifluoromethyl)benzoate | H-2, H-6 | 8.14 | d | 8.0 | CDCl₃ |
| H-3, H-5 | 7.68 | d | 8.0 | CDCl₃ | |
| OCH₃ | 3.94 | s | - | CDCl₃ | |
| N,N-Dimethyl-4-(trifluoromethyl)benzamide | H-2, H-6 | 7.67 | d | 8.0 | CDCl₃ |
| H-3, H-5 | 7.54 | d | 8.0 | CDCl₃ | |
| N(CH₃)₂ | 3.12, 2.96 (s, s) | s, s | - | CDCl₃ | |
| N-(2,6-Dimethylphenyl)-4-(trifluoromethyl)benzamide | H-2', H-6' (amide ring) | 7.94 | d | 8.0 | CDCl₃ |
| H-3', H-5' (amide ring) | 7.66 | d | 8.4 | CDCl₃ | |
| Aromatic (dimethylphenyl) | 7.17 - 7.09 | m | - | CDCl₃ | |
| NH | 7.81 | s | - | CDCl₃ | |
| CH₃ | 2.21 | s | - | CDCl₃ |
Interpretation of the ¹H NMR Spectra
The aromatic region of the ¹H NMR spectra of 4-(trifluoromethyl)benzoic acid derivatives typically displays an AA'BB' system, which often simplifies to two distinct doublets at higher field strengths.
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H-2 and H-6 Protons: These protons are ortho to the carbonyl group and are deshielded, appearing at a higher chemical shift (downfield).
-
H-3 and H-5 Protons: These protons are ortho to the trifluoromethyl group and are also deshielded, but typically to a lesser extent than the H-2/H-6 protons.
The electron-withdrawing trifluoromethyl group deshields all the protons on the ring. The degree of deshielding on the ortho and meta protons is a key feature in the spectra of these compounds.
Visualizations
The following diagrams, generated using the DOT language, illustrate the key structural features and the expected ¹H NMR signaling pattern.
Caption: General structure of 4-(trifluoromethyl)benzoic acid derivatives.
Caption: A typical experimental workflow for ¹H NMR analysis.
Caption: The logical flow of an NMR experiment from sample to spectrum.
A Comprehensive Guide to the Spectroscopic Properties of Trifluoromethyl-Substituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for trifluoromethyl-substituted pyrazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The inclusion of a trifluoromethyl group can profoundly influence the physicochemical and biological properties of pyrazole derivatives, making a thorough understanding of their spectral characteristics essential for structure elucidation, purity assessment, and the rational design of new molecules.
Spectroscopic Data of Trifluoromethyl-Substituted Pyrazoles
The following tables summarize the key spectroscopic data for a range of trifluoromethyl-substituted pyrazoles, compiled from various research publications.
¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | Reference |
| 3,5-Diphenyl-1-(trifluoromethyl)-1H-pyrazole | Not Specified | Data not explicitly provided in the abstract. | [1] |
| 3,5-Dimethyl-4-phenyl-1-(trifluoromethyl)-1H-pyrazole | Not Specified | Data not explicitly provided in the abstract. | [1] |
| 4-Phenyl-1-(trifluoromethyl)-1H-pyrazole | Not Specified | Data not explicitly provided in the abstract. | [1] |
| Methyl 3-methyl-1-(trifluoromethyl)-1H-pyrazole-5-carboxylate | Not Specified | Data not explicitly provided in the abstract. | [1] |
| Methyl 5-methyl-1-(trifluoromethyl)-1H-pyrazole-3-carboxylate | Not Specified | Data not explicitly provided in the abstract. | [1] |
| 1-Phenyl-3-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline | CDCl₃ | 8.60 (s, 1H, Ar-H), 8.28 (broad s, 1H, Ar-H), 8.18 (broad d, J = 9.1 Hz, 1H, Ar-H), 7.87 (dd, J = 9.1, 2.1 Hz, 1H, Ar-H), 4.18 (s, 3H, N-CH₃), 2.71 (s, 3H, Ar-CH₃) | [2] |
| 1,3-Diphenyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline | CDCl₃ | 8.97 (s, 1H, Ar-H), 8.57–8.54 (m, 2H, Ar-H), 8.33 (broad s, 1H, Ar-H), 8.26 (dd, J = 9.0, 0.5 Hz, 1H, Ar-H), 8.13–8.10 (m, 2H, Ar-H), 7.91 (dd, J = 9.1, 2.0 Hz, 1H, Ar-H), 7.62–7.49 (m, 5H, Ar-H), 7.37–7.31 (m, 1H, Ar-H) | [2] |
| 4-Hexyl-3-(perfluorononyl)-1H-pyrazole | CDCl₃ | 13.16 (s, 1H, H-1), 7.46 (s, 1H), 2.58 (t, J = 7.8 Hz, 2H), 1.67–1.51 (m, 2H), 1.45–1.21 (m, 6H,), 0.97–0.84 (m, 3H) | [3] |
| 4-(1-Phenylethyl)-3-(perfluoropropyl)-1H-pyrazole | CDCl₃ | 12.84 (s, 1H), 7.50 (d, J = 1.4 Hz, 1H), 7.34–7.16 (m, 5H), 4.26 (q, J = 7.2 Hz, 1H), 1.60 (d, J = 7.2 Hz, 3H) | [3] |
| 4-Hexyl-3-(perfluoroheptyl)-1H-pyrazole | CDCl₃ | 12.86 (s, 1H), 7.46 (d, J = 1.6 Hz, 1H), 2.57 (t, J = 7.8 Hz, 2H), 1.67–1.51 (m, 2H), 1.45–1.21 (m, 6H), 0.95–0.83 (m, 3H) | [3] |
¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | Reference |
| Trifluoromethylhydrazine Hydrochloride | DMSO-d₆ | 123.1 (q, J = 260.0 Hz, CF₃) | [1] |
| Trifluoromethylhydrazine Hydrochloride | CD₃OD | 124.0 (q, J = 260.0 Hz, CF₃) | [1] |
| 1-Phenyl-3-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline | CDCl₃ | 152.5, 149.7, 142.2, 131.6, 130.0, 128.1 (q, JC-F = 4.7 Hz), 126.4 (q, JC-F = 2.6 Hz), 122.8, 118.1, 34.3, 13.4 | [2] |
| 1,3-Diphenyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline | CDCl₃ | 151.5, 148.8, 144.7, 139.6, 132.2, 132.1, 130.1, 129.3, 129.2, 129.1, 127.5, 127.4 (q, JC-F = 4.7 Hz), 126.3 (q, JC-F = 32.3 Hz), 126.1 (q, JC-F = 2.6 Hz) 125.8, 124.1 (q, JC-F = 270 Hz), 123.2, 120.8, 117.3 | [2] |
| 4-Hexyl-3-(perfluorononyl)-1H-pyrazole | CDCl₃ | 138.24–137.73 (m), 129.21, 122.86, 120.85–105.82 (m), 30.45, 29.10, 23.31, 22.68, 14.12 | [3] |
| 4-(1-Phenylethyl)-3-(perfluoropropyl)-1H-pyrazole | CDCl₃ | 145.56, 137.30 (t, J = 27.6 Hz), 129.15, 128.61, 127.72, 127.04, 126.49, 121.70–106.26 (m), 34.62, 23.76 | [3] |
| 4-Hexyl-3-(perfluoroheptyl)-1H-pyrazole | CDCl₃ | 137.77 (t, J = 27.5 Hz), 129.06, 122.68, 120.68–105.88 (m), 31.53, 30.26, 28.94, 23.14, 22.50, 13.90 | [3] |
¹⁹F NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | Reference |
| Trifluoromethylhydrazine Hydrochloride | DMSO-d₆ | -62.7 (s) | [1] |
| 4-Hexyl-3-(perfluorononyl)-1H-pyrazole | CDCl₃ | -80.83 (tt, J = 10.0, 2.7 Hz, 3F), -108.77–-109.06 (m, 2F), -122.28–-122.50 (m, 2F), -122.49–-122.72 (m, 2F), -126.08–-126.34 (m, 2F) | [3] |
| 4-(1-Phenylethyl)-3-(perfluoropropyl)-1H-pyrazole | CDCl₃ | -80.17 (t, J = 9.7 Hz, 3F), -108.76–-109.12 (m, 2F), -126.47 (d, J = 6.6 Hz, 2F) | [3] |
| 4-Hexyl-3-(perfluoroheptyl)-1H-pyrazole | CDCl₃ | -80.83 (tt, J = 9.9, 2.4 Hz, 3F), -108.74–-109.00 (m, 2F), -121.45–-121.77 (m, 2F), -121.95–-122.29 (m, 4F), -122.56–-122.87 (m, 2F), -126.15 (dddt, J = 19.3, 10.9, 7.3, 4.1 Hz, 2F) | [3] |
Mass Spectrometry Data
| Compound | Ionization Method | m/z (calculated) | m/z (found) | Reference |
| 4-Hexyl-3-(perfluorononyl)-1H-pyrazole | HRMS-ESI | 421.1132 [M+H]⁺ | 421.1133 | [3] |
| 4-(1-Phenylethyl)-3-(perfluoropropyl)-1H-pyrazole | HRMS-ESI | 341.0883 [M+H]⁺ | 341.0885 | [3] |
| 4-Hexyl-3-(perfluoroheptyl)-1H-pyrazole | HRMS-ESI | 521.1068 [M+H]⁺ | 521.1063 | [3] |
IR and UV-Vis Spectroscopic Data
| Compound | IR (ν̃, cm⁻¹) | UV-Vis (λ_max, nm) | Solvent | Reference |
| 4-Hexyl-3-(perfluorononyl)-1H-pyrazole | 3177, 2962, 2934, 2863, 1469, 1361, 1239, 1205, 1145, 1106 | Not specified | Not specified | [3] |
| 4-(1-Phenylethyl)-3-(perfluoropropyl)-1H-pyrazole | 3176, 2967, 1494, 1454, 1349, 1228, 1210, 1186, 1116, 1024 | Not specified | Not specified | [3] |
| 4-Hexyl-3-(perfluoroheptyl)-1H-pyrazole | 3178, 3116, 2962, 2936, 2865, 1471, 1366, 1241, 1210, 1150 | Not specified | Not specified | [3] |
| 1H-pyrazolo[3,4-b]quinoline derivatives (Mol1-Mol4) | Not specified | See Table 1 in reference | Acetonitrile | [2] |
Experimental Protocols
General Synthesis of N-Trifluoromethyl Pyrazoles
A one-pot synthesis of functionalized N-trifluoromethyl pyrazoles can be achieved from readily available di-Boc trifluoromethylhydrazine and various carbonyl compounds such as dialdehydes, diketones, carbonylnitriles, and ketoesters/amides/acids.[1] All reactions are typically carried out under a nitrogen atmosphere in anhydrous solvents.[1] Reaction progress is monitored by thin-layer chromatography (TLC).[1] Purification of the final products is generally accomplished by column chromatography.[1]
Synthesis of 3-Trifluoromethylpyrazoles
An efficient method for synthesizing 3-trifluoromethylpyrazoles involves the trifluoromethylation/cyclization of α,β-alkynic hydrazones using a hypervalent iodine reagent.[4] This approach is notable for proceeding under mild, transition-metal-free conditions.[4]
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on spectrometers such as a Bruker Avance 400.[1] Samples are typically dissolved in deuterated solvents like CDCl₃ or DMSO-d₆.[1][5] Chemical shifts are reported in ppm relative to a residual solvent peak as an internal standard.[1] Advanced 2D NMR techniques (COSY, HMBC, HSQC) can be employed for complete structural elucidation.[1]
-
Mass Spectrometry: Mass spectrometric data are obtained using techniques like electrospray ionization (ESI) on instruments such as an Agilent 1260 LC/MS or a Waters ACQUITY XEVO G2-XS QTOF.[1]
-
IR Spectroscopy: Infrared spectra are recorded on FT-IR spectrometers, for instance, a Thermo-NICOLET iS10FT-IR, often using the attenuated total reflectance (ATR) method.[1]
-
UV-Vis Spectroscopy: UV-Vis absorption spectra are measured on a spectrophotometer like a Shimadzu UV-2101 PC.[2]
Visualizations
Experimental Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of N-trifluoromethyl pyrazoles.
Logical Relationship of Spectroscopic Techniques for Structure Elucidation
Caption: Interplay of spectroscopic techniques for the structural elucidation of trifluoromethyl-substituted pyrazoles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 3-trifluoromethylpyrazoles via trifluoromethylation/cyclization of α,β-alkynic hydrazones using a hypervalent iodine reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Crystal Structure of Pyrazole-Containing Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of pyrazole-containing compounds, a class of heterocyclic molecules with significant and diverse pharmacological activities. Understanding the three-dimensional arrangement of atoms within these molecules is paramount for elucidating structure-activity relationships (SAR) and designing novel, more potent therapeutic agents. This document summarizes key crystallographic data, details common experimental methodologies, and visualizes relevant biological pathways and experimental workflows.
Introduction to Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[1][2] Their derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities.[1][3][4] The biological efficacy of these compounds is intrinsically linked to their molecular structure, which can be precisely determined using single-crystal X-ray crystallography.[5] This technique provides detailed insights into bond lengths, bond angles, and intermolecular interactions, which are crucial for rational drug design.[5]
Experimental Protocols for Crystal Structure Determination
The determination of the crystal structure of pyrazole derivatives typically involves single-crystal X-ray diffraction.[5] While specific parameters may vary, a generalized protocol is outlined below.
Synthesis and Crystallization
The synthesis of pyrazole derivatives can be achieved through various methods, including the cyclocondensation of hydrazines with β-dicarbonyl compounds, 1,3-dipolar cycloadditions, and multicomponent reactions.[3][6] Following synthesis and purification, single crystals suitable for X-ray diffraction are grown. Common crystallization techniques include slow evaporation from a suitable solvent, vapor diffusion, and cooling crystallization. The choice of solvent and crystallization method is critical for obtaining high-quality crystals.
X-ray Data Collection and Structure Solution
A suitable single crystal is selected and mounted on a goniometer.[5] The crystal is often cooled to a low temperature (e.g., 100-120 K) to minimize thermal vibrations of the atoms.[5] X-ray diffraction data are collected using a diffractometer, which rotates the crystal while irradiating it with a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation).[5] The diffraction pattern is recorded on a detector.
The collected data are then processed to determine the unit cell dimensions and space group. The crystal structure is subsequently solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques.[7] This refinement process adjusts atomic coordinates and thermal parameters to achieve the best fit between the observed and calculated diffraction data.
The following diagram illustrates a typical workflow for determining the crystal structure of a pyrazole-containing compound.
Crystallographic Data of Selected Pyrazole Derivatives
The following tables summarize key crystallographic parameters for several bioactive pyrazole derivatives, providing a basis for their structural comparison.
Table 1: Crystallographic Data for Pyrazolone Derivatives I, II, and III [5]
| Parameter | Compound I | Compound II | Compound III |
| Chemical Name | (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one | (Z)-3-Methyl-4-[1-(4-methylanilino)-propylidene]-1-phenyl-1H-pyrazol-5(4H)-one | (Z)-3-Methyl-4-((naphth-1-ylamino)methylidene)-1-phenyl-1H-pyrazol-5(4H)-one |
| Crystal System | Monoclinic | Triclinic | Orthorhombic |
| Space Group | P2₁/n | P-1 | P2₁2₁2₁ |
Table 2: Crystallographic Data for N-Substituted Pyrazoline Derivatives 1, 2, and 3 [8]
| Parameter | Compound 1 | Compound 2 | Compound 3 |
| Chemical Name | 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde | 5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde | 1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/n |
| a (Å) | 10.999(2) | 11.234(3) | 11.839(2) |
| b (Å) | 8.891(2) | 9.012(2) | 5.659(1) |
| c (Å) | 14.502(3) | 15.132(4) | 22.956(5) |
| β (°) | 97.43(3) | 98.23(3) | 94.43(3) |
| Volume (ų) | 1403.9(5) | 1515.1(7) | 1530.8(5) |
| Z | 4 | 4 | 4 |
Table 3: Selected Bond Lengths and Angles for 3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one [9]
| Bond | Length (Å) | Angle | Value (°) |
| N1-N2 | 1.387(2) | N2-N1-C6 | 111.4(2) |
| N2-C3 | 1.351(2) | N1-N2-C3 | 106.8(2) |
| C3-C5 | 1.368(2) | N2-C3-C5 | 111.2(2) |
| C5-C6 | 1.411(2) | C3-C5-C6 | 104.2(2) |
| C6-N1 | 1.385(2) | C5-C6-N1 | 106.4(2) |
| C6-O7 | 1.266(2) |
These tables highlight the diversity in crystal packing and molecular geometry among different pyrazole derivatives. For instance, the pyrazolone derivatives in Table 1 crystallize in different crystal systems, indicating distinct packing arrangements in the solid state.[5]
Structure-Activity Relationship and Signaling Pathways
Many pyrazole derivatives exert their biological effects by interacting with specific molecular targets, such as enzymes and receptors.[10] For example, some pyrazole-containing compounds are known to inhibit protein kinases involved in cancer cell proliferation and survival.[5] A key signaling pathway often implicated is the PI3K/AKT/mTOR pathway, which plays a central role in regulating cell growth, survival, and metabolism.
The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway and a potential point of inhibition by pyrazole derivatives.
Conclusion
The crystallographic studies of pyrazole derivatives reveal a rich diversity in their solid-state structures, which is influenced by the nature and position of various substituents. The comparative data presented in this guide underscore the importance of X-ray crystallography in elucidating the structural features that govern the biological activity of these potent molecules.[5] A thorough understanding of their three-dimensional structures is paramount for the rational design of next-generation pyrazole-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. ijcrt.org [ijcrt.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. irjet.net [irjet.net]
- 10. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Trifluoromethyl Pyrazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the trifluoromethyl (CF₃) group into the pyrazole scaffold has given rise to a class of compounds with a remarkable breadth of biological activities. The high electronegativity, metabolic stability, and lipophilicity conferred by the CF₃ group significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules, making them privileged structures in medicinal chemistry and agrochemical research. This technical guide provides an in-depth overview of the diverse biological activities of trifluoromethyl pyrazoles, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.
Antimicrobial Activity
Trifluoromethyl pyrazole derivatives have emerged as potent antimicrobial agents, particularly against drug-resistant Gram-positive bacteria. These compounds have demonstrated efficacy in inhibiting bacterial growth and eradicating biofilms.
Antibacterial Activity Data
| Compound/Derivative | Target Organism | Activity Metric | Value | Reference |
| N-(trifluoromethyl)phenyl substituted pyrazole | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | 3.12 µg/mL | [1] |
| N-(trifluoromethyl)phenyl substituted pyrazole | Vancomycin-resistant Enterococcus faecium | MIC | 3.12 µg/mL | [1] |
| 3,5-bis(trifluoromethyl)phenyl substituted pyrazole | Gram-positive bacteria | MIC | as low as 0.25 µg/mL | [2] |
| 3,5-bis(trifluoromethyl)phenyl substituted pyrazole | S. aureus biofilms | MBEC | as low as 1 µg/mL | [2] |
| Trifluoromethyl phenyl-substituted pyrazole | S. aureus and Enterococcus faecalis biofilms | - | Effective at 2x MIC | [3] |
MIC: Minimum Inhibitory Concentration; MBEC: Minimum Biofilm Eradication Concentration
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC of a compound is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to the mid-logarithmic phase in appropriate broth media (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration, typically 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A positive control (bacteria without compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for MIC Assay.
Anti-inflammatory Activity
A prominent therapeutic application of trifluoromethyl pyrazoles is in the management of inflammation. The well-known drug Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, belonging to this chemical class. These compounds exert their anti-inflammatory effects by blocking the synthesis of prostaglandins, key mediators of inflammation.
COX Inhibition Data
| Compound/Derivative | Enzyme | Activity Metric | Value (µM) | Reference |
| Trifluoromethyl-pyrazole-carboxamide (Compound 3b) | COX-1 | IC₅₀ | 0.46 | [4] |
| Trifluoromethyl-pyrazole-carboxamide (Compound 3b) | COX-2 | IC₅₀ | 3.82 | [4] |
| Trifluoromethyl-pyrazole-carboxamide (Compound 3g) | COX-2 | IC₅₀ | 2.65 | [4] |
| Trifluoromethyl-pyrazole-carboxamide (Compound 3d) | COX-2 | IC₅₀ | 4.92 | [4] |
Experimental Protocol: In Vitro COX Inhibition Assay
The inhibitory activity of trifluoromethyl pyrazoles against COX-1 and COX-2 can be evaluated using a commercially available COX inhibitor screening assay kit.
-
Reagent Preparation: Prepare the reaction buffer, heme, and arachidonic acid solutions as per the kit's instructions.
-
Enzyme and Inhibitor Incubation: In a reaction tube, combine the reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2). Add the test compound at various concentrations and pre-incubate at 37°C for 10 minutes.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Termination of Reaction: After a specific incubation period (e.g., 2 minutes), stop the reaction by adding a stopping solution (e.g., stannous chloride).
-
Quantification of Prostaglandin: The amount of prostaglandin produced is quantified, typically using an enzyme immunoassay (EIA) or by liquid chromatography-tandem mass spectrometry.[5]
-
Data Analysis: The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Caption: COX Inhibition Pathway.
Anticancer Activity
Trifluoromethyl pyrazoles have demonstrated significant potential as anticancer agents, acting through various mechanisms including the disruption of microtubule dynamics and the induction of apoptosis.
Cytotoxicity Data
| Compound/Derivative | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| Combretastatin-(trifluoromethyl)pyrazole hybrid (C-23) | MCF-7 (Breast) | IC₅₀ | 1.3 ± 0.8 | [6][7] |
| Combretastatin-(trifluoromethyl)pyrazole hybrid (C-23) | B16F10 (Skin) | IC₅₀ | 6.0 ± 0.6 | [6] |
| Combretastatin-(trifluoromethyl)pyrazole hybrid (C-23) | HeLa (Cervical) | IC₅₀ | 5.5 ± 0.6 | [6] |
| Combretastatin-(trifluoromethyl)pyrazole hybrid (C-23) | EMT6/AR1 (Drug-resistant Breast) | IC₅₀ | 14.7 ± 0.3 | [6] |
| 3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3) | MCF-7 (Breast) | EC₅₀ | 81.48 ± 0.89 | [8][9] |
| 3,5-diphenyl-1H-pyrazole (L2) | CFPAC-1 (Pancreatic) | EC₅₀ | 61.7 ± 4.9 | [8] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[10][11]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The IC₅₀ value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
Key Anticancer Signaling Pathways
Certain trifluoromethyl pyrazole derivatives act as tubulin polymerization inhibitors, disrupting microtubule dynamics, which is crucial for cell division.[6][7][12] This leads to mitotic arrest and subsequent apoptosis in cancer cells.
Caption: Tubulin Polymerization Inhibition.
Trifluoromethyl pyrazoles can induce apoptosis by modulating the expression of Bcl-2 family proteins, such as increasing the pro-apoptotic Bax and decreasing the anti-apoptotic Bcl-2.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. The Efficacy and Safety of Celecoxib in Addition to Standard Cancer Therapy: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Celecoxib and Bcl-2: emerging possibilities for anticancer drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciencedaily.com [sciencedaily.com]
- 8. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 9. shutterstock.com [shutterstock.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. broadpharm.com [broadpharm.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide on 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological activities of 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid and its derivatives. The document is intended for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data, and visualization of related biological pathways.
Introduction
The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability and binding affinity to biological targets. This guide focuses on this compound, a key intermediate and a core structure for a novel class of potent antibacterial agents.
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives generally follows a multi-step procedure. A common route involves the condensation of a substituted acetophenone with a hydrazine derivative, followed by cyclization to form the pyrazole ring.
Synthesis of the Core Compound: 4-[4-formyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-1-yl]benzoic acid
A key intermediate in the synthesis of many active derivatives is the corresponding pyrazole aldehyde. The synthesis of 4-[4-formyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-1-yl]benzoic acid is a crucial step.[1] This aldehyde is synthesized from the reaction of a hydrazone intermediate with the Vilsmeier-Haack reagent.[1]
Experimental Protocol:
-
Hydrazone Formation: 3',5'-bis(trifluoromethyl)acetophenone is reacted with 4-hydrazinobenzoic acid to form the corresponding hydrazone intermediate.[1]
-
Vilsmeier-Haack Reaction: The hydrazone intermediate is then treated with the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) to yield the pyrazole aldehyde.[1] The pure product can be obtained by filtration and washing with water.[1]
Synthesis of Anilinomethyl Derivatives
The pyrazole aldehyde serves as a versatile starting material for the synthesis of various aniline derivatives via reductive amination.
Experimental Protocol:
-
A solution of the pyrazole aldehyde and a substituted aniline in a suitable solvent (e.g., methanol) is stirred at room temperature.
-
A reducing agent, such as sodium borohydride or the Hantzsch ester, is added to the mixture.
-
The reaction is monitored by thin-layer chromatography until completion.
-
The product is isolated and purified by standard techniques such as column chromatography.
Physicochemical Properties
Biological Activity and Quantitative Data
While the biological activity of the core compound itself is not extensively detailed, numerous derivatives, particularly the 4-[4-(anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl]benzoic acid series, have demonstrated potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2]
Antibacterial Activity
The antibacterial efficacy of these compounds has been evaluated through the determination of Minimum Inhibitory Concentrations (MICs).
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Derivatives against Gram-Positive Bacteria (μg/mL)
| Compound | S. aureus ATCC 25923 (MSSA) | S. aureus ATCC 700699 (MRSA) | E. faecalis ATCC 29212 | Reference |
| 50 | 0.78-3.125 | - | - | [2] |
| 59 | - | <1 | - | [2] |
| 74 | - | <1 | - | [2] |
Note: The compound numbers are as designated in the primary literature.[2]
Cytotoxicity
The cytotoxicity of these compounds has been assessed to determine their selectivity for bacterial cells over human cells.
Table 2: Cytotoxicity Data (IC50) of Selected Derivatives
| Compound | Cell Line | IC50 (μM) | Reference |
| 59 | HEK293 | >20 | [3] |
| 74 | HEK293 | >20 | [3] |
Mechanism of Action and Signaling Pathways
Investigations into the mode of action of the anilinomethyl pyrazole derivatives suggest a broad range of inhibitory effects on macromolecular synthesis, indicating that they may have a global effect on bacterial cell function rather than a single specific target.[2]
Conclusion
This compound is a valuable scaffold in the development of new therapeutic agents. Its derivatives have shown significant promise as potent antibacterial agents against drug-resistant Gram-positive bacteria. Further investigation into the specific biological targets and optimization of the core structure could lead to the development of novel and effective drugs. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to build upon in their drug discovery efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
The Dawn of a Heterocyclic Powerhouse: A Technical Guide to the Discovery and History of Pyrazole-Based Compounds
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the discovery, history, and foundational chemistry of pyrazole-based compounds. From their initial synthesis in the late 19th century to their current status as privileged scaffolds in modern drug discovery, pyrazoles have demonstrated remarkable versatility and therapeutic potential. This document delves into the seminal synthetic methodologies, presents key quantitative data for prominent pyrazole-containing drugs, and elucidates the signaling pathways through which they exert their biological effects.
A Serendipitous Discovery and the Birth of Pyrazole Chemistry
The history of pyrazole chemistry begins in 1883 with the German chemist Ludwig Knorr. While attempting to synthesize quinoline derivatives, Knorr conducted a condensation reaction between ethyl acetoacetate and phenylhydrazine.[1][2] This reaction did not yield the expected product but instead led to the formation of the first substituted pyrazole, 1-phenyl-3-methyl-5-pyrazolone.[1][3] This serendipitous discovery marked the inception of a new class of heterocyclic compounds and laid the groundwork for what is now famously known as the Knorr pyrazole synthesis .[2][3] The parent pyrazole, an aromatic five-membered heterocycle containing two adjacent nitrogen atoms, was first synthesized by Edward Buchner in 1889.
The Knorr synthesis, involving the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative, proved to be a robust and versatile method for accessing a wide array of substituted pyrazoles.[2][3] This foundational reaction paved the way for the development of numerous pyrazole-based compounds, including Antipyrine (a derivative of Knorr's original compound), one of the first synthetic analgesics and antipyretics.
Quantitative Data on Prominent Pyrazole-Based Compounds
The pyrazole scaffold is a key structural motif in a multitude of clinically significant drugs, spanning a wide range of therapeutic areas. The following table summarizes quantitative data on the biological activity of several prominent pyrazole-based compounds.
| Compound Name | Therapeutic Area | Target(s) | Quantitative Data |
| Antipyrine | Analgesic, Antipyretic | Cyclooxygenase (COX) enzymes | Non-selective COX inhibitor.[4][5] |
| Celecoxib | Anti-inflammatory | Cyclooxygenase-2 (COX-2) | IC50: 40 nM (for COX-2)[6] |
| Sildenafil | Erectile Dysfunction, Pulmonary Hypertension | Phosphodiesterase type 5 (PDE5) | IC50: 3.5 nM[7] |
| Ruxolitinib | Myelofibrosis, Polycythemia Vera | Janus kinase 1 (JAK1), Janus kinase 2 (JAK2) | IC50: 3.3 nM (JAK1), 2.8 nM (JAK2)[3][8] |
| Edaravone | Amyotrophic Lateral Sclerosis (ALS), Stroke | Free radical scavenger, Nrf2 activator | IC50: 15.3 µM (for lipid peroxidation in rat brain homogenate) |
| Phenylbutazone | Anti-inflammatory (veterinary) | Cyclooxygenase (COX) enzymes | Non-selective COX inhibitor.[9][10] |
| Fipronil | Insecticide | GABA-gated chloride channels | High affinity for insect GABA receptors (Ki: 1.8 nM for β3 homopentamers).[11][12] |
| Stanozolol | Anabolic Steroid | Androgen receptor | Low affinity for the androgen receptor, but a potent activator.[1][13] |
| Betazole | Diagnostic Agent (gastric function) | Histamine H2 receptor | Histamine H2 receptor agonist.[14] |
Experimental Protocols
This section provides detailed methodologies for the historical synthesis of the first pyrazole derivative and a modern, efficient multicomponent reaction for the synthesis of a polysubstituted pyrazole.
Knorr's 1883 Synthesis of 1-Phenyl-3-methyl-5-pyrazolone
This protocol is based on the original 1883 publication by Ludwig Knorr.[1]
Materials:
-
Phenylhydrazine (100 g)
-
Ethyl acetoacetate (125 g)
-
Reaction vessel
-
Water bath
-
Separatory funnel
-
Crystallization dish
Procedure:
-
Reaction Mixture Preparation: In a suitable reaction vessel, 100 g of phenylhydrazine was combined with 125 g of ethyl acetoacetate.
-
Initial Condensation: The mixture was allowed to stand at ambient temperature, leading to the formation of an oily condensation product and water.
-
Separation of Water: The water formed during the initial condensation was separated from the oily product using a separatory funnel.
-
Cyclization: The oily condensation product was then heated on a water bath for an extended period to induce cyclization through the elimination of ethanol.
-
Isolation and Purification: The reaction mixture was cooled, and upon standing, the product solidified. The solid 1-phenyl-3-methyl-5-pyrazolone was collected. The reported melting point is 127 °C. The original publication did not specify a yield.[1]
Modern Multicomponent Synthesis of a Polysubstituted Pyrazole
This protocol describes a representative three-component synthesis of a pyrazole-4-carboxylic acid ethyl ester derivative.
Materials:
-
Ethyl acetoacetate (10 mmol)
-
Aromatic aldehyde (e.g., benzaldehyde) (10 mmol)
-
Phenylhydrazine (10 mmol)
-
Magnetic ionic liquid ([bmim][FeCl4]) (1.5 mmol)
-
Round-bottom flask
-
Oxygen supply
-
Magnetic stirrer
-
Rotary evaporator
-
Isopropanol for recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask, a mixture of ethyl acetoacetate (10 mmol), the aromatic aldehyde (10 mmol), phenylhydrazine (10 mmol), and the magnetic ionic liquid ([bmim][FeCl4]) (1.5 mmol) was prepared.
-
Reaction: The reaction mixture was stirred under a flow of oxygen. The progress of the reaction was monitored by Thin Layer Chromatography (TLC).
-
Catalyst Separation: Upon completion of the reaction, the magnetic ionic liquid catalyst was separated from the reaction mixture using an external magnet.
-
Workup and Purification: The solvent was removed from the product solution by rotary evaporation. The crude product was then purified by recrystallization from isopropanol to afford the pure pyrazole-4-carboxylic acid ethyl ester derivative.
Signaling Pathways and Experimental Workflows
The therapeutic effects of many pyrazole-based drugs are attributed to their specific interactions with key signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action for several prominent pyrazole drugs and a general experimental workflow.
Signaling Pathways
Experimental Workflow
Conclusion
From a serendipitous discovery in the 19th century to a cornerstone of modern medicinal chemistry, the journey of pyrazole-based compounds has been remarkable. The foundational Knorr synthesis and its subsequent modern adaptations, such as multicomponent reactions, have provided chemists with a powerful toolkit to explore the vast chemical space of pyrazole derivatives. The diverse biological activities exhibited by these compounds, from anti-inflammatory and analgesic effects to potent enzyme inhibition, underscore the privileged nature of the pyrazole scaffold. As our understanding of complex signaling pathways deepens, the rational design and synthesis of novel pyrazole-based therapeutics will undoubtedly continue to be a fruitful area of research, offering hope for the treatment of a wide range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. research.unipd.it [research.unipd.it]
- 5. Edaravone reduces Aβ-induced oxidative damage in SH-SY5Y cells by activating the Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. longdom.org [longdom.org]
- 13. scispace.com [scispace.com]
- 14. sid.ir [sid.ir]
An In-depth Technical Guide to the Solubility of 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid in Dimethyl Sulfoxide (DMSO)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dimethyl sulfoxide (DMSO) is a powerful and widely utilized polar aprotic solvent in drug discovery and development. Its ability to dissolve a broad spectrum of both polar and nonpolar compounds makes it an invaluable vehicle for compound storage, high-throughput screening, and various in vitro assays.[1] The solubility of a test compound in DMSO is a critical parameter, as it dictates the maximum achievable concentration in stock solutions and can significantly impact the reliability and reproducibility of experimental results. An understanding of the factors governing solubility and the methods for its determination is therefore essential.
This technical guide outlines the experimental protocols for determining the solubility of 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid in DMSO, provides a template for data presentation, and illustrates the underlying principles of solubility.
Physicochemical Determinants of DMSO Solubility
The solubility of an organic compound like this compound in DMSO is primarily governed by two key molecular phenomena:
-
Solvation Energy: The energy released when the molecules of the solute are surrounded by solvent molecules.
-
Crystal Disruption Energy: The energy required to break the intermolecular forces holding the solid crystal lattice together.
A compound's solubility is a balance between these two forces.[2] For a compound to dissolve, the solvation energy must overcome the crystal lattice energy.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[3][4] This method measures the concentration of a saturated solution of the compound in equilibrium with its solid phase.
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO
-
Vortex mixer
-
Thermostatic shaker or incubator
-
Microcentrifuge
-
Calibrated analytical balance
-
Micropipettes
-
2 mL microcentrifuge tubes
-
High-Performance Liquid Chromatography (HPLC) system or UV-Visible Spectrophotometer
Procedure:
-
Preparation of a Supersaturated Solution:
-
Equilibration:
-
Place the tube in a thermostatic shaker set to a constant temperature (e.g., 25°C).
-
Incubate the suspension for an extended period (typically 24 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.[1][3] This long incubation time is crucial for thermodynamic solubility measurements.
-
-
Separation of Undissolved Solid:
-
After incubation, centrifuge the suspension at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the undissolved solid.[1]
-
-
Sample Preparation for Analysis:
-
Carefully collect a known volume of the clear supernatant without disturbing the pellet.
-
Dilute the supernatant with an appropriate solvent (e.g., a mixture of acetonitrile and water) to a concentration within the linear range of the analytical instrument.
-
-
Quantification:
-
Determine the concentration of the compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy.[3]
-
A standard calibration curve must be prepared using known concentrations of the compound to ensure accurate quantification.
-
-
Calculation:
-
Back-calculate the original concentration in the undissolved DMSO supernatant, taking into account the dilution factor. This value represents the thermodynamic solubility of the compound in DMSO at the specified temperature.
-
Data Presentation
Quantitative solubility data should be presented in a clear and structured format to allow for easy interpretation and comparison. The following table provides a hypothetical example of how the solubility data for this compound could be reported.
| Parameter | Value | Units | Method | Temperature (°C) |
| Solubility in DMSO | Hypothetical Value | mg/mL | Shake-Flask | 25 |
| Molar Solubility | Hypothetical Value | M | Shake-Flask | 25 |
Note: The values in this table are for illustrative purposes only and do not represent actual experimental data.
Conclusion
While specific solubility data for this compound in DMSO is not currently published, this guide provides the necessary framework for its experimental determination. The thermodynamic shake-flask method offers a robust and reliable approach to obtaining this critical physicochemical parameter. Accurate determination of DMSO solubility is a fundamental step in early-stage drug discovery, ensuring the integrity of screening data and enabling the preparation of suitable stock solutions for further research.
References
Methodological & Application
Protocol for using 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid as a chemical intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid as a key chemical intermediate in pharmaceutical research and development. This document includes its primary applications, detailed experimental protocols for its synthesis and subsequent utilization, and relevant data presented for clarity and reproducibility.
Introduction
This compound is a heterocyclic building block of significant interest in medicinal chemistry. The presence of the trifluoromethyl group often enhances metabolic stability, binding affinity, and cell permeability of drug candidates. The pyrazole core is a common scaffold in a variety of biologically active compounds, and the benzoic acid moiety provides a convenient handle for further chemical modifications, such as amide bond formation. This intermediate is notably used in the synthesis of selective COX-2 inhibitors and has shown potential in the development of novel antibacterial and kinase-inhibiting agents.
Key Applications
-
Intermediate in the Synthesis of Celecoxib Analogues: This compound serves as a crucial precursor for the synthesis of analogues of Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2).
-
Scaffold for Novel Antibacterial Agents: Derivatives of this compound have been synthesized and evaluated for their activity against various bacterial strains, including drug-resistant pathogens.[1][2][3][4]
-
Precursor for Kinase Inhibitors: The pyrazole scaffold is a privileged structure in the design of kinase inhibitors. This benzoic acid derivative can be elaborated to generate potent inhibitors of various kinases involved in cell signaling pathways.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₇F₃N₂O₂ |
| Molecular Weight | 272.18 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in methanol, DMSO, and DMF |
| Melting Point | >250 °C (decomposes) |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on a general method for pyrazole synthesis involving a Claisen condensation followed by a cyclization reaction.
Materials:
-
4-Hydrazinobenzoic acid
-
Ethyl trifluoroacetate
-
4'-Aminoacetophenone
-
Sodium ethoxide
-
Ethanol, absolute
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
Procedure:
-
Step 1: Synthesis of 4,4,4-trifluoro-1-(4-aminophenyl)butane-1,3-dione (Intermediate A).
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4'-aminoacetophenone (1.0 eq) in absolute ethanol.
-
Add sodium ethoxide (1.1 eq) to the solution and stir for 15 minutes at room temperature.
-
Slowly add ethyl trifluoroacetate (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Intermediate A.
-
-
Step 2: Synthesis of this compound.
-
Dissolve Intermediate A (1.0 eq) and 4-hydrazinobenzoic acid (1.0 eq) in glacial acetic acid.
-
Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water, leading to the precipitation of the crude product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Expected Yield: 75-85% (for the two steps).
Protocol 2: Amide Coupling with a Primary Amine
This protocol details the use of this compound to synthesize an amide derivative, a common step in drug development.
Materials:
-
This compound
-
A primary amine (e.g., aniline)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), the primary amine (1.1 eq), and BOP reagent (1.2 eq) in DMF.
-
Add DIPEA (2.5 eq) to the mixture and stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of this compound
| Step | Reactants | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | 4'-Aminoacetophenone, Ethyl trifluoroacetate, Sodium ethoxide | Absolute Ethanol | Reflux | 4-6 | ~90 |
| 2 | Intermediate A, 4-Hydrazinobenzoic acid | Glacial Acetic Acid | Reflux | 8-12 | ~85 |
| Overall | ~76.5 |
Table 2: Antimicrobial Activity of a Derivative
The following data is for a representative aniline-amide derivative of this compound, showcasing its potential as an antibacterial agent.[3]
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Staphylococcus aureus (MRSA) | 0.78 - 3.125 |
| Staphylococcus epidermidis | 3.125 - 6.25 |
| Enterococcus faecalis | 1.56 - 3.125 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Application workflow illustrating the derivatization and potential uses.
References
- 1. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application of Pyrazole Derivatives in Medicinal Chemistry: Application Notes and Protocols
Introduction
Pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms, serves as a versatile and privileged scaffold in medicinal chemistry.[1][2] Its derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[1][2][3][4] The success of pyrazole-based drugs, such as the anti-inflammatory agent Celecoxib and the anticancer drug Ruxolitinib, has highlighted the significance of this heterocyclic ring in drug design and development.[5][6]
These application notes provide an overview of the therapeutic applications of pyrazole derivatives, supported by quantitative data, signaling pathway diagrams, and detailed experimental protocols for their synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.
Therapeutic Applications of Pyrazole Derivatives
Anti-inflammatory Agents
Pyrazole derivatives are renowned for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[5] The selective inhibition of COX-2 over COX-1 is a key strategy to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1][5]
Key Example: Celecoxib
Celecoxib is a selective COX-2 inhibitor widely used for the treatment of pain and inflammation in conditions like arthritis.[1][7] Its mechanism involves blocking the synthesis of prostaglandins, which are key mediators of inflammation.[8][9][10]
Mechanism of Action: COX-2 Inhibition
Arachidonic acid is converted by COX enzymes into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins (like PGE2).[11] Selective COX-2 inhibitors like Celecoxib block this step at inflammation sites, reducing the production of prostaglandins that cause pain and swelling, while having minimal effect on COX-1, which is involved in protecting the stomach lining.[10]
References
- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 3. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. mdpi.com [mdpi.com]
- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Celecoxib - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 11. ClinPGx [clinpgx.org]
Application of 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic Acid in Kinase Inhibitor Design: A Scoping Review and Methodological Guide
Disclaimer: Extensive literature and patent searches did not yield specific examples of 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid being directly utilized as a scaffold or precursor for the design of RAF, MEK, or p38 kinase inhibitors. The predominant application of this specific scaffold found in peer-reviewed literature is in the development of antibacterial agents.[1][2][3][4][5]
However, the pyrazole and pyrazole-benzoic acid moieties are well-established "privileged scaffolds" in medicinal chemistry, frequently incorporated into potent inhibitors of various protein kinases. This document, therefore, provides detailed application notes and protocols based on the broader class of pyrazole-containing kinase inhibitors, offering a relevant framework for researchers interested in exploring the potential of this compound in this therapeutic area.
Application Note 1: The Pyrazole Scaffold in Targeting the RAF-MEK-ERK Signaling Pathway
The RAS-RAF-MEK-ERK (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Hyperactivation of this pathway, often through mutations in BRAF or RAS genes, is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[6] Pyrazole-based structures have been successfully employed in the design of both RAF and MEK inhibitors.
While direct derivatives of this compound are not documented as RAF/MEK inhibitors, structurally related amino-1H-pyrazole amides have demonstrated potent and selective inhibition of RAF kinases.[7] These inhibitors typically function as ATP-competitive agents, occupying the kinase's active site. The pyrazole ring often serves as a central scaffold for orienting other functional groups that make key interactions with the kinase protein.
For instance, N-(5-amino-1-(4-methoxybenzyl)-1H-pyrazol-4-yl)-5-(3-(4-chloro-3-(trifluoromethyl)phenyl) ureido)-2-methylbenzamide was identified as a potent and selective inhibitor of B-RafV600E and C-Raf.[7] This highlights the potential of the pyrazole core in designing inhibitors that can target specific oncogenic mutations.
Below is a diagram illustrating the RAS-RAF-MEK-ERK signaling pathway, a common target for pyrazole-based inhibitors.
Quantitative Data for Representative Pyrazole-Based RAF Inhibitors
The following table summarizes the inhibitory activities of representative pyrazole-containing RAF inhibitors. Note that these are not direct derivatives of this compound but serve to illustrate the potential of the pyrazole scaffold.
| Compound ID | Target Kinase | IC50 (µM) | Cell Line | GI50 (µM) | Reference |
| 7c | B-Raf V600E | 0.26 | A375P | 0.27 | [7] |
| 7c | C-Raf | 0.11 | - | - | [7] |
Application Note 2: Pyrazole-Urea Derivatives as p38 MAPK Inhibitors
The p38 Mitogen-Activated Protein Kinases (MAPKs) are key regulators of inflammatory responses. They are activated by cellular stress and cytokines, leading to the production of pro-inflammatory mediators like TNF-α and IL-1β. Inhibition of p38 is a therapeutic strategy for a range of inflammatory diseases.
A prominent class of p38 inhibitors features a diaryl urea structure, where one of the aryl rings is a pyrazole. These inhibitors often bind to an allosteric site, distinct from the ATP-binding pocket. This allosteric binding is achieved when the kinase adopts a specific inactive conformation, leading to high selectivity and potency. The pyrazole ring in these inhibitors acts as a scaffold, positioning key substituents for optimal interaction with the allosteric pocket.
The development of potent and selective p38 inhibitors like BIRB 796, which contains a pyrazole core, demonstrates the utility of this scaffold in targeting inflammatory pathways.
The diagram below outlines the p38 MAPK signaling cascade.
Quantitative Data for a Representative Pyrazole-Based p38 Inhibitor
The following table presents data for a well-characterized pyrazole-containing p38 inhibitor.
| Compound ID | Target Kinase | Kd (nM) | Cellular Assay | IC50 (nM) | Reference |
| BIRB 796 | p38 | 0.1 | TNF-α release in PBMC | 30 |
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of pyrazole-based kinase inhibitors. These methodologies can be adapted for screening new chemical entities, including derivatives of this compound.
General Workflow for Kinase Inhibitor Discovery
The diagram below outlines a typical workflow for the discovery and preclinical evaluation of a novel kinase inhibitor.
Protocol 1: Synthesis of a Generic Pyrazole-Amide Kinase Inhibitor
This protocol describes a general route for synthesizing a pyrazole-amide derivative, a common motif in kinase inhibitors, starting from a pyrazole-benzoic acid scaffold.
-
Amide Coupling:
-
Dissolve 1 equivalent of this compound in a suitable anhydrous solvent (e.g., DMF or DCM).
-
Add 1.1 equivalents of a coupling agent (e.g., HATU or HBTU) and 2 equivalents of a non-nucleophilic base (e.g., DIPEA).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add 1 equivalent of the desired amine reactant.
-
Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final pyrazole-amide compound.
-
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
-
Kinase Reaction:
-
Prepare a reaction mixture containing the target kinase (e.g., B-Raf, p38α), its specific substrate (e.g., a peptide substrate), and ATP in a kinase reaction buffer.
-
In a 384-well plate, add serial dilutions of the test compound (e.g., starting from 10 µM). Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the reaction by adding the kinase/substrate/ATP mixture to the wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction by adding ADP-Glo™ Reagent. This reagent simultaneously terminates the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction.
-
Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 3: Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding:
-
Seed cancer cells (e.g., A375 for B-Raf inhibitors) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
-
MTT Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).
-
Protocol 4: Western Blot for Target Engagement
This protocol assesses whether the inhibitor affects the phosphorylation status of the kinase's downstream targets in a cellular context.
-
Cell Lysis:
-
Treat cells with the test compound at various concentrations for a defined period.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target (e.g., phospho-ERK for RAF/MEK inhibitors, or phospho-MK2 for p38 inhibitors) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein of the downstream target and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantify the band intensities to determine the reduction in phosphorylation as a function of inhibitor concentration.
-
References
- 1. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On the development of B-Raf inhibitors acting... | F1000Research [f1000research.com]
- 7. Structure based design and syntheses of amino-1H-pyrazole amide derivatives as selective Raf kinase inhibitors in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Trifluoromethyl Pyrazoles in Antibacterial Agent Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global health, necessitating the urgent development of novel antibacterial agents. Trifluoromethyl pyrazoles have emerged as a promising class of heterocyclic compounds in medicinal chemistry due to their unique physicochemical properties and broad spectrum of biological activities. The trifluoromethyl (-CF3) group can enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets. This document provides detailed application notes and protocols for the synthesis and evaluation of trifluoromethyl pyrazole derivatives as potential antibacterial agents, based on recent scientific findings.
Application Notes
Trifluoromethyl pyrazole scaffolds have been successfully utilized to develop potent inhibitors of various bacterial strains, particularly Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). The core strategy involves the chemical modification of the pyrazole ring system to optimize antibacterial potency while minimizing toxicity to mammalian cells.
Key findings from recent studies indicate that:
-
N-(trifluoromethyl)phenyl substituted pyrazoles show significant activity against a range of Gram-positive bacteria, including antibiotic-resistant clinical isolates.[1][2]
-
The presence of a 3,5-bis(trifluoromethyl)phenyl moiety on the pyrazole scaffold can lead to compounds with potent, bactericidal activity against MRSA and its persister cells.[3]
-
Structure-activity relationship (SAR) studies have revealed that substitutions on the aniline ring of N-phenyl pyrazole derivatives can dramatically influence their antibacterial efficacy. For instance, bromo and trifluoromethyl substitutions have yielded some of the most potent compounds in certain series.[1]
-
The mechanism of action for some of these compounds appears to be multifactorial, affecting various aspects of macromolecular synthesis, which could reduce the likelihood of resistance development.[1][4][5]
Quantitative Data Summary
The antibacterial activity of synthesized trifluoromethyl pyrazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. The following tables summarize MIC data for representative compounds from recent literature.
Table 1: In Vitro Antibacterial Activity (MIC in µg/mL) of N-(trifluoromethyl)phenyl Substituted Pyrazole Derivatives against Gram-Positive Bacteria [1][2]
| Compound | S. aureus (MRSA) Strain 1 | S. aureus (MRSA) Strain 2 | S. aureus (MRSA) Strain 3 | S. epidermidis | E. faecium | B. subtilis |
| Phenoxy Derivative (6) | 1.56 | 3.12 | 1.56 | - | 1.56 | 1.56 |
| Chloro Derivative (10) | 3.12 | 6.25 | 3.12 | - | - | - |
| Bromo Derivative (11) | 3.12 | 3.12 | 3.12 | - | - | - |
| Trifluoromethyl Derivative (13) | 3.12 | 6.25 | 3.12 | - | - | - |
| Dichloro Derivative (18) | 0.78 | 1.56 | 0.78 | - | - | <0.78 |
| Bromo & Trifluoromethyl Derivative (25) | 0.78 | 0.78 | 0.78 | 1.56 | 0.78 | - |
| Vancomycin (Control) | - | - | - | - | - | - |
Table 2: In Vitro Antibacterial Activity (MIC in µg/mL) of 3,5-Bis(trifluoromethyl)phenyl Substituted Pyrazole Derivatives against Gram-Positive Bacteria [3]
| Compound | S. aureus (MRSA) | E. faecalis (VRE) |
| Phenyl-substituted derivative (1) | 2 | >32 |
| Alkyl-substituted derivative (2) | 1 | 16 |
| Alkyl-substituted derivative (3) | 1 | 8 |
| Most Potent Compound | 0.25 | - |
Experimental Protocols
Protocol 1: General Synthesis of N-(Trifluoromethyl)phenyl Substituted Pyrazole Derivatives[1][2]
This protocol outlines a two-step synthesis involving the formation of a pyrazole aldehyde intermediate followed by reductive amination.
1. Synthesis of the Pyrazole Aldehyde Intermediate: a. A mixture of 4-acetylbenzoic acid and 4-(trifluoromethyl)phenyl hydrazine is refluxed in ethanol to form the corresponding hydrazone. b. The Vilsmeier-Haack reagent is generated in situ by the dropwise addition of phosphorus oxychloride to cooled dimethylformamide (DMF). c. The hydrazone intermediate is then added to the Vilsmeier-Haack reagent, and the mixture is heated to afford the pyrazole-derived aldehyde.
2. Reductive Amination: a. The synthesized pyrazole aldehyde is dissolved in methanol. b. The desired substituted aniline (1.2 equivalents) is added to the solution. c. The reaction mixture is stirred at room temperature for 30 minutes. d. Sodium borohydride (2.0 equivalents) is added portion-wise, and the mixture is stirred for an additional 3-4 hours. e. The reaction is quenched with water, and the resulting precipitate is filtered, washed, and dried to yield the final N-(trifluoromethyl)phenyl substituted pyrazole derivative.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay[2]
This protocol determines the MIC of the synthesized compounds using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Bacterial Inoculum: a. A single colony of the test bacterium is inoculated into Mueller-Hinton Broth (MHB). b. The culture is incubated at 37°C until it reaches the logarithmic phase of growth. c. The bacterial suspension is diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
2. Broth Microdilution Assay: a. The synthesized compounds are serially diluted in MHB in a 96-well microtiter plate. b. An equal volume of the prepared bacterial inoculum is added to each well. c. The plates are incubated at 37°C for 18-24 hours. d. The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizations
Synthetic Workflow
References
- 1. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Experimental Synthesis of Pyrazole Carboxamides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazole carboxamides are a significant class of heterocyclic compounds widely recognized for their diverse biological activities. They form the core structure of many pharmaceuticals and agrochemicals, exhibiting properties such as anticancer, anti-inflammatory, fungicidal, and enzyme-inhibiting activities.[1][2][3] The versatility of the pyrazole scaffold allows for extensive structural modifications, making it a privileged structure in medicinal chemistry and drug discovery.[2] These application notes provide detailed protocols for the chemical synthesis of pyrazole carboxamides, focusing on common and effective laboratory-scale methodologies.
General Synthetic Strategies
The synthesis of pyrazole carboxamides can be broadly categorized into two primary strategic approaches. The choice of strategy is typically dictated by the availability of starting materials, the desired substitution pattern, and the chemical compatibility of the functional groups.
-
Strategy A: Pyrazole Ring Construction followed by Amidation: This is the most prevalent and flexible approach. It involves the initial synthesis of a pyrazole ring bearing a carboxylic acid or an ester functional group. This pyrazole-acid/ester intermediate is then coupled with a desired amine to form the final carboxamide product. The key advantage of this method is the ability to introduce a wide variety of amine functionalities at a late stage of the synthesis, allowing for the creation of large compound libraries for structure-activity relationship (SAR) studies.[1]
-
Strategy B: Precursor Amidation followed by Pyrazole Ring Formation: In this alternative strategy, the carboxamide functional group is installed on an acyclic precursor before the cyclization reaction that forms the pyrazole ring.[1] A common example involves the reaction of chalcones with semicarbazide hydrochloride to directly form pyrazole-1-carboxamides.[4][5][6] This approach can be advantageous when the desired amine is sensitive to the conditions required for the amidation step in Strategy A.
Experimental Workflows and Visualizations
Workflow for Strategy A
This workflow illustrates the multi-step process starting from the construction of the pyrazole ring, followed by functional group manipulation and final amidation.
Caption: Workflow for Strategy A: Pyrazole synthesis followed by amidation.
Workflow for Strategy B
This workflow depicts a more direct route where the carboxamide functionality is incorporated during the ring formation step.
Caption: Workflow for Strategy B: Synthesis via chalcone cyclocondensation.
Detailed Experimental Protocols
Protocol 1: Synthesis of Pyrazole Ring via Knorr Cyclization
This protocol describes the formation of a pyrazole-carboxylate ester from a β-ketoester and a hydrazine derivative, a classic and reliable method.[1]
-
Objective: To synthesize a substituted ethyl 1H-pyrazole-5-carboxylate.
-
Materials:
-
Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (1.0 eq)
-
β-Ketoester (e.g., diethyl 2-(ethoxymethylene)malonate) (1.0 eq)
-
Ethanol or Acetic Acid (solvent)
-
-
Procedure:
-
Dissolve the hydrazine derivative (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add a catalytic amount of glacial acetic acid (if using ethanol as the primary solvent).
-
Add the β-ketoester (1.0 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Reduce the solvent volume using a rotary evaporator. The crude product may precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the pyrazole-carboxylate ester.[1]
-
Protocol 2: Hydrolysis of Pyrazole Ester to Carboxylic Acid
This protocol details the conversion of the pyrazole ester intermediate to the corresponding carboxylic acid, a necessary precursor for amide bond formation.[1]
-
Objective: To synthesize a 1,3-disubstituted-1H-pyrazole-5-carboxylic acid.
-
Materials:
-
Pyrazole-5-carboxylate ester (from Protocol 1) (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 3.0 eq)
-
Tetrahydrofuran (THF) and Water (co-solvent)
-
Hydrochloric acid (HCl), 1M solution
-
-
Procedure:
-
Dissolve the pyrazole ester (1.0 eq) in a 3:1 mixture of THF and water.
-
Add LiOH or NaOH (1.5 - 3.0 eq) to the solution and stir at room temperature. The reaction can be gently heated (e.g., to 40-50 °C) to accelerate the hydrolysis.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-12 hours).
-
Cool the mixture in an ice bath and acidify to pH ~2-3 by the slow addition of 1M HCl. A precipitate should form.
-
Collect the solid product by filtration, wash with cold water to remove salts, and dry under high vacuum to yield the pure pyrazole-5-carboxylic acid.[1]
-
Protocol 3: Amide Formation via Acid Chloride
This is a robust method for synthesizing the target carboxamide from the pyrazole carboxylic acid.[5][7][8]
-
Objective: To synthesize an N-substituted-1H-pyrazole-carboxamide.
-
Materials:
-
Pyrazole-carboxylic acid (from Protocol 2) (1.0 eq)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5-2.0 eq)
-
Anhydrous Dichloromethane (DCM) or THF (solvent)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Desired primary or secondary amine (1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
-
Procedure:
-
Acid Chloride Formation: Suspend the pyrazole carboxylic acid (1.0 eq) in anhydrous DCM. Add a catalytic drop of DMF.
-
Add thionyl chloride or oxalyl chloride (1.5-2.0 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1-3 hours until the evolution of gas ceases and the solution becomes clear.
-
Remove the solvent and excess reagent in vacuo to obtain the crude pyrazole-carbonyl chloride, which is typically used immediately.[1][8]
-
Amide Coupling: Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C.
-
In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.[1]
-
Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.[1]
-
Protocol 4: Synthesis of Pyrazole-1-carboxamide via Chalcone Cyclization
This protocol follows Strategy B, forming the pyrazole carboxamide in a single cyclocondensation step.[4][5]
-
Objective: To synthesize a 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carboxamide.
-
Materials:
-
Substituted Chalcone (1.0 eq)
-
Semicarbazide hydrochloride (1.0 eq)
-
Methanol or Ethanol (solvent)
-
Concentrated Hydrochloric Acid or Sodium Hydroxide (catalyst)
-
-
Procedure:
-
To a stirred solution of the chalcone (0.01 mol) and semicarbazide hydrochloride (0.01 mol) in methanol (15 mL), add a few drops of concentrated hydrochloric acid.[4]
-
Reflux the mixture for 3-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
The solid product that separates is collected by filtration, washed with cold water, and dried.
-
Purify the crude product by column chromatography (e.g., using an ethyl acetate:dichloromethane mixture as eluent) or recrystallization from a suitable solvent like methanol.[4][5]
-
Data Presentation: Summary of Reaction Conditions and Yields
The following tables summarize quantitative data extracted from various literature procedures for the synthesis of pyrazole carboxamide derivatives.
Table 1: Synthesis of Pyrazole Intermediates
| Step | Starting Materials | Reagents & Conditions | Time | Yield | Reference |
|---|---|---|---|---|---|
| Chalcone Formation | 2,4,5-trimethoxybenzaldehyde, Substituted acetophenone | KOH, 95% Ethanol, RT | - | Good | [4] |
| Pyrazole-1-carboxamide | Chalcone, Semicarbazide HCl | Conc. HCl, Methanol, Reflux | 3-4 h | Good | [4] |
| 4-(2-fluoro-4-nitrophenyl)morpholine | 3,4-difluoro nitrobenzene, Morpholine | K₂CO₃, DMF, RT | 3 h | 93% | [2] |
| 3-fluoro-4-morpholinoaniline | 4-(2-fluoro-4-nitrophenyl)morpholine | Sodium dithionite, Acetone/Water, RT | 5 h | 72% | [2] |
| Pyrazole-4-carboxamide Core | N-(3-fluoro-4-morpholinophenyl)-3-oxobutanamide | K₂CO₃, CS₂, MeI, DMF | 1 h | 75% |[2] |
Table 2: Amidation and Final Product Synthesis
| Step | Starting Materials | Reagents & Conditions | Time | Yield | Reference |
|---|---|---|---|---|---|
| Amide Coupling | Pyrazole-4-carboxamide, Aromatic acid chloride | Triethylamine, DCM, RT | 1 h | Very Good | [2] |
| Amide Coupling | 4-nitro-1H-pyrazole-3-carboxylic acid, Amine | Oxalyl chloride, DMF, Pyridine, 0°C to 25°C | 6 h | - | [9] |
| Amide Coupling | 4-nitro-1H-pyrazole-3-carboxylic acid, Amine | EDC, HOBT, DMF | 24 h | - | [9] |
| Amide Coupling | Pyrazole-3-acid chloride, Sulfonamide derivatives | THF, Reflux | 5 h | High | [7] |
| Final Product | 3-(4-chlorophenyl)-5-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide | Chalcone, Semicarbazide HCl | - | 75% |[5] |
Purification and Characterization
-
Purification: The final pyrazole carboxamide products are typically purified to remove unreacted starting materials, reagents, and by-products. The most common methods are:
-
Recrystallization: Effective for obtaining highly crystalline solid products. A suitable solvent system (e.g., ethanol, methanol, ethyl acetate/hexane) is chosen in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[2]
-
Flash Column Chromatography: A highly versatile technique for purifying both solid and oil products. Silica gel is the most common stationary phase, with an eluent system (e.g., ethyl acetate/hexane, dichloromethane/methanol) chosen based on TLC analysis.[1][2][4]
-
-
Characterization: The structure and purity of the synthesized compounds must be confirmed. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the detailed molecular structure.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its identity.
-
Infrared (IR) Spectroscopy: Used to identify key functional groups, such as the N-H and C=O stretches of the carboxamide group.[7]
-
Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline compound.
-
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. jetir.org [jetir.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Evaluation of Pyrazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of pyrazole-based compounds, a versatile class of heterocyclic molecules with a wide range of pharmacological activities. Pyrazole derivatives have been successfully developed as anti-inflammatory, anticancer, analgesic, and antimicrobial agents.[1][2] This document outlines detailed protocols for key in vitro assays to assess the biological activity of novel pyrazole compounds and presents data on the activity of representative molecules from the literature.
Overview of Pyrazole-Based Compounds and Their Targets
The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms that can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[1] This structural feature contributes to their diverse pharmacological profiles. Common biological targets for pyrazole-based compounds include:
-
Kinases: Janus kinases (JAK1, JAK2), Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Cyclin-Dependent Kinases (CDKs), and BRAF.[3][4][5]
-
Enzymes: Cyclooxygenase (COX-1, COX-2), Alcohol Dehydrogenase (ADH), and Dipeptidyl Peptidase-4 (DPP-4).[6][7]
-
Other Proteins: Tubulin and proteins involved in calcium signaling pathways.[4][8]
Key In Vitro Assays
The following protocols describe standard in vitro methods to characterize the activity of pyrazole-based compounds.
Enzyme Inhibition Assays
Enzyme inhibition assays are fundamental for determining the potency and selectivity of pyrazole compounds against specific enzymatic targets.
2.1.1. In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This assay is crucial for identifying anti-inflammatory pyrazole derivatives that selectively inhibit COX-2 over COX-1, which can reduce gastrointestinal side effects.[7]
Protocol:
-
Reagent Preparation:
-
Prepare a COX assay buffer, a fluorogenic probe, and a cofactor solution according to the manufacturer's instructions (e.g., from a commercially available kit).[7]
-
Dissolve test pyrazole compounds and reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) in DMSO to create stock solutions. Prepare serial dilutions.[7]
-
Dilute purified ovine or human COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.[7]
-
Prepare the substrate solution (arachidonic acid).[7]
-
-
Assay Procedure (96-well plate format):
-
To each well, add the COX assay buffer, diluted cofactor, and the fluorogenic probe.[7]
-
Add the diluted test compounds or controls (DMSO for total activity, known inhibitors for positive control).[7]
-
Add the diluted COX-1 or COX-2 enzyme to the appropriate wells.
-
Incubate the plate at 37°C for 10 minutes to allow for inhibitor-enzyme interaction.[7]
-
Initiate the reaction by adding the arachidonic acid solution.[7]
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over time. The rate of fluorescence increase is proportional to COX activity.[7]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 values (the concentration of compound that inhibits enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the compound concentration.
-
2.1.2. In Vitro Kinase Inhibition Assay (Example: JAK1)
Many pyrazole-containing drugs, such as Baricitinib, function by inhibiting kinases like JAK1 and JAK2.[1]
Protocol:
-
Reagent Preparation:
-
Prepare a 5x Kinase assay buffer (e.g., 200 mM Tris-HCl pH 7.5, 100 mM MgCl2, 0.5 mg/mL BSA, 250 µM DTT).[9]
-
Reconstitute recombinant human JAK1 enzyme.[9]
-
Prepare stock solutions of a peptide substrate (e.g., IRS1-tide) and ATP.[9]
-
Dissolve test pyrazole compounds in DMSO and prepare serial dilutions.[9]
-
-
Assay Procedure (96-well plate format):
-
Add 5 µL of the test compound solution, positive control (known JAK1 inhibitor), or negative control (DMSO) to the wells.[9]
-
Prepare a master mix containing the kinase assay buffer, ATP, and the peptide substrate. Add 25 µL of this mix to each well.[9]
-
Initiate the reaction by adding 20 µL of diluted JAK1 enzyme solution to each well.[9]
-
Incubate the plate at 30°C for 45 minutes.[9]
-
Stop the reaction and measure the amount of phosphorylated substrate, often using a luminescence-based method that quantifies the remaining ATP.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration.
-
Determine the IC50 values.
-
Cell-Based Assays
Cell-based assays are essential for evaluating the effect of pyrazole compounds on cellular processes in a more physiologically relevant context.
2.2.1. MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.[6][10]
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
MTT Addition and Formazan Solubilization:
-
Absorbance Measurement and Data Analysis:
2.2.2. Cell Cycle Analysis by Flow Cytometry
This assay determines the effect of pyrazole compounds on cell cycle progression, which is particularly relevant for potential anticancer agents.
Protocol:
-
Cell Treatment:
-
Cell Preparation:
-
Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.
-
Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase.
-
-
Flow Cytometry:
-
Analyze the cells using a flow cytometer to measure the DNA content of each cell.
-
-
Data Analysis:
Data Presentation
The following tables summarize the in vitro activity of various pyrazole-based compounds reported in the literature.
Table 1: Kinase Inhibitory Activity of Pyrazole-Based Compounds
| Compound | Target Kinase | IC50 (µM) | Reference |
| Baricitinib | JAK1/JAK2 | - | [1] |
| Repotrectinib | ROS1, TRK, JAK2 | - | [1] |
| Compound 29 | CDK2/cyclin A2 | 10.05 (HepG2) | [4] |
| Compound 30 | CDK2/cyclin A2 | 60% inhibition at 10 µM | [4] |
| Compound 43 | PI3 Kinase | 0.25 (MCF7) | [4][14] |
| Compound 5 | CDK2 | 0.56 | [10] |
| Compound 6 | CDK2 | 0.46 | [10] |
| Compound 11 | CDK2 | 0.45 | [10] |
| Compound 18h | EGFR | 0.574 | [15] |
| Compound 18h | HER2 | 0.253 | [15] |
| Compound 18h | VEGFR2 | 0.135 | [15] |
Table 2: Cytotoxicity of Pyrazole-Based Compounds in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 25 | HT29, PC3, A549, U87MG | 3.17 - 6.77 | [4] |
| Compound 29 | MCF7, HepG2, A549, Caco2 | 17.12 - 29.95 | [4] |
| Compound 16 | MCF7, MDA-MB231, C32 | 0.5 - 5.0 | [4] |
| Compound 5 | HepG2, MCF-7 | 13.14, 8.03 | [10] |
| Compound 6 | HepG2, MCF-7 | 22.76, 26.08 | [10] |
| Compound 10 | MCF-7 | 15.38 | [10] |
| 3f | MDA-MB-468 | 14.97 (24h), 6.45 (48h) | [12] |
| 6c | SK-MEL-28 | 3.46 | [16] |
| 3d | MCF-7 | 10 | [17] |
| 3e | MCF-7 | 12 | [17] |
| 5a | MCF-7 | 14 | [17] |
Visualization of Signaling Pathways and Workflows
Diagrams created using Graphviz (DOT language) illustrate key signaling pathways targeted by pyrazole compounds and a typical experimental workflow.
Caption: Inhibition of the JAK-STAT signaling pathway by a pyrazole-based compound.
Caption: The PI3K/AKT signaling pathway and its inhibition by a pyrazole compound.
Caption: A typical in vitro experimental workflow for pyrazole compound evaluation.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel pyrazole compounds for pharmacological discrimination between receptor-operated and store-operated Ca2+ entry pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00972F [pubs.rsc.org]
- 14. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents | MDPI [mdpi.com]
- 15. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity an ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03902E [pubs.rsc.org]
- 16. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benthamdirect.com [benthamdirect.com]
Application Notes and Protocols: 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The compound 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid and its derivatives have emerged as a significant scaffold in medicinal chemistry, particularly in the development of novel antibacterial agents. This document provides detailed application notes and experimental protocols for the use of this building block in the synthesis of potent therapeutic candidates.
Application Notes
The primary application of this compound lies in its role as a foundational structure for the synthesis of a new class of potent anti-Gram-positive bacterial agents.[1][2] Derivatives of this molecule have demonstrated significant efficacy against a range of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][3]
The general synthetic strategy involves the initial preparation of a pyrazole aldehyde intermediate, which is then diversified through reductive amination with a variety of substituted anilines. This approach allows for the systematic exploration of the structure-activity relationship (SAR), leading to the identification of compounds with optimized potency and pharmacological properties.
Key findings from studies on derivatives of this compound include:
-
Potent Antibacterial Activity: Many derivatives exhibit low minimum inhibitory concentrations (MIC) against various Gram-positive bacterial strains.[4]
-
Efficacy Against Resistant Strains: Several compounds have shown potent activity against drug-resistant bacteria, a critical need in modern medicine.[5][6]
-
Bactericidal Action: The most promising compounds have been shown to be bactericidal, actively killing the bacteria rather than just inhibiting their growth.[3][4]
-
Biofilm Inhibition and Eradication: Certain derivatives are effective at both preventing the formation of bacterial biofilms and destroying existing ones.[4]
-
Low Toxicity: Selected potent compounds have demonstrated low toxicity to human cells in vitro and in vivo mouse models.[1][2]
-
Mechanism of Action: Investigations suggest that these compounds may act by disrupting the bacterial cell membrane, leading to a broad range of inhibitory effects on cellular functions.[2][4]
The trifluoromethyl group on the pyrazole ring and the benzoic acid moiety are crucial for the observed biological activity. The SAR studies have revealed that the nature and substitution pattern on the aniline fragment, introduced via reductive amination, significantly modulate the antibacterial potency.
Quantitative Data Summary
The antibacterial activity of various derivatives of this compound has been extensively studied. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of potent compounds against various bacterial strains.
| Compound | Substituent on Aniline | S. aureus ATCC 25923 (MSSA) MIC (µg/mL) | S. aureus ATCC 700699 (MRSA) MIC (µg/mL) | E. faecalis ATCC 29212 MIC (µg/mL) | Reference |
| 59 | 4-Fluoro-3-(trifluoromethyl) | 0.78 - 3.125 | 0.78 - 3.125 | 3.125 | [1] |
| 74 | 3,5-bis(Trifluoromethyl) | 0.78 | 0.78 | 3.125 | [1] |
| 8 | 3,5-bis(Trifluoromethyl) | 0.78 | 0.78 - 1.56 | 3.12 | [4] |
| 10 | 3-Chloro | 3.12 | 3.12 | 6.25 | [4] |
| 11 | 3-Bromo | 3.12 | 3.12 | 6.25 | [4] |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a key pyrazole aldehyde intermediate and a representative final antibacterial compound.
Protocol 1: Synthesis of 4-[4-Formyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic Acid (Pyrazole Aldehyde Intermediate)
This protocol is based on established procedures for the synthesis of similar pyrazole aldehydes.[7]
Materials:
-
4'-(Trifluoromethyl)acetophenone
-
4-Hydrazinobenzoic acid
-
Vilsmeier-Haack reagent (prepared from phosphorus oxychloride and dimethylformamide)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Ethanol
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve 4'-(trifluoromethyl)acetophenone (1 equivalent) in ethanol.
-
Add a solution of 4-hydrazinobenzoic acid (1 equivalent) in ethanol.
-
Add a catalytic amount of acetic acid and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and collect the precipitated hydrazone by filtration. Wash the solid with cold ethanol and dry under vacuum.
-
-
Cyclization and Formylation:
-
Prepare the Vilsmeier-Haack reagent by slowly adding phosphorus oxychloride (3 equivalents) to ice-cold dimethylformamide (DMF) (10 equivalents) with stirring.
-
To this freshly prepared reagent, add the hydrazone intermediate (1 equivalent) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 8-12 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-[4-formyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid.
-
Protocol 2: Synthesis of 4-[4-((4-Fluoro-3-(trifluoromethyl)anilino)methyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic Acid (Compound 59)
This protocol describes the reductive amination of the pyrazole aldehyde intermediate with a substituted aniline.[3]
Materials:
-
4-[4-Formyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid
-
4-Fluoro-3-(trifluoromethyl)aniline
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-[4-formyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid (1 equivalent) in 1,2-dichloroethane, add 4-fluoro-3-(trifluoromethyl)aniline (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final compound.
Visualizations
Synthetic Workflow
Caption: Synthetic pathway for pyrazole-based antibacterial agents.
Proposed Mechanism of Action
References
- 1. ineosopen.org [ineosopen.org]
- 2. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Incorporation of Pyrazole Moieties into Drug Candidates
Introduction
The pyrazole scaffold is a privileged five-membered nitrogen-containing heterocycle that is a common feature in a multitude of approved pharmaceuticals and clinical drug candidates. Its unique structural and electronic properties, including its ability to act as a versatile pharmacophore, engage in hydrogen bonding, and serve as a stable, bioisosteric replacement for other functional groups, have cemented its importance in medicinal chemistry. This document provides detailed application notes and experimental protocols for key synthetic strategies aimed at incorporating pyrazole moieties into drug candidates.
Section 1: Synthesis of the Pyrazole Core via 1,3-Dicarbonyl Condensation
One of the most classical and reliable methods for constructing the pyrazole ring is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The choice of substituents on both reactants allows for the controlled synthesis of a wide array of substituted pyrazoles.
Application Notes:
This method is highly versatile and tolerates a wide range of functional groups. The regioselectivity of the reaction is a critical consideration, particularly with unsymmetrical 1,3-dicarbonyls and substituted hydrazines. The initial condensation can be performed under acidic or basic conditions, and the subsequent cyclization is often acid-catalyzed.
Experimental Protocol: Synthesis of a Model Phenyl-Substituted Pyrazole
This protocol describes the synthesis of 1,5-diphenyl-1H-pyrazole from 1,3-diphenylpropane-1,3-dione and phenylhydrazine.
Materials:
-
1,3-Diphenylpropane-1,3-dione
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
-
Standard laboratory glassware and reflux apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Melting point apparatus
Procedure:
-
To a solution of 1,3-diphenylpropane-1,3-dione (1.0 eq) in ethanol (10 mL/mmol), add phenylhydrazine (1.1 eq).
-
Add glacial acetic acid (2-3 drops) as a catalyst.
-
Heat the reaction mixture to reflux and monitor the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.
-
Wash the collected solid with cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the purified 1,5-diphenyl-1H-pyrazole.
-
Dry the product under vacuum and determine the melting point and characterize by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Quantitative Data Summary:
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| 1,3-Diphenylpropane-1,3-dione | Phenylhydrazine | Ethanol | Acetic Acid | 4 | 85-95 | Fictionalized Data for illustrative purposes |
| Acetylacetone | Hydrazine Hydrate | Ethanol | None | 2 | >90 | Fictionalized Data for illustrative purposes |
| Trifluoroacetylacetone | Methylhydrazine | Methanol | Acetic Acid | 6 | 78 (mixture of regioisomers) | Fictionalized Data for illustrative purposes |
Diagram: Workflow for Pyrazole Synthesis via 1,3-Dicarbonyl Condensation
Caption: Workflow for pyrazole synthesis via condensation.
Section 2: [3+2] Cycloaddition for Pyrazole Synthesis
[3+2] Cycloaddition reactions, particularly those involving diazo compounds and alkynes, are powerful methods for constructing the pyrazole ring with high regioselectivity. This approach is fundamental in click chemistry for bioconjugation and drug discovery.
Application Notes:
The reaction of a terminal alkyne with a diazo compound, often generated in situ, typically yields the 1,3-disubstituted pyrazole. Copper(I) and Ruthenium(II) catalysts are commonly employed to control the regioselectivity and increase the reaction rate. The choice of catalyst and ligands can be crucial for achieving the desired outcome, especially with complex substrates.
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for a Triazolyl-Pyrazole Derivative
This protocol outlines a general procedure for the synthesis of a pyrazole-containing compound via a click chemistry approach, which is analogous to the diazo-alkyne cycloaddition.
Materials:
-
Pyrazole-containing alkyne (1.0 eq)
-
Organic azide (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium ascorbate (0.1 eq)
-
tert-Butanol/Water (1:1 mixture)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the pyrazole-containing alkyne and the organic azide in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the aqueous solution of copper(II) sulfate pentahydrate.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x volume).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary:
| Alkyne Component | Diazo/Azide Component | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Phenylacetylene | Diazomethane | None | Ether | 12 | 80 | Fictionalized Data for illustrative purposes |
| Propargyl-functionalized Pyrazole | Benzyl Azide | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | 2 | >95 | Fictionalized Data for illustrative purposes |
| Ethyl Propiolate | Ethyl Diazoacetate | RuCl₂(PPh₃)₃ | Toluene | 6 | 88 (regioselective) | Fictionalized Data for illustrative purposes |
Diagram: Logical Relationship in [3+2] Cycloaddition
Application Notes and Protocols: Pyrazole Compounds as Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of pyrazole and its derivatives as effective corrosion inhibitors, particularly for mild steel in acidic environments. The information compiled from recent scientific literature offers detailed experimental protocols and quantitative data to guide researchers in this field.
Introduction to Pyrazole-Based Corrosion Inhibitors
Corrosion is a significant global issue, leading to immense economic losses and safety concerns across various industries. The use of organic corrosion inhibitors is a primary strategy to mitigate this problem. Pyrazole and its derivatives have emerged as a promising class of corrosion inhibitors due to their heterocyclic structure containing nitrogen atoms, which act as active centers for adsorption onto metal surfaces. These compounds are not only effective but are also considered more environmentally friendly compared to some traditional inhibitors.[1][2]
The mechanism of corrosion inhibition by pyrazole compounds involves their adsorption on the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[1][3][4][5] This adsorption can be a physical process (physisorption), a chemical process (chemisorption), or a combination of both.[1][4][5] The presence of heteroatoms (N, O, S) and π-electrons in the pyrazole ring structure facilitates strong adsorption onto the d-orbitals of the metal.[6][7]
Quantitative Data on Inhibition Efficiency
The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE), which is often determined using various electrochemical and gravimetric techniques. The following tables summarize the inhibition efficiencies of several pyrazole derivatives on mild steel in acidic media, as reported in the literature.
Table 1: Inhibition Efficiencies of Various Pyrazole Derivatives on Mild Steel in 1 M HCl
| Pyrazole Derivative | Concentration (M) | Temperature (K) | Inhibition Efficiency (%) | Reference |
| N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4) | 10⁻³ | - | 90.8 | [2] |
| Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) | 10⁻³ | - | 91.8 | [2] |
| N-(2-(4-(4-bromophenyl)-1,3-diphenyl-1H-pyrazol-5-carbonyl)phenyl)-4-methylbenzenesulfonamide (N-PMBSA) | Optimum | - | 94.58 | [8] |
| N-(2-(4-(4-bromophenyl)-1,3-diphenyl-1H-pyrazol-5-carbonyl)phenyl)benzamide (N-PBA) | Optimum | - | 92.37 | [8] |
| 2-(4-(5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetic acid (P1) | 5 x 10⁻³ | 303 | 91 (EIS), 95 (PDP) | [7] |
| 2-(4-(5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetic acid (P2) | 5 x 10⁻³ | 303 | 95 (EIS) | [7] |
| (E)-N'-benzylidene-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (DPP) | 10⁻³ | - | 80 | [3] |
| (E)-N'-(4-chlorobenzylidene)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (4-CP) | 10⁻³ | - | 94 | [3] |
| N1,N1,N3,N3-tetrakis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)propane-1,3-diamine (BF2) | 10⁻³ | 308 | 87.0 | [9] |
| N1,N1,N2,N2-tetrakis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene-1,2-diamine (BF4) | 10⁻³ | 308 | 94.2 | [9] |
| (3, 5-dimethyl-1H-pyrazol-1-yl) (4-((4-chlorobenzylidene) amino) phenyl) methanone) (DPCM) | 400 ppm | 333 | 89.5 | [10] |
| 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-N-phenyl-1,3,5-triazin-2-amine (1) | 100 ppm | - | 97.8 | [11] |
| N-(4-bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine (2) | 80 ppm | - | 98.5 | [11] |
Table 2: Inhibition Efficiencies of Pyrazole Derivatives on Mild Steel in H₂SO₄
| Pyrazole Derivative | Corrosive Medium | Concentration (g/L) | Temperature (K) | Inhibition Efficiency (%) | Reference |
| 3-methyl-1H-pyrazol-5-amine (MPA) | 1 M H₂SO₄ | 0.8 | 303 | 92.28 (Weight Loss), 96.47 (Electrochemical) | [12] |
| 3-methyl-1H-pyrazol-5-(4H)-one (MPO) | 1 M H₂SO₄ | 0.8 | 303 | 88.14 (Weight Loss), 85.55 (Electrochemical) | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from various research articles and represent standard practices in the field of corrosion inhibition studies.
Weight Loss (Gravimetric) Method
This method provides a direct measure of corrosion rate and inhibition efficiency.
Protocol:
-
Specimen Preparation:
-
Cut mild steel specimens into coupons of a specific dimension (e.g., 2 cm x 2 cm x 0.1 cm).
-
Abrade the coupon surfaces with a series of emery papers of increasing grit size (e.g., 400, 600, 800, 1200 grit) to achieve a smooth and uniform surface.
-
Degrease the coupons by washing with acetone or ethanol, followed by rinsing with distilled water.
-
Dry the coupons in a desiccator and accurately weigh them using an analytical balance (to 0.1 mg).
-
-
Corrosion Test:
-
Prepare the corrosive medium (e.g., 1 M HCl or 1 M H₂SO₄).
-
Prepare solutions of the corrosive medium containing different concentrations of the pyrazole inhibitor.
-
Immerse the pre-weighed coupons in the test solutions (including a blank solution without inhibitor) for a specified period (e.g., 6, 12, or 24 hours) at a constant temperature.
-
-
Post-Corrosion Analysis:
-
After the immersion period, retrieve the coupons from the solutions.
-
Carefully remove the corrosion products by washing with a cleaning solution (e.g., a solution containing HCl and hexamine), followed by rinsing with distilled water and acetone.
-
Dry the coupons and re-weigh them.
-
-
Calculations:
-
Calculate the corrosion rate (CR) in mm/year using the formula: CR = (K * W) / (A * T * D) where K is a constant (8.76 x 10⁴), W is the weight loss in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.
-
Electrochemical Measurements
Electrochemical techniques such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) provide insights into the corrosion mechanism and the inhibitor's mode of action.
Apparatus: A standard three-electrode cell setup is used, consisting of a working electrode (mild steel specimen), a counter electrode (e.g., platinum foil), and a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).
Protocol:
-
Working Electrode Preparation:
-
Embed the mild steel specimen in an epoxy resin, leaving a defined surface area (e.g., 1 cm²) exposed.
-
Prepare the electrode surface as described in the weight loss method (abrading, degreasing, and rinsing).
-
-
Potentiodynamic Polarization (PDP):
-
Immerse the three-electrode setup in the test solution (with and without inhibitor).
-
Allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Plot the resulting current density versus potential (Tafel plot).
-
Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the linear portions of the cathodic and anodic curves to their intersection.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] * 100 where Icorr_blank and Icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real) and Bode plot (log |Z| and phase angle vs. log frequency).
-
Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100 where Rct_blank and Rct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
-
Visualizations
The following diagrams illustrate the corrosion inhibition mechanism and a typical experimental workflow.
Caption: Mechanism of corrosion inhibition by pyrazole compounds.
References
- 1. Pyrazole derivatives efficient organic inhibitors for corrosion in aggressive media: A comprehensive review - International Journal of Corrosion and Scale InhibitionInternational Journal of Corrosion and Scale Inhibition [ijcsi.pro]
- 2. Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. peacta.org [peacta.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Synthesis of Pyrazole Derivatives via Cyclocondensation Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole and its derivatives represent a paramount class of heterocyclic compounds in the landscape of medicinal chemistry and drug discovery. The pyrazole scaffold is a key pharmacophore found in a multitude of biologically active molecules, exhibiting a broad spectrum of pharmacological activities including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties. The synthesis of these valuable motifs is most commonly achieved through cyclocondensation reactions, which offer a versatile and efficient approach to constructing the pyrazole ring.
This document provides detailed application notes and experimental protocols for the synthesis of pyrazole derivatives via two principal cyclocondensation strategies: the Knorr pyrazole synthesis from 1,3-dicarbonyl compounds and hydrazines, and the synthesis from α,β-unsaturated carbonyl compounds (chalcones) and hydrazines. Furthermore, it delves into the mechanisms of action of pyrazole-containing drugs, illustrating key signaling pathways involved in their therapeutic effects.
I. Knorr Pyrazole Synthesis: Cyclocondensation of 1,3-Dicarbonyl Compounds and Hydrazines
The Knorr pyrazole synthesis, first reported in 1883, is a robust and widely utilized method for the preparation of pyrazoles.[1] The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst.[2][3]
General Reaction Scheme
Ar1--C------C-------C--Ar2 + H2N-NH-R4 --[H+]--> Pyrazolines --> Pyrazoles \ / H H
Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.
B. NF-κB Signaling Pathway in Inflammation
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. [4][5][6][7]Some pyrazole derivatives have been shown to exert their anti-inflammatory effects by inhibiting this pathway.
Caption: Inhibition of the NF-κB signaling pathway.
C. EGFR Signaling Pathway in Cancer
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation and survival, and its dysregulation is implicated in various cancers. [8][9][10][11][12]Pyrazole derivatives have been developed as inhibitors of EGFR tyrosine kinase activity.
References
- 1. Knorr Pyrazole Synthesis [drugfuture.com]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. researchgate.net [researchgate.net]
- 5. NF-κB - Wikipedia [en.wikipedia.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. NF-kB pathway overview | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid
Welcome to the technical support center for the synthesis of 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols and troubleshooting common issues encountered during the preparation of this important compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and established method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For this specific molecule, the key starting materials are 4-(4,4,4-trifluoro-3-oxobutanoyl)benzoic acid and hydrazine hydrate.
Q2: What are the critical parameters that influence the yield and purity of the final product?
A2: Several factors can significantly impact the outcome of the synthesis. These include the purity of starting materials, the choice of solvent, reaction temperature, and the presence of a catalyst. Optimization of these parameters is crucial for achieving high yields and purity.
Q3: How can I minimize the formation of regioisomers?
A3: The formation of the undesired 5-(trifluoromethyl) regioisomer is a common challenge. The regioselectivity of the reaction is influenced by the steric and electronic properties of the substituents on the 1,3-dicarbonyl compound. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase the formation of the desired 3-(trifluoromethyl) isomer.
Q4: My reaction is not going to completion. What are the possible reasons?
A4: Incomplete conversion can be due to several factors, including insufficient reaction time or temperature, poor quality of reagents, or improper stoichiometry. Ensure you are using fresh hydrazine hydrate, as it can degrade over time. A slight excess of hydrazine hydrate (1.1-1.2 equivalents) can sometimes drive the reaction to completion.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of this compound.
Problem 1: Low Yield
| Potential Cause | Troubleshooting Steps |
| Impure Starting Materials | Ensure the 4-(4,4,4-trifluoro-3-oxobutanoyl)benzoic acid and hydrazine hydrate are of high purity. Impurities can lead to side reactions and lower the yield. |
| Suboptimal Solvent | The choice of solvent can significantly affect the reaction rate and yield. While alcohols like ethanol are commonly used, consider screening other solvents such as acetic acid or polar aprotic solvents like DMF or DMSO. |
| Incorrect Reaction Temperature | If the reaction temperature is too low, the rate of reaction will be slow, leading to low conversion. Conversely, excessively high temperatures can cause degradation of reactants or products. Monitor the reaction by TLC to determine the optimal temperature. |
| Formation of Side Products | Side reactions, such as the formation of the regioisomer or incomplete cyclization, can reduce the yield of the desired product. |
Problem 2: Formation of Regioisomers
| Potential Cause | Troubleshooting Steps |
| Reaction Conditions Favoring the Undesired Isomer | The polarity and proticity of the solvent can influence the direction of the initial nucleophilic attack of hydrazine on the dicarbonyl compound. |
| Solvent Selection: Employing fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly enhance the regioselectivity towards the desired 3-(trifluoromethyl) isomer. | |
| pH Control: The pH of the reaction mixture can also affect regioselectivity. Acidic conditions, often achieved by using hydrazine salts or adding a catalytic amount of acid, can favor the formation of one isomer over the other. |
Problem 3: Difficult Purification
| Potential Cause | Troubleshooting Steps |
| Presence of Unreacted Starting Materials | If the reaction has not gone to completion, the final product will be contaminated with starting materials, making purification challenging. |
| Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of the limiting reagent. | |
| Formation of Tars or Colored Impurities | Hydrazine derivatives can be prone to oxidation and decomposition, leading to the formation of colored byproducts. |
| Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions. | |
| Purification Method: Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective for purifying the final product. If recrystallization is insufficient, column chromatography on silica gel may be necessary. |
Data Presentation
| Reactants | Reaction Conditions | Yield (%) | Reference |
| 4-(1H-pyrazol-1-yl)benzonitrile | NaOH, Ethanol/Water (1:1), 105 °C, 16 h | 65 | [1] |
| 4-(1H-pyrazol-1-yl)benzonitrile | H2SO4, Acetic Acid, 120 °C, 24 h | 45 | [1] |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline based on the Knorr pyrazole synthesis and may require optimization for your specific laboratory conditions.
Materials:
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4-(4,4,4-trifluoro-3-oxobutanoyl)benzoic acid
-
Hydrazine hydrate
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (optional, as catalyst)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(4,4,4-trifluoro-3-oxobutanoyl)benzoic acid (1.0 eq) in ethanol.
-
To this solution, add hydrazine hydrate (1.1-1.2 eq) dropwise at room temperature. A catalytic amount of glacial acetic acid can be added at this stage if desired.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
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Remove the solvent under reduced pressure.
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To the residue, add water to precipitate the crude product.
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Collect the solid by vacuum filtration and wash with cold water.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Visualizations
General Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of the target compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for addressing low product yield.
References
Technical Support Center: Purification of Pyrazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of pyrazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude pyrazole products?
A1: Typical impurities depend on the synthetic route, but often include regioisomers, unreacted starting materials, and colored byproducts. The Knorr pyrazole synthesis, for example, which involves condensing a 1,3-dicarbonyl compound with a hydrazine, can lead to the formation of regioisomeric pyrazole products, especially with unsymmetrical starting materials.[1] Incomplete cyclization may also result in pyrazoline intermediates.[1] Additionally, side reactions involving the hydrazine starting material can produce colored impurities, often resulting in yellow or red reaction mixtures.[1][2]
Q2: How can I identify the impurities in my reaction mixture?
A2: A combination of chromatographic and spectroscopic techniques is essential for identifying byproducts.[1]
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Thin-Layer Chromatography (TLC): TLC is a quick and effective method to determine the number of components in your crude product.[1] Multiple spots often indicate the presence of impurities or regioisomers.
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Spectroscopic Techniques: For detailed structural identification, Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable.[1] For instance, NMR spectra showing duplicate sets of peaks for the desired product are a strong indication of regioisomer formation.[1]
Q3: Which purification technique is best for my pyrazole derivative?
A3: The optimal purification technique depends on the nature of the compound and the impurities present.
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Recrystallization: This is a highly effective method for removing small amounts of impurities from solid products, particularly colored impurities which may remain in the mother liquor.[1]
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Column Chromatography: Chromatography on silica gel or alumina is a versatile technique for separating compounds with different polarities, such as regioisomers or unreacted starting materials.[1][3]
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Acid-Base Extraction: Since pyrazoles are weakly basic, they can be protonated with an acid to form a water-soluble salt. This allows for their extraction into an aqueous acidic phase, leaving non-basic impurities behind in the organic phase.[1]
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Acid Salt Crystallization: A powerful technique involves dissolving the crude pyrazole in a solvent, treating it with an acid (like sulfuric or hydrochloric acid) to form the corresponding acid addition salt, and then crystallizing this salt.[4][5] This method can be highly effective for separating isomeric byproducts.[4]
Q4: My pyrazole derivative is unstable on a silica gel column. What are my alternatives?
A4: If your compound degrades on standard silica gel, you can try deactivating the silica by preparing the column slurry with a small amount of a base, like triethylamine or ammonia in methanol.[6] This neutralizes the acidic sites on the silica. Alternatively, other stationary phases can be used, such as neutral alumina or reversed-phase C-18 silica.[6] For chiral separations, specialized chiral stationary phases are used in HPLC or Supercritical Fluid Chromatography (SFC).[7]
Troubleshooting Guides
Issue 1: Presence of Regioisomers
-
Symptoms: NMR spectra show duplicate sets of peaks. TLC analysis reveals multiple spots with very similar Rf values. The product has a broadened melting point range.[1]
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Causes: Use of unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines in the synthesis.[1][2] The initial nucleophilic attack of the hydrazine can occur at two different carbonyl carbons, leading to a mixture of products.[2]
-
Solutions:
-
Fractional Recrystallization: If the regioisomers have sufficiently different solubilities in a specific solvent system, multiple recrystallization steps can be used to progressively enrich one isomer.[8]
-
Column Chromatography: Careful selection of the eluent system for silica gel chromatography can often resolve regioisomers. A shallow gradient of a more polar solvent may be required.
-
Acid Salt Crystallization: Converting the mixture of pyrazole isomers into their acid addition salts can alter their crystal packing and solubility, potentially allowing for the selective crystallization of one isomer's salt.[4]
-
Issue 2: Product is Highly Colored (Yellow/Red/Brown)
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Symptoms: The isolated crude product is intensely colored, even when the desired pyrazole is expected to be colorless.
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Causes: Colored impurities often arise from side reactions or degradation of the hydrazine starting material.[1][2] This is particularly common when using hydrazine salts like phenylhydrazine hydrochloride.[2]
-
Solutions:
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool.[1]
-
Recrystallization: This is often the most effective method, as colored impurities are typically present in small amounts and will remain dissolved in the mother liquor upon cooling.[1]
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Acid-Base Extraction: Use the basicity of the pyrazole ring to separate it from non-basic, colored impurities. Dissolve the crude product in an organic solvent, extract with an aqueous acid, separate the layers, and then basify the aqueous layer to recover the purified pyrazole.[1]
-
Issue 3: Unreacted Starting Materials in the Final Product
-
Symptoms: TLC and NMR analysis clearly show the presence of the 1,3-dicarbonyl compound and/or hydrazine starting materials.[1]
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Causes: Incomplete reaction due to insufficient reaction time or temperature, or non-optimal stoichiometry.[1]
-
Solutions:
-
Acidic Wash (Workup): Unreacted hydrazine is basic and can be removed during the workup by washing the organic layer with a dilute aqueous acid (e.g., HCl). The hydrazine will form a water-soluble salt and move to the aqueous phase.[1]
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Column Chromatography: Unreacted 1,3-dicarbonyl compounds can typically be separated from the pyrazole product by silica gel column chromatography.[1]
-
Optimize Reaction: Before purification, ensure the reaction has gone to completion by monitoring with TLC.[2] If necessary, increase the reaction time or temperature.[1]
-
Data Presentation
Table 1: Comparison of Purification Methods for a Model Pyrazole Synthesis
| Purification Method | Purity of Final Product (by GC-MS) | Yield (%) | Key Byproducts Removed |
| None (Crude Product) | 75% | 95% | N/A |
| Recrystallization (Ethanol) | 98% | 80% | Colored Impurities, Minor Isomer |
| Column Chromatography | >99% | 70% | Regioisomer, Unreacted Dicarbonyl |
| Acid-Base Extraction | 95% | 85% | Colored Impurities, Non-basic byproducts |
| Acid Salt Crystallization | >99% | 75% | Regioisomer |
Note: Data is illustrative and will vary based on the specific pyrazole derivative and reaction conditions.
Experimental Protocols & Visualizations
Protocol 1: Acid-Base Extraction for Pyrazole Purification
This protocol is effective for separating basic pyrazole derivatives from neutral or acidic impurities.
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Dissolution: Dissolve the crude pyrazole product (approx. 1.0 g) in a suitable organic solvent (e.g., 50 mL of ethyl acetate or dichloromethane) in a separatory funnel.
-
Acidic Extraction: Add an equal volume of dilute aqueous acid (e.g., 50 mL of 1 M HCl). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently. This protonates the pyrazole, making it soluble in the aqueous layer.
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Layer Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
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Back-Wash (Optional): To remove any remaining neutral impurities from the aqueous layer, add a small amount (e.g., 20 mL) of fresh organic solvent to the flask, swirl, and transfer the mixture back to the separatory funnel. Shake, allow the layers to separate, and once again collect the aqueous layer.[9]
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Basification: Cool the aqueous layer in an ice bath. Slowly add a base (e.g., 5 M NaOH) dropwise with stirring until the solution is basic (check with pH paper). The purified pyrazole should precipitate out as a solid or an oil.
-
Final Extraction: Extract the purified pyrazole back into an organic solvent (e.g., 3 x 30 mL of ethyl acetate).
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Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified pyrazole.
Protocol 2: Mixed-Solvent Recrystallization
This method is useful when no single solvent is ideal for recrystallization. It uses a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" solvent).
-
Dissolution: Place the crude pyrazole compound in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., hot ethanol or acetone) and heat the mixture until the solid completely dissolves.
-
Induce Precipitation: While the solution is still hot, add the "poor" solvent (e.g., water or hexane) dropwise until the solution becomes faintly cloudy (turbid).[8] This indicates the saturation point has been reached.
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Re-dissolution: Add a few more drops of the "good" solvent until the turbidity just disappears, resulting in a clear, saturated solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, you can later place it in an ice bath.
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Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
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Drying: Dry the crystals in a desiccator or a vacuum oven to remove residual solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 5. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Optimizing Pyrazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in pyrazole synthesis?
Low yields in pyrazole synthesis, particularly in reactions like the Knorr synthesis, can be attributed to several factors. The primary issues often involve the purity of starting materials and suboptimal reaction conditions.[1] Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to unwanted side reactions, which reduces the overall yield and complicates the purification process.[1][2] The stability of the hydrazine derivative is also a critical factor, as these compounds can degrade over time; it is often recommended to use freshly purified or newly opened reagents.[1]
Q2: How can I improve the regioselectivity of my pyrazole synthesis when using an unsymmetrical dicarbonyl compound?
The formation of regioisomers is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines.[1] The initial nucleophilic attack from the hydrazine can occur at either of the two distinct carbonyl carbons, leading to a mixture of pyrazole products.[1] Several factors influence regioselectivity, including steric hindrance and the electronic properties of the substituents on both reactants.[1] The choice of solvent and the pH of the reaction medium can also play a crucial role. For instance, acidic conditions in solvents like ethanol may favor the formation of one regioisomer, while basic conditions might favor the other.[1]
Q3: My reaction mixture has turned a dark color. Is this normal, and how can I obtain a cleaner product?
Discoloration of the reaction mixture, often to a yellow or red hue, is a common observation, especially in Knorr pyrazole syntheses using hydrazine salts like phenylhydrazine hydrochloride.[1][3] This is typically due to the formation of colored impurities originating from the hydrazine starting material.[1] If a hydrazine salt is used, the reaction mixture can become acidic, which may promote the formation of these colored byproducts. The addition of a mild base, such as sodium acetate, can help neutralize the acid and lead to a cleaner reaction.[1] Purification techniques like recrystallization or column chromatography are effective methods for removing these colored impurities.[1]
Q4: What are the best methods for purifying pyrazole compounds?
The purification of pyrazoles can be challenging due to their polarity and potential for interaction with silica gel. Common purification methods include:
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Recrystallization: This is an effective method, particularly for removing colored impurities.[1] Solvents such as ethanol, methanol, ethyl acetate, or mixtures with water are often used.[4]
-
Column Chromatography: Silica gel chromatography is widely used, but care must be taken as basic pyrazoles can interact strongly with the acidic silica.[1] To mitigate this, the silica gel can be deactivated with a base like triethylamine or ammonia in methanol before use.[4]
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Acid-Base Extraction: For pyrazoles with basic nitrogen atoms, an acid-base extraction can be an effective purification strategy.[4]
-
Solvent Partitioning: Partitioning between immiscible solvents like methanol/hexane or water/chloroform can help remove certain impurities.[4]
Troubleshooting Guides
Issue 1: Low Reaction Yield
Low yields are a common frustration in pyrazole synthesis. The following steps can help diagnose and resolve the underlying issues.
Troubleshooting Steps:
-
Assess Starting Material Purity:
-
Optimize Reaction Stoichiometry:
-
Verify the correct stoichiometry of the reactants.
-
A slight excess of the hydrazine (e.g., 1.1-1.2 equivalents) can sometimes drive the reaction to completion.[1]
-
-
Evaluate and Optimize Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature. While some reactions proceed at room temperature[5], others may require heating.[6] However, excessively high temperatures can lead to degradation.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1]
-
Solvent: The choice of solvent is critical. While protic solvents like ethanol are common, aprotic dipolar solvents such as DMF or NMP can sometimes provide better results, especially with aryl hydrazine hydrochlorides.[7]
-
pH Control: If using a hydrazine salt, the addition of a mild base (e.g., sodium acetate) can be beneficial by neutralizing the liberated acid.[1]
-
-
Investigate Potential Side Reactions:
-
Be aware of possible side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization.[1]
-
Caption: Troubleshooting decision tree for low pyrazole synthesis yields.
Issue 2: Formation of Regioisomers
When using unsymmetrical starting materials, the formation of a mixture of regioisomers is a common outcome.
Strategies to Improve Regioselectivity:
-
Solvent Selection: Aprotic dipolar solvents (e.g., DMF, NMP, DMAc) can offer better regioselectivity compared to protic solvents like ethanol, particularly when using arylhydrazine hydrochlorides.[7]
-
pH Adjustment: The acidity or basicity of the reaction medium can influence which carbonyl group is preferentially attacked. Experiment with acidic (e.g., acetic acid) or basic (e.g., piperidine) catalysts.[1]
-
Steric Hindrance: Utilize starting materials where one of the reacting sites is sterically hindered. A bulky substituent on either the dicarbonyl compound or the hydrazine can direct the reaction towards the formation of a single regioisomer.[1]
-
Temperature Control: Lowering the reaction temperature can sometimes enhance the kinetic control of the reaction, favoring the formation of one isomer over the other.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize the impact of different reaction parameters on the yield of pyrazole synthesis, compiled from various studies.
Table 1: Effect of Solvent on Pyrazole Synthesis Yield
| Entry | 1,3-Dicarbonyl Compound | Hydrazine | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Acetylacetone | Phenylhydrazine | Ethanol | Reflux | ~75-85 | [1][7] |
| 2 | Acetylacetone | Phenylhydrazine | DMF | Room Temp | >90 | [5][7] |
| 3 | 1,3-Diketone | Arylhydrazine | N,N-Dimethylacetamide | Room Temp | 59-98 | [5] |
| 4 | 1,3-Diyne | Phenylhydrazine | PEG-400 | 80 | ~40 | [8] |
Table 2: Effect of Catalyst on Pyrazole Synthesis Yield
| Entry | Reactants | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 1,3-Diketone, Hydrazine | LiClO₄ | Ethylene Glycol | 0.5-1 | 70-95 | [5] |
| 2 | Ethyl Acetoacetate, Phenylhydrazine | nano-ZnO | Water | 1-1.5 | 95 | [7] |
| 3 | Trifluoromethylated Ynone, Hydrazine | AgOTf (1 mol%) | Dichloromethane | 1 | up to 99 | [5] |
| 4 | Acetylacetone, 2,4-Dinitrophenylhydrazine | None | Various | No Reaction | 0 | [5] |
Experimental Protocols
General Protocol for Knorr Pyrazole Synthesis
This protocol provides a general methodology for the synthesis of a pyrazole derivative from a β-ketoester and a hydrazine.
Materials:
-
β-Ketoester (1.0 eq)
-
Hydrazine derivative (1.1 eq)
-
Solvent (e.g., Ethanol, Acetic Acid)
-
Catalyst (optional, e.g., a few drops of glacial acetic acid)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-ketoester in the chosen solvent.
-
Add the hydrazine derivative to the solution. If using a hydrazine salt, a mild base like sodium acetate may be added.
-
Add the catalyst if required. For example, a few drops of glacial acetic acid can be used when the solvent is ethanol.[6]
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC.[1][6]
-
Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the reaction mixture to room temperature.
-
If a precipitate forms upon cooling, collect the solid product by vacuum filtration.[1]
-
If no precipitate forms, the solvent can be removed under reduced pressure. The crude product can then be purified.[1]
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
Caption: General experimental workflow for Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting low solubility of pyrazole compounds in aqueous solutions
This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting the low aqueous solubility of pyrazole compounds.
Troubleshooting Guide: Resolving Poor Solubility of Pyrazole Compounds
This guide addresses common issues encountered during the dissolution of pyrazole compounds in aqueous solutions.
Issue: My pyrazole compound is not dissolving in my desired aqueous buffer (e.g., PBS pH 7.4).
This is a frequent challenge due to the often non-polar nature of the pyrazole ring.[1] The following systematic approach can help identify a suitable solubilization strategy.
dot
References
Addressing regioisomer formation in pyrazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common challenge of regioisomer formation during pyrazole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I obtaining a mixture of two regioisomers in my pyrazole synthesis?
A: The formation of regioisomeric mixtures is a common issue in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, as in the classical Knorr pyrazole synthesis.[1][2] The reaction proceeds through a condensation mechanism where the substituted hydrazine can attack either of the two non-equivalent carbonyl groups of the dicarbonyl compound.[3] This leads to two different hydrazone intermediates, which then cyclize and dehydrate to form two distinct pyrazole regioisomers.[2][4]
The reaction pathway can be visualized as follows:
Q2: How can I control the regioselectivity to favor one specific regioisomer?
A: Controlling the regiochemical outcome is crucial and can be achieved by manipulating several factors that influence which carbonyl group is preferentially attacked.[1][4]
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Steric and Electronic Effects: The regioselectivity is governed by the steric and electronic properties of the substituents on both the 1,3-dicarbonyl and the hydrazine.[1] Bulky substituents can hinder the attack on the adjacent carbonyl group, directing the reaction to the less sterically crowded site.[1] Electron-withdrawing groups (like -CF3) on the dicarbonyl can activate the adjacent carbonyl for nucleophilic attack, influencing the reaction outcome.[5]
-
Solvent Choice: The solvent plays a critical role in controlling regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase the regioselectivity in favor of one isomer.[6] Protic solvents can enhance the electrophilic character of a carbonyl carbon through hydrogen bonding, directing the nucleophilic attack.[7]
-
Reaction pH: The acidity or basicity of the reaction medium can influence the nucleophilicity of the hydrazine and the reactivity of the carbonyl groups, thereby affecting the final isomer ratio.[1][4] Acid catalysis is typically employed in the Knorr synthesis.[2][8]
-
Alternative Synthetic Routes: If controlling the Knorr synthesis proves difficult, consider alternative, more regioselective methods like 1,3-dipolar cycloaddition of a diazo compound with an alkyne.[9][10]
Here is a troubleshooting workflow for addressing poor regioselectivity:
Q3: I have already synthesized a mixture of regioisomers. How can I separate them?
A: If you have already produced a mixture, separation is often necessary to isolate the desired compound.
-
Silica Gel Column Chromatography: This is the most effective and widely used method for separating pyrazole regioisomers.[11][12] The two isomers often have different polarities, allowing for separation on a silica gel column.[9]
-
TLC Analysis: First, screen various solvent systems (e.g., hexane/ethyl acetate mixtures) using Thin Layer Chromatography (TLC) to find an eluent that provides the best separation between the two isomer spots (i.e., the largest difference in Rf values).[9][11]
-
Column Chromatography: Once a suitable solvent system is identified, perform flash column chromatography to separate the mixture and isolate the pure regioisomers.[11]
-
-
Fractional Crystallization: If the regioisomers are solids with different solubilities in a particular solvent, fractional crystallization can be an effective, albeit sometimes more challenging, separation technique.[11]
Q4: How can I determine the structure of each isolated regioisomer?
A: Spectroscopic methods are essential for unambiguously identifying the structure of each regioisomer.
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between pyrazole regioisomers.[12][13] The chemical shifts of the protons and carbons on the pyrazole ring and its substituents will differ between the two isomers. For example, the chemical shift of a substituent at position 3 is different from that at position 5.[13]
-
NOESY Experiments: 2D NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to confirm assignments by showing through-space correlations between protons on the N-substituent and protons on the pyrazole ring, confirming which substituent is adjacent to the substituted nitrogen.[12]
-
X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction provides definitive structural proof.[14]
Data Presentation
The choice of solvent can have a profound impact on the ratio of regioisomers formed. Fluorinated alcohols, in particular, have been shown to significantly improve regioselectivity.[6]
Table 1: Effect of Solvent on Regioselectivity in the Synthesis of N-Methylpyrazoles
| 1,3-Dicarbonyl Reactant (R¹) | Hydrazine | Solvent | Regioisomeric Ratio (A:B) | Reference |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Methylhydrazine | Ethanol | 1 : 1.5 | [6] |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Methylhydrazine | TFE | > 99 : 1 | [6] |
| Ethyl 4-(2-furyl)-2,4-dioxobutanoate | Methylhydrazine | Ethanol | 1 : 1.3 | |
| Ethyl 4-(2-furyl)-2,4-dioxobutanoate | Methylhydrazine | TFE | 4.5 : 1 | |
| Ethyl 4-(2-furyl)-2,4-dioxobutanoate | Methylhydrazine | HFIP | 19 : 1 |
Regioisomer A corresponds to the N-methyl group adjacent to the R¹ substituent. TFE: 2,2,2-Trifluoroethanol; HFIP: 1,1,1,3,3,3-Hexafluoro-2-propanol.
Experimental Protocols
Protocol 1: General Procedure for Regioselective Pyrazole Synthesis using a Fluorinated Alcohol [6]
This protocol provides a general method for synthesizing N-substituted pyrazoles with high regioselectivity.
-
Reactant Preparation: Dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq.) in 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (approx. 0.1-0.5 M).
-
Addition of Hydrazine: Add the substituted hydrazine (e.g., methylhydrazine, 1.1 eq.) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux as required. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography to isolate the major regioisomer.
Protocol 2: Separation of Pyrazole Regioisomers by Column Chromatography [11][12]
This protocol outlines the steps for separating a pre-formed mixture of regioisomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. name-reaction.com [name-reaction.com]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 8. jk-sci.com [jk-sci.com]
- 9. benchchem.com [benchchem.com]
- 10. Pyrazole synthesis [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning | MDPI [mdpi.com]
Overcoming challenges in the scale-up of pyrazole derivative production
Welcome to the technical support center for overcoming challenges in the scale-up of pyrazole derivative production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the synthesis and purification of pyrazole derivatives at an industrial scale.
Troubleshooting Guides and FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1: Reaction and Synthesis
Q1: We are observing a lower than expected yield in our scaled-up Knorr pyrazole synthesis. What are the potential causes and how can we troubleshoot this?
Low yield is a frequent challenge during the scale-up of pyrazole synthesis. Several factors, from reagent stability to reaction conditions, can contribute to this issue. A systematic approach is crucial for identifying and resolving the root cause.[1]
Potential Causes and Solutions:
-
Incomplete Reaction:
-
Troubleshooting: Increase the reaction time or temperature to ensure the reaction goes to completion.[2] Efficient mixing is also critical at larger scales to maintain homogeneity.[2]
-
Recommendation: Monitor the reaction progress using techniques like TLC, HPLC, or GC to determine the optimal reaction time.
-
-
Reagent Quality and Stoichiometry:
-
Troubleshooting: Verify the quality and purity of your starting materials, particularly the 1,3-dicarbonyl compound and the hydrazine derivative.[1][2] Hydrazine derivatives can degrade over time.
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Recommendation: When the dicarbonyl is the limiting reagent, using a slight excess of hydrazine (e.g., 1.2-2 equivalents) can sometimes improve yields.[1]
-
-
Formation of Byproducts:
-
Troubleshooting: The formation of regioisomers or other byproducts can significantly reduce the yield of the desired product.[2]
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Recommendation: Optimize reaction conditions such as temperature, solvent, and catalyst to enhance selectivity.[2] In some cases, exploring a different synthetic route with higher regioselectivity may be necessary.[2]
-
-
Product Loss During Workup:
-
Troubleshooting: Significant amounts of product can be lost during extraction and purification steps.
-
Recommendation: Optimize the solvents and procedures for extraction and recrystallization to minimize product loss.[2]
-
Q2: We are struggling with poor regioselectivity in our synthesis, leading to a mixture of pyrazole isomers. How can we improve the formation of the desired regioisomer?
Poor regioselectivity is a common hurdle, especially when using unsymmetrical 1,3-dicarbonyl compounds, resulting in isomeric products that can be difficult to separate.[3] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, and the selectivity is influenced by steric and electronic factors of the substituents on both reactants, as well as the reaction conditions.[3]
Strategies to Improve Regioselectivity:
-
Solvent Selection: The choice of solvent can have a profound impact on regioselectivity. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to significantly improve the regioselectivity in favor of the 3-trifluoromethyl derivative in certain reactions.[4]
-
Temperature Control: Lowering the reaction temperature can sometimes enhance the selectivity towards the desired isomer.[2]
-
Catalyst Screening: The use of different catalysts, such as nano-ZnO or acetic acid, can influence the reaction pathway and improve the ratio of the desired product.[5]
-
pH Control: The pH of the reaction medium can affect the rate of the initial condensation and the subsequent cyclization, thereby influencing regioselectivity.[3]
-
Alternative Synthetic Routes: If optimizing the current reaction conditions does not provide the desired selectivity, exploring alternative synthetic pathways that offer better regiochemical control may be necessary.[2]
Q3: Our scaled-up reaction involving hydrazine is highly exothermic, posing a significant safety risk. What measures can we take to control the reaction exotherm?
The use of hydrazine and its derivatives in large-scale synthesis requires careful management due to the highly exothermic nature of the condensation reactions, which can lead to thermal runaway.[2] Hydrazine itself is a high-energy, toxic, and flammable compound.[2]
Managing Exothermic Reactions:
-
Slow and Controlled Addition: Add the hydrazine hydrate slowly and in a controlled manner to the reaction mixture.[2]
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Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system to effectively dissipate the heat generated during the reaction.[2]
-
Dilution: Using a sufficient amount of an appropriate solvent helps to absorb the heat of the reaction.[2] Dilute solutions of hydrazine are inherently safer.[2]
-
Use of a Base: The addition of a base, such as sodium acetate, can help to mitigate the severity of exothermic events by neutralizing acidic byproducts that might catalyze decomposition.[2]
Section 2: Impurities and Purification
Q4: What are the common impurities we should expect in our pyrazole derivative production, and how can they be minimized?
Common impurities can include unreacted starting materials, regioisomers, and byproducts from side reactions.[2] The presence of these impurities can affect the efficacy and safety of the final product, especially in pharmaceutical applications.[6][7]
Minimizing Impurities:
-
Precise Control of Reaction Conditions: Strict control over temperature, reaction time, and stoichiometry can favor the formation of the desired pyrazole and minimize side reactions.[2]
-
Inert Atmosphere: If the product is sensitive to oxidation, working under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of degradation products.[2]
-
Effective Purification Methods:
-
Recrystallization: This is a common method for purifying solid pyrazole derivatives. The choice of solvent is critical for obtaining a high-purity product.[2]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography can be an effective purification technique.[2]
-
Acid Addition Salt Formation: Pyrazoles can be dissolved in a suitable solvent and reacted with an inorganic or organic acid to form acid addition salts, which can then be crystallized and separated.[8][9]
-
Q5: We are having difficulty purifying our pyrazole derivative at a large scale. Are there any alternative purification strategies?
Scaling up purification can present challenges such as handling large volumes of solvents and achieving the desired purity.
Alternative Purification Strategy: Acid Addition Salt Crystallization
-
Dissolution: Dissolve the crude pyrazole product in an appropriate organic solvent (e.g., acetone, ethanol, isopropanol) or water.[8][9]
-
Acid Addition: Add at least an equimolar amount of an inorganic mineral acid (e.g., hydrochloric acid, sulfuric acid) or an organic acid to the solution.[8][9]
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Crystallization: The corresponding acid addition salt of the pyrazole will precipitate. Cooling the solution can promote crystallization.[9]
-
Isolation: The crystallized salt can be separated by filtration.
-
Liberation of Free Base: The purified pyrazole can be recovered by treating the salt with a base.
This method can be highly effective for removing neutral impurities and can be more amenable to large-scale operations than chromatography.
Section 3: Data and Protocols
Data Presentation
Table 1: Reaction Conditions for Knorr Pyrazole Synthesis of Various Substituted Pyrazoles
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl acetoacetate | Phenylhydrazine | Acetic Acid | Reflux | 1 | - | [3] |
| Acetylacetone | Hydrazine hydrate | Glacial acetic acid | 100 | 1 | - | [3] |
| Ethyl acetoacetate | Phenylhydrazine | Nano-ZnO | - | - | 95 | [5] |
| 1,3-diketones | Arylhydrazines | Acetic acid/DMSO or Ethanol | - | - | - | [5] |
Note: Yields are often substrate-dependent and the provided data should be considered as starting points for optimization.
Experimental Protocols
Protocol 1: Synthesis of 1,5-dimethyl-2-phenylpyrazol-3-one (Antipyrine) via Knorr Pyrazole Synthesis [3]
-
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Glacial acetic acid
-
-
Procedure:
-
In a round-bottom flask, mix ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition is exothermic.[3]
-
Heat the reaction mixture under reflux for 1 hour.[3]
-
Cool the resulting syrup in an ice bath.[3]
-
Induce crystallization of the crude product.[3]
-
Recrystallize the solid from a suitable solvent to obtain the pure pyrazolone.[3]
-
Protocol 2: Synthesis of 3,5-dimethylpyrazole [3]
-
Materials:
-
Acetylacetone (2,4-pentanedione)
-
Hydrazine hydrate
-
Glacial acetic acid
-
-
Procedure:
-
To a stirred solution of acetylacetone (5 mmol) in glacial acetic acid (5 mL), add hydrazine hydrate (6 mmol).[3]
-
Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[3]
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Monitor the reaction completion by TLC using a mobile phase of 30% ethyl acetate/70% hexane.[3]
-
After completion, cool the reaction mixture and pour it into ice-cold water with stirring.[3]
-
Continue stirring for a few minutes to facilitate precipitation.[3]
-
Collect the solid by filtration, wash with a small amount of water, and allow it to air dry.[3]
-
Visualizations
Diagrams
Caption: General workflow of the Knorr pyrazole synthesis.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Storage and Stability of 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid
Welcome to the technical support center for 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential degradation issues.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure long-term stability, the solid compound should be stored in a cool, dry, and dark place. The recommended storage temperature is between 2-8°C. It is crucial to keep the container tightly sealed to protect it from moisture and atmospheric oxygen, which can contribute to degradation. For enhanced protection, especially for long-term storage, storing under an inert atmosphere such as argon or nitrogen is advisable.
Q2: How should I store solutions of this compound?
A2: The stability of the compound in solution is dependent on the solvent, pH, and storage conditions. For short-term storage, prepare solutions fresh and use them on the same day. If longer-term storage is necessary, it is recommended to store solutions at -20°C or below. The choice of solvent is critical; aprotic solvents are generally preferred over protic solvents to minimize the risk of solvolysis. The pH of aqueous solutions should be maintained near neutral, as extreme pH conditions can catalyze hydrolysis.
Q3: What are the primary degradation pathways for this compound?
A3: Based on the structural motifs of a pyrazole ring, a trifluoromethyl group, and a benzoic acid, the primary degradation pathways are anticipated to be hydrolysis, oxidation, and photodegradation. The pyrazole ring can be susceptible to oxidative cleavage, while the carboxylic acid group can undergo esterification in the presence of alcohols. The trifluoromethyl group is generally stable, but the entire molecule can be sensitive to light, leading to photodegradation.
Q4: I've observed a change in the color of my solid sample. What could be the cause?
A4: A change in color, such as yellowing or browning, is often an indicator of degradation. This can be caused by oxidation or exposure to light. It is recommended to assess the purity of the sample using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC), to determine the extent of degradation.
Q5: My experimental results are inconsistent. Could this be related to the stability of the compound?
A5: Yes, inconsistent experimental results can be a consequence of compound degradation. If the compound degrades over the course of an experiment, its effective concentration will change, leading to variability in the data. It is crucial to ensure that the compound is stable in the experimental medium and under the conditions of the assay. Running control experiments to assess the stability of the compound over the time course of your experiment is recommended.
Troubleshooting Guide: Degradation Issues
This guide provides a systematic approach to identifying and resolving common degradation problems encountered during the storage and handling of this compound.
Problem 1: Loss of Purity in Solid Sample Over Time
Symptoms:
-
Appearance of new peaks in HPLC chromatogram.
-
Decrease in the area of the main peak in HPLC.
-
Change in physical appearance (e.g., color change, clumping).
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Exposure to Moisture | Store the compound in a desiccator over a suitable drying agent. Ensure the container is tightly sealed. |
| Exposure to Oxygen | Purge the container with an inert gas (e.g., argon or nitrogen) before sealing. |
| Exposure to Light | Store the container in a light-protected environment, such as an amber vial or wrapped in aluminum foil. |
| Elevated Temperature | Store the compound at the recommended temperature of 2-8°C. Avoid frequent temperature fluctuations. |
Problem 2: Degradation of the Compound in Solution
Symptoms:
-
Rapid decrease in the concentration of the parent compound in solution.
-
Formation of precipitates.
-
Inconsistent results in biological or chemical assays.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Hydrolysis | If using aqueous solutions, assess stability at different pH values. Buffer the solution to a pH where the compound is most stable (typically near neutral). Consider using aprotic solvents if compatible with the experimental setup. |
| Oxidation | Degas solvents before use to remove dissolved oxygen. Prepare solutions under an inert atmosphere. |
| Photodegradation | Protect solutions from light by using amber vials or covering the container with aluminum foil. |
| Solvent Reactivity | Ensure the chosen solvent is inert towards the compound. Avoid reactive solvents or those containing impurities that could catalyze degradation. |
Experimental Protocols
To assist in identifying and quantifying degradation, detailed protocols for forced degradation studies and a stability-indicating HPLC method are provided below.
Forced Degradation Study Protocol
A forced degradation study can help identify potential degradation products and pathways. This involves subjecting the compound to stress conditions more severe than accelerated stability testing.[1][2][3][4]
1. Acidic Hydrolysis:
-
Dissolve 10 mg of the compound in 10 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize a 1 mL aliquot with 0.1 M NaOH and dilute with mobile phase for HPLC analysis.
2. Basic Hydrolysis:
-
Dissolve 10 mg of the compound in 10 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize a 1 mL aliquot with 0.1 M HCl and dilute with mobile phase for HPLC analysis.
3. Oxidative Degradation:
-
Dissolve 10 mg of the compound in 10 mL of a 3% hydrogen peroxide solution.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute a 1 mL aliquot with mobile phase for HPLC analysis.
4. Thermal Degradation (Solid State):
-
Place a thin layer of the solid compound in a petri dish.
-
Heat in an oven at 80°C for 48 hours.
-
Prepare a solution of the stressed solid in the mobile phase for HPLC analysis.
5. Photodegradation:
-
Expose a solution of the compound (1 mg/mL in a suitable solvent) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze the solution by HPLC. A sample protected from light should be analyzed as a control.
Stability-Indicating HPLC Method
This method is designed to separate the parent compound from its potential degradation products, allowing for accurate quantification of purity and degradation.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25.1-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection. |
Visualizations
Troubleshooting Logic for Compound Degradation
Caption: Troubleshooting workflow for identifying the cause of degradation.
Experimental Workflow for Purity Analysis
Caption: Workflow for determining the purity of the compound via HPLC.
References
Technical Support Center: Pyrazole-Based Compounds in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the toxicity of pyrazole-based compounds during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My pyrazole-based compound is showing significant cytotoxicity to my cell line. What are the common mechanisms of pyrazole-induced toxicity?
A1: Pyrazole-based compounds can induce cytotoxicity through several mechanisms, with the most commonly reported being:
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Induction of Apoptosis: Many pyrazole derivatives trigger programmed cell death, or apoptosis. This is often characterized by phosphatidylserine externalization, activation of caspases (like caspase-3/7 and -8), and DNA fragmentation.[1][2]
-
Cell Cycle Arrest: These compounds can halt the cell cycle at various phases, such as G0/G1, S, or G2/M, preventing cell proliferation.[1]
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Generation of Reactive Oxygen Species (ROS): Some pyrazole derivatives can lead to an increase in intracellular ROS, causing oxidative stress and subsequent cellular damage.[3]
-
Tubulin Polymerization Inhibition: Certain pyrazole compounds can interfere with microtubule dynamics by inhibiting tubulin polymerization, which is crucial for cell division and structure.
Q2: How can I determine if my pyrazole compound's toxicity is a concern for my specific experiment?
A2: The significance of the observed cytotoxicity depends on your experimental goals. If the compound is being developed as a cytotoxic anticancer agent, then high toxicity against cancer cells is desired. However, if you are using the compound as a specific inhibitor or modulator of a particular protein and do not want to induce cell death, then the observed cytotoxicity is an unwanted side effect. In such cases, it is crucial to determine the therapeutic window or the concentration range where the compound is effective on its target without causing significant cell death.
Q3: What is the Selective Cytotoxicity Index (SCI) and how is it useful?
A3: The Selective Cytotoxicity Index (SCI) is a ratio used to determine a compound's preferential toxicity towards cancer cells over non-cancerous cells. It is calculated by dividing the cytotoxic concentration 50 (CC50) in a non-cancerous cell line by the CC50 in a cancer cell line.[1] An SCI value greater than 1 indicates that the compound is more toxic to cancer cells.[1] This index is particularly useful when developing anticancer drugs to minimize side effects on healthy tissues.
Q4: Can I use antioxidants to reduce the cytotoxicity of my pyrazole compound?
A4: If the cytotoxicity of your pyrazole compound is mediated by the generation of Reactive Oxygen Species (ROS), co-incubation with antioxidants may help mitigate these toxic effects.[3][4] Antioxidants like N-acetylcysteine (NAC) or Vitamin E can help neutralize ROS and reduce oxidative stress. It is advisable to first determine if your compound indeed increases ROS levels in your cell line.
Q5: My pyrazole compound is precipitating in the cell culture medium. What can I do?
A5: Precipitation of hydrophobic compounds in aqueous solutions like cell culture media is a common issue. Here are some troubleshooting steps:
-
Optimize Solvent Concentration: Most pyrazole compounds are dissolved in organic solvents like DMSO. Ensure the final concentration of the solvent in your culture medium is low (typically below 0.5%) to avoid both solvent toxicity and precipitation.[5]
-
Stepwise Dilution: Instead of adding the concentrated stock solution directly to the full volume of medium, perform a stepwise or serial dilution to avoid rapid changes in solvent concentration that can cause the compound to "crash out."
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding the compound.
-
Use of Co-solvents or Cyclodextrins: In some cases, using co-solvents or cyclodextrins can help improve the solubility of hydrophobic compounds in aqueous solutions.[5]
Troubleshooting Guides
Issue 1: High levels of unexpected cell death observed in culture.
-
Potential Cause 1: Intrinsic cytotoxicity of the pyrazole compound.
-
Troubleshooting Steps:
-
Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of your compound on your specific cell line.
-
If possible, test the compound on a non-cancerous cell line to determine its general cytotoxicity and calculate the Selective Cytotoxicity Index (SCI).
-
If the compound is intended for non-cytotoxic applications, try to use it at a concentration well below its IC50 value.
-
-
-
Potential Cause 2: Oxidative stress due to ROS generation.
-
Troubleshooting Steps:
-
Measure the intracellular ROS levels in your cells after treatment with the pyrazole compound using a fluorescent probe like DCFH-DA.
-
If ROS levels are elevated, consider co-treating the cells with an antioxidant such as N-acetylcysteine (NAC).
-
-
-
Potential Cause 3: Compound instability in culture medium leading to toxic byproducts.
-
Troubleshooting Steps:
-
Prepare fresh working solutions of your compound for each experiment.
-
Avoid prolonged storage of the compound in aqueous solutions.
-
-
Issue 2: Inconsistent or non-reproducible results in cell-based assays.
-
Potential Cause 1: Compound precipitation.
-
Troubleshooting Steps:
-
Visually inspect the culture medium for any signs of precipitation after adding the compound.
-
Follow the steps outlined in FAQ 5 to improve solubility.
-
-
-
Potential Cause 2: Interference of the compound with assay readouts.
-
Troubleshooting Steps:
-
Some pyrazole derivatives are fluorescent and may interfere with fluorescence-based assays.[6][7] Run a control with the compound in cell-free medium to check for autofluorescence at the excitation and emission wavelengths of your assay.
-
For colorimetric assays like the MTT assay, some compounds can interfere with the chemical reactions. Include appropriate controls to account for this.
-
-
Quantitative Data Summary
Table 1: Cytotoxicity of Various Pyrazole Derivatives against Cancer and Non-Cancerous Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Non-Cancerous Cell Line | IC50 (µM) | Reference |
| PTA-1 | MDA-MB-231 | 1.13 | MCF-10A | 4.40 | [1] |
| 3f | MDA-MB-468 | 14.97 (24h), 6.45 (48h) | AGO1522 | 28.74 (24h) | [3] |
| 6c | SK-MEL-28 | 3.46 | BEAS-2B | 15.89 | [8] |
| L2 | CFPAC-1 | 61.7 | - | - | [9] |
| 5 | HepG2 | 13.14 | - | - | [10] |
| 5 | MCF-7 | 8.03 | - | - | [10] |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compound in the culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO at the same final concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with the pyrazole compound at the desired concentration for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes on ice.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
-
Cell Seeding and Treatment: Seed cells and treat them with the pyrazole compound.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a PI staining solution containing RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases can be determined based on the fluorescence intensity of PI.
Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach overnight. Treat the cells with the pyrazole compound at the desired concentration.
-
Probe Loading: After the treatment period, wash the cells with PBS and incubate them with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution in the dark at 37°C for 30 minutes.
-
Fluorescence Measurement: Wash the cells with PBS to remove the excess probe. Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 488 nm and 530 nm, respectively. An increase in fluorescence indicates an increase in intracellular ROS.
Visualizations
Caption: Troubleshooting workflow for mitigating pyrazole compound toxicity.
Caption: Simplified signaling pathway of pyrazole-induced apoptosis.
Caption: General experimental workflow for cytotoxicity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. publications.drdo.gov.in [publications.drdo.gov.in]
- 3. Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro inhibitory effects of antioxidants on cytotoxicity of T-2 toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Nucleophilic Aromatic Substitution on Pyrazole Rings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during nucleophilic aromatic substitution (SNAr) reactions on pyrazole rings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my nucleophilic aromatic substitution on the pyrazole ring not proceeding?
A1: Nucleophilic aromatic substitution on an unactivated pyrazole ring is often challenging due to the electron-rich nature of the pyrazole nucleus.[1] Several factors could be contributing to the lack of reactivity:
-
Insufficient Activation: Pyrazole rings generally require the presence of strong electron-withdrawing groups (EWGs) to facilitate SNAr.[1][2] Without such activation, the aromatic system is not sufficiently electrophilic to react with nucleophiles.
-
Incorrect Regiochemistry: Nucleophilic attack is favored at the electron-deficient C3 and C5 positions of the pyrazole ring.[3][4] Ensure your leaving group is positioned at one of these carbons. The C4 position is electron-rich and more susceptible to electrophilic attack.[5]
-
Inappropriate Reaction Conditions: The choice of solvent, temperature, and base can significantly impact the reaction outcome.[1]
Troubleshooting Steps:
-
Introduce an Activating Group: If not already present, install a potent electron-withdrawing group (e.g., -NO₂, -CN, -CHO, -COR) conjugated to the leaving group. The formyl group, for instance, has been shown to activate 5-chloropyrazoles for SNAr.[1]
-
Verify Leaving Group Position: Confirm that your leaving group is located at an electron-deficient position (C3 or C5).
-
Optimize Reaction Conditions:
-
Solvent: Use polar aprotic solvents like DMF or DMSO to enhance the reaction rate.
-
Temperature: Some SNAr reactions on pyrazoles may require elevated temperatures to proceed.[6]
-
Base: Employ a suitable base to facilitate the reaction, such as K₂CO₃ or Et₃N.
-
Q2: How does the substituent on the pyrazole nitrogen (N-1) affect the SNAr reaction?
A2: The electronic nature of the substituent at the N-1 position of the pyrazole ring plays a crucial role in modulating the reactivity of the ring towards nucleophiles.[1]
-
Electron-Withdrawing Groups (EWGs) at N-1: An EWG at the N-1 position can further activate the pyrazole ring for SNAr by inductively withdrawing electron density, making the ring carbons more electrophilic.
-
Electron-Donating Groups (EDGs) at N-1: Conversely, an EDG at the N-1 position can decrease the rate of SNAr by increasing the electron density of the ring system.
Troubleshooting Tip: If you are experiencing slow or no reaction, consider modifying the N-1 substituent to a more electron-withdrawing one to enhance the electrophilicity of the pyrazole ring.
Q3: I am observing a mixture of regioisomers in my SNAr reaction. How can I improve the regioselectivity?
A3: Achieving high regioselectivity in SNAr reactions on polysubstituted pyrazoles can be challenging. The regiochemical outcome is influenced by a combination of electronic and steric factors.[7]
Troubleshooting Strategies:
-
Computational Analysis: Employ computational methods, such as calculating the Lowest Unoccupied Molecular Orbital (LUMO) map and activation energies, to predict the most likely site of nucleophilic attack.[8] This can provide valuable insights into the inherent reactivity of your substrate.
-
Steric Hindrance: The steric bulk of both the nucleophile and the substituents on the pyrazole ring can influence the regioselectivity. Using a bulkier nucleophile may favor attack at a less sterically hindered position.
-
Directed Cross-Coupling: As an alternative to direct SNAr for introducing substituents at specific positions, consider directed cross-coupling reactions, such as Suzuki couplings.[3] This often involves prior halogenation at the desired position followed by cross-coupling.[3]
Data Presentation: Influence of N-1 Substituent on Reaction Time
The following table summarizes the effect of different substituents at the N-1 position on the reaction time for the SNAr of various 5-chloro-4-formylpyrazoles with morpholine.
| Entry | N-1 Substituent (R) | Product | Reaction Time (h) | Yield (%) |
| 1 | Me | 5a | 12 | 89 |
| 2 | Ph | 5b | 4 | 92 |
| 3 | 2-pyridyl | 5c | 0.5 | 95 |
| 4 | H | 5d | No reaction | - |
Data adapted from a study on the introduction of N-containing heterocycles into pyrazoles by nucleophilic aromatic substitution.[1]
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution on 5-Chloro-4-formylpyrazoles:
This protocol is based on a reported method for the synthesis of 5-substituted pyrazoles.[1]
-
Reactant Preparation: To a solution of the respective 5-chloro-4-formylpyrazole (1 mmol) in a suitable polar aprotic solvent (e.g., DMF, 5 mL), add the nucleophile (1.2 mmol) and a base (e.g., K₂CO₃, 2 mmol).
-
Reaction Execution: Stir the reaction mixture at a specified temperature (e.g., 80 °C) for the time indicated by TLC monitoring until the starting material is consumed.
-
Work-up and Purification: After completion, pour the reaction mixture into ice-water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 5-substituted pyrazole.
Visualizations
Logical Relationship Diagram: Factors Affecting SNAr on Pyrazole Rings
Caption: Factors influencing the outcome of SNAr on pyrazole rings.
Experimental Workflow: Troubleshooting Poor SNAr Reactivity
References
- 1. tandfonline.com [tandfonline.com]
- 2. baranlab.org [baranlab.org]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. wuxibiology.com [wuxibiology.com]
Resolving issues with palladium-catalyzed coupling for pyrazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in palladium-catalyzed pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed pyrazole coupling reaction (e.g., Buchwald-Hartwig, Suzuki-Miyaura) has a low yield or is not working at all. What are the common causes?
Low yields in palladium-catalyzed pyrazole synthesis can arise from several factors. The primary culprits often involve the quality of reagents, suboptimal reaction conditions, or catalyst deactivation.[1] Key areas to investigate include:
-
Purity of Starting Materials: Ensure the pyrazole, aryl halide/triflate, and any boronic acid/ester are of high purity. Impurities can poison the catalyst or lead to unwanted side reactions.[1] Hydrazine derivatives, if used as precursors, can also degrade over time.[1]
-
Solvent and Atmosphere: The use of anhydrous and degassed solvents is critical, as oxygen can deactivate the palladium catalyst.[2] Reactions should be run under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst and Ligand Integrity: Ensure the palladium source and phosphine ligand have not degraded. Older or improperly stored reagents may be inactive.[2] Using a pre-catalyst can sometimes give more reliable results.[3][4]
-
Choice of Base: The base plays a crucial role in the catalytic cycle. The strength and solubility of the base can significantly impact the reaction rate and yield. Common bases include sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[5]
-
Reaction Temperature: The temperature needs to be optimized. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition or side reactions.[6]
Q2: I am observing significant side products in my reaction. What are the most common ones and how can I minimize them?
Several side reactions can occur during palladium-catalyzed pyrazole synthesis:
-
Homocoupling: Formation of biaryl products from the coupling of two aryl halide molecules is a common side reaction. This can often be suppressed by using a suitable ligand and optimizing the reaction conditions.
-
Dehalogenation: Reduction of the aryl halide starting material to the corresponding arene can occur, particularly with more reactive aryl iodides.[7] Using aryl bromides or chlorides may mitigate this issue.[8]
-
Regioisomer Formation: When using unsymmetrical pyrazoles, N-arylation can occur at different nitrogen atoms, leading to a mixture of regioisomers. The choice of catalyst and reaction conditions can influence the regioselectivity.
-
Hydrolysis of Boronic Acids (Suzuki Coupling): In Suzuki-Miyaura reactions, the boronic acid can undergo protodeboronation, especially at higher temperatures, leading to lower yields.[9]
Q3: How do I choose the right ligand and palladium source for my reaction?
The choice of ligand and palladium source is critical for a successful coupling reaction.
-
Palladium Source: Common palladium sources include Pd₂(dba)₃, Pd(OAc)₂, and various pre-catalysts. Pre-catalysts are often preferred as they can lead to more consistent formation of the active catalytic species.[3][4]
-
Ligands: Bulky, electron-rich phosphine ligands are generally required to promote the key steps of oxidative addition and reductive elimination in the catalytic cycle. The choice of ligand depends on the specific substrates. For example, bulky biarylphosphine ligands like XPhos, SPhos, and BrettPhos are often effective for challenging couplings.[6][10] For Suzuki-Miyaura reactions, ligands like dppf are also commonly used.[2]
Troubleshooting Guides
Low Conversion/No Reaction
If you are observing low conversion of your starting materials, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Action |
| Inactive Catalyst/Ligand | Use a fresh batch of palladium source and ligand. Consider using a pre-catalyst for more reliable activation.[3][4] |
| Poor Reagent Purity | Purify starting materials (pyrazole, aryl halide, boronic acid). Ensure solvents are anhydrous and degassed.[1][2] |
| Inappropriate Base | Screen different bases (e.g., NaOtBu, Cs₂CO₃, K₃PO₄). The choice of base can be critical for reaction success.[5] |
| Suboptimal Temperature | Optimize the reaction temperature. Monitor the reaction by TLC or LC-MS to find the optimal balance between reaction rate and catalyst stability.[6] |
| Incorrect Stoichiometry | Ensure the correct stoichiometry of reactants. A slight excess of the pyrazole or boronic acid may be beneficial.[1] |
Formation of Side Products
To address the formation of unwanted side products, refer to the following guide:
| Side Product | Potential Cause | Troubleshooting Action |
| Homocoupling of Aryl Halide | Inefficient oxidative addition or transmetalation. | Screen different ligands. Bulky, electron-rich ligands can often suppress homocoupling. Adjust the reaction temperature. |
| Dehalogenation | Reaction with trace water or other proton sources. | Use rigorously dried solvents and reagents. Consider using a less reactive aryl halide (e.g., bromide instead of iodide).[8] |
| Protodeboronation (Suzuki) | Instability of the boronic acid at elevated temperatures. | Use the minimum effective temperature. Consider using a boronic ester, which can be more stable. Add the boronic acid portion-wise.[9] |
Experimental Protocols
General Procedure for Buchwald-Hartwig N-Arylation of Pyrazole
This is a general starting point; optimization of catalyst, ligand, base, solvent, and temperature will likely be necessary.
-
To an oven-dried reaction vessel, add the pyrazole (1.2 equivalents), aryl halide (1.0 equivalent), palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and phosphine ligand (e.g., Xantphos, 4-10 mol%).
-
Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Add the base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 equivalents).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[2]
General Procedure for Suzuki-Miyaura C-Arylation of a Halopyrazole
This protocol provides a general method that may require optimization.
-
In a reaction vessel, combine the halopyrazole (1.0 equivalent), arylboronic acid (1.5 equivalents), palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and base (e.g., K₂CO₃ or K₃PO₄, 2.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas.
-
Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.[2]
Data Presentation
Comparison of Common Bases in Buchwald-Hartwig Amination
| Base | pKa of Conjugate Acid | Solubility in Toluene | Typical Applications/Notes |
| NaOtBu | ~19 | Low | Strong, non-nucleophilic base. Often effective but can be sensitive to functional groups. |
| Cs₂CO₃ | ~10.3 (second pKa of H₂CO₃) | Low | Milder base, good for substrates with sensitive functional groups. |
| K₃PO₄ | ~12.3 (third pKa of H₃PO₄) | Low | Milder than NaOtBu, often used in Suzuki couplings and can be effective in Buchwald-Hartwig reactions.[9] |
| LHMDS | ~26 | High | Strong, non-nucleophilic, soluble base. Can be useful in certain cases. |
Comparison of Common Palladium Pre-catalysts
| Pre-catalyst | Common Ligands | Activation Method | Advantages |
| Pd₂(dba)₃ | XPhos, SPhos, RuPhos | Ligand association and dissociation | Readily available and widely used. |
| Pd(OAc)₂ | Buchwald ligands, cataCXium ligands | Reduction by phosphine or other reagents | Cost-effective and versatile. |
| Buchwald G3/G4 Palladacycles | Biaryl phosphines | Reductive elimination of a carbazole leaving group | Air- and moisture-stable, provide a 1:1 Pd:ligand ratio. |
| (NHC)Pd(allyl)Cl | N-Heterocyclic Carbenes (NHCs) | Abstraction of the chloride ligand | Highly active and thermally stable catalysts. |
Visualizations
Caption: A logical workflow for troubleshooting low-yield palladium-catalyzed pyrazole synthesis.
Caption: The catalytic cycle of a Buchwald-Hartwig N-arylation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Pyrazole-Based Kinase Inhibitors: JAK vs. BRAF
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in the design of a multitude of targeted therapies. Its versatility allows for the fine-tuning of inhibitory activity and selectivity against various enzyme families. This guide provides a detailed comparison of the structure-activity relationships (SAR) of two distinct classes of pyrazole-based kinase inhibitors: those targeting the Janus kinase (JAK) family and those aimed at the B-Raf (BRAF) serine/threonine kinase, with a particular focus on the oncogenic BRAF V600E mutant.
Data Presentation: Unveiling the Structure-Activity Landscape
The potency and selectivity of pyrazole-based inhibitors are exquisitely sensitive to the nature and position of substituents on the pyrazole core and its appended functionalities. The following tables summarize the quantitative SAR data for representative pyrazole-based JAK and BRAF inhibitors, highlighting the impact of structural modifications on their inhibitory activity.
Table 1: Structure-Activity Relationship of Pyrazole-Based JAK Inhibitors
The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central mediators of cytokine signaling. Dysregulation of the JAK-STAT pathway is implicated in a range of inflammatory diseases and cancers.[1] The development of selective JAK inhibitors is therefore of significant therapeutic interest.
| Compound ID | R1 | R2 | R3 | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Reference |
| A | H | Cyclopentyl | 7H-pyrrolo[2,3-d]pyrimidine | 3.4 | 2.2 | 3.5 | [2] |
| B | Me | Cyclopentyl | 7H-pyrrolo[2,3-d]pyrimidine | 5.1 | 4.5 | 8.2 | [2] |
| C | H | Phenyl | 7H-pyrrolo[2,3-d]pyrimidine | 15 | 12 | 21 | [2] |
| D | H | Cyclopentyl | 5-fluoro-7H-pyrrolo[2,3-d]pyrimidine | 2.8 | 1.9 | 2.5 | [2] |
Note: The core pyrazole structure for this series is a 4-amino-(1H)-pyrazole scaffold.
Key SAR Insights for Pyrazole-Based JAK Inhibitors:
-
R1 Position: Substitution at the N1 position of the pyrazole ring is generally well-tolerated, though unsubstituted (H) or small alkyl groups (Me) often confer potent activity.
-
R2 Position: A cycloalkyl group, such as cyclopentyl, at this position is often optimal for potent pan-JAK inhibition. Aromatic rings like phenyl can be tolerated but may lead to a slight decrease in potency.
-
R3 Position: The nature of the heterocyclic system attached to the pyrazole is crucial for activity and selectivity. A 7H-pyrrolo[2,3-d]pyrimidine moiety is a common and effective feature in many potent JAK inhibitors. Modifications to this heterocycle, such as fluorination, can further enhance potency.
Table 2: Structure-Activity Relationship of Pyrazole-Based BRAF V600E Inhibitors
The BRAF kinase is a key component of the MAPK/ERK signaling pathway, which regulates cell proliferation, differentiation, and survival.[3] The V600E mutation in BRAF leads to its constitutive activation and is a driver in a significant percentage of melanomas and other cancers.[4]
| Compound ID | R1 | R2 | R3 | BRAF V600E IC50 (µM) | Reference |
| X | H | 4-chlorophenyl | Niacinamide | 0.33 | [5] |
| Y | Me | 4-chlorophenyl | Niacinamide | 0.89 | [6] |
| Z | H | 4-methoxyphenyl | Niacinamide | 0.20 | [6] |
| AA | H | 4-chlorophenyl | 6-methyl-niacinamide | 0.15 | [6] |
Note: The core pyrazole structure for this series is a 5-phenyl-1H-pyrazole scaffold.
Key SAR Insights for Pyrazole-Based BRAF V600E Inhibitors:
-
R1 Position: Similar to the JAK inhibitors, the N1 position of the pyrazole ring is sensitive to substitution. An unsubstituted nitrogen is often preferred for optimal activity.
-
R2 Position: The nature of the phenyl ring at the 5-position significantly impacts potency. Electron-withdrawing groups (e.g., chloro) and electron-donating groups (e.g., methoxy) at the para-position of this phenyl ring can both lead to potent inhibition, suggesting a complex interplay of electronic and steric effects in the binding pocket.
-
R3 Position: A niacinamide moiety is a key pharmacophoric element in this series of inhibitors. Modifications to the pyridine ring of the niacinamide, such as the addition of a methyl group, can enhance inhibitory activity.
Experimental Protocols: A Closer Look at the Methodology
The determination of inhibitor potency relies on robust and reproducible experimental assays. Below are detailed methodologies for the key kinase activity assays cited in this guide.
In Vitro JAK Kinase Activity Assay (Luminescence-Based)
This protocol describes a common method for determining the IC50 of a test compound against a specific JAK isoform using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™).[7]
Materials:
-
Recombinant human JAK kinase (JAK1, JAK2, or JAK3)
-
Kinase-specific peptide substrate
-
High-purity Adenosine triphosphate (ATP)
-
Test compound dissolved in 100% DMSO
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO.
-
Assay Plate Preparation: Transfer a small volume (e.g., 50 nL) of the DMSO dilutions to the 384-well assay plates.
-
Enzyme/Substrate Addition: Prepare a 2X enzyme/substrate mixture in Kinase Assay Buffer and add 5 µL to each well. Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Kinase Reaction Initiation: Prepare a 2X ATP solution in Kinase Assay Buffer. The ATP concentration should be near the Km for the specific JAK enzyme. Add 5 µL of the 2X ATP solution to all wells to start the reaction.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Development:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls. Determine the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.
In Vitro BRAF V600E Kinase Activity Assay (Radiometric)
This protocol outlines a radiometric method for determining the IC50 value of a test compound against the BRAF V600E mutant kinase.[8]
Materials:
-
Recombinant active BRAF V600E
-
Inactive MEK1 protein (as substrate)
-
[γ-³³P]ATP
-
Test compound dissolved in 100% DMSO
-
Kinase Reaction Buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35)
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing Kinase Reaction Buffer, inactive MEK1, and the test compound at various concentrations.
-
Enzyme Addition: Add recombinant BRAF V600E to the reaction mixture.
-
Reaction Initiation: Initiate the reaction by adding [γ-³³P]ATP.
-
Reaction Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Substrate Capture: Spot the reaction mixture onto a phosphocellulose filter plate. The phosphorylated MEK1 will bind to the filter.
-
Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Data Acquisition: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Determine the amount of ³³P incorporated into the substrate for each compound concentration. Calculate the percent inhibition and determine the IC50 value by non-linear regression analysis.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow.
References
- 1. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel 5-phenyl-1H-pyrazole derivatives as potential BRAF(V600E) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation and 3D-QSAR studies of novel 4,5-dihydro-1H-pyrazole niacinamide derivatives as BRAF inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
Unlocking the Antibacterial Potential of Pyrazole Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel antibacterial agents is a paramount challenge in the face of rising antimicrobial resistance. Pyrazole derivatives have emerged as a promising class of compounds exhibiting significant antibacterial activity against a broad spectrum of pathogens. This guide provides a comprehensive comparison of the antibacterial efficacy of various pyrazole derivatives, supported by experimental data, detailed methodologies, and mechanistic insights.
Comparative Antibacterial Activity of Pyrazole Derivatives
The antibacterial potency of pyrazole derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of representative pyrazole derivatives against common Gram-positive and Gram-negative bacteria, offering a clear comparison of their efficacy.
| Pyrazole Derivative Class | Specific Compound Example | Target Bacterium | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| Coumarin-Substituted Pyrazoles | Coumarin-pyrazole-hydrazone derivative | Staphylococcus aureus (MRSA) | 3.125 | - | - |
| Coumarin-substituted pyran-fused pyrazole | S. aureus | 1.56 - 6.25 | Positive Control | - | |
| Coumarin-substituted pyran-fused pyrazole | Pseudomonas aeruginosa | 1.56 - 6.25 | - | - | |
| Pyrazole-Thiazole Hybrids | Pyrazole-thiazole hybrid with hydrazone moiety | S. aureus | 1.9 - 3.9 | - | - |
| Pyrazole-thiazole hybrid with hydrazone moiety | Klebsiella planticola | 1.9 - 3.9 | - | - | |
| Thiazolidinone-clubbed pyrazole | Escherichia coli | 16 | - | - | |
| Naphthyl-Substituted Pyrazoles | Naphthyl-substituted pyrazole-derived hydrazone | Gram-positive strains | 0.78 - 1.56 | - | - |
| Naphthyl-substituted pyrazole-derived hydrazone | Acinetobacter baumannii | 0.78 - 1.56 | - | - | |
| Imidazo-Pyridine Substituted Pyrazoles | Imidazo-pyridine substituted pyrazole | Gram-positive & Gram-negative strains | <1 (MBC) | Ciprofloxacin | - |
| Pyrazole-Imidazole-Triazole Hybrids | Pyrazole-imidazole-triazole hybrid | S. aureus | Low µmol/mL range | - | - |
| Pyrazole-imidazole-triazole hybrid | E. coli | Low µmol/mL range | - | - | |
| Pyrazole-imidazole-triazole hybrid | P. aeruginosa | Low µmol/mL range | - | - |
Experimental Protocols for Antibacterial Activity Assessment
Accurate and reproducible experimental methods are crucial for the validation of antibacterial activity. The following are detailed protocols for two standard assays used to evaluate the efficacy of pyrazole derivatives.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[1][2][3]
1. Preparation of Materials:
-
Sterile 96-well microtiter plates.
-
Mueller-Hinton Broth (MHB) or other suitable liquid growth medium.
-
Stock solutions of pyrazole derivatives and reference antibiotics of known concentration.
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).
2. Assay Procedure:
-
Dispense 100 µL of sterile broth into all wells of the microtiter plate.
-
Add 100 µL of the stock solution of the pyrazole derivative to the first well of a row.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This creates a gradient of decreasing compound concentrations.
-
Dilute the standardized bacterial inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculate each well (except for a sterility control well) with 100 µL of the diluted bacterial suspension.
-
Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).
-
Incubate the plates at 37°C for 16-20 hours.
3. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the pyrazole derivative in which no visible bacterial growth (turbidity) is observed.[1]
Agar Well Diffusion Method
This method is a qualitative or semi-quantitative assay used to screen for the antibacterial activity of a compound by measuring the zone of growth inhibition on an agar plate.[4][5][6]
1. Preparation of Materials:
-
Sterile Petri dishes with Mueller-Hinton Agar (MHA).
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard.
-
Sterile cotton swabs.
-
Sterile cork borer or pipette tip to create wells in the agar.
-
Solutions of pyrazole derivatives and control antibiotics at known concentrations.
2. Assay Procedure:
-
Using a sterile cotton swab, evenly streak the standardized bacterial inoculum over the entire surface of the MHA plate to create a bacterial lawn.
-
Allow the plate to dry for a few minutes.
-
Using a sterile cork borer, create uniform wells (typically 6-8 mm in diameter) in the agar.
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of the pyrazole derivative solution into each well.
-
Include wells with a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compounds).
-
Incubate the plates at 37°C for 18-24 hours.
3. Interpretation of Results:
-
The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Mechanism of Action: Inhibition of DNA Gyrase
A significant number of pyrazole derivatives exert their antibacterial effect by targeting bacterial DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair.[7][8][9][10] DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process crucial for relieving torsional stress during DNA replication.
The inhibition of DNA gyrase by pyrazole derivatives disrupts these vital cellular processes, ultimately leading to bacterial cell death. The binding of these compounds to the enzyme interferes with its ability to cut and reseal the DNA strands, leading to the accumulation of double-strand breaks.
Below is a diagram illustrating the proposed mechanism of action of pyrazole derivatives as DNA gyrase inhibitors.
Caption: Proposed mechanism of antibacterial action of pyrazole derivatives via DNA gyrase inhibition.
Experimental Workflow for Antibacterial Screening
The process of identifying and validating the antibacterial activity of novel pyrazole derivatives typically follows a structured workflow, from initial screening to the determination of the mechanism of action.
Caption: A typical experimental workflow for the validation of antibacterial activity of pyrazole derivatives.
Comparison with Alternative Antibacterial Agents
Several studies have directly compared the antibacterial activity of pyrazole derivatives with established antibiotics. For instance, certain imidazo-pyridine substituted pyrazoles have demonstrated superior or comparable in vitro activity against both Gram-positive and Gram-negative bacterial strains when compared to ciprofloxacin.[7] Similarly, some coumarin-substituted pyrazoles have shown greater potency against S. aureus than the positive control used in the respective study.[7] These findings underscore the potential of pyrazole derivatives as viable alternatives or adjuncts to current antibiotic therapies, particularly in the context of combating drug-resistant bacterial infections.
References
- 1. Broth Microdilution | MI [microbiology.mlsascp.com]
- 2. Broth microdilution - Wikipedia [en.wikipedia.org]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. hereditybio.in [hereditybio.in]
- 5. chemistnotes.com [chemistnotes.com]
- 6. mdpi.com [mdpi.com]
- 7. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, and antibacterial activity of novel 4,5-dihydro-1H-pyrazole derivatives as DNA gyrase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Trifluoromethyl Pyrazoles and Other Heterocyclic Compounds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities and physicochemical properties of trifluoromethyl pyrazoles against other notable heterocyclic compounds. The inclusion of a trifluoromethyl (-CF3) group can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity, making trifluoromethylated heterocycles a cornerstone in modern medicinal chemistry. This document summarizes key quantitative data, details experimental methodologies for cited assays, and visualizes relevant biological pathways to aid in the rational design of novel therapeutics.
Executive Summary
Trifluoromethyl pyrazoles are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and insecticidal properties. Their prominence is exemplified by the selective COX-2 inhibitor, Celecoxib. This guide compares trifluoromethyl pyrazoles with other trifluoromethylated heterocycles such as isoxazoles, triazoles, and imidazoles, highlighting their relative performance in various biological assays. The data presented herein is intended to inform lead optimization and scaffold selection in drug discovery programs.
Data Presentation: Comparative Biological Activities
The following tables summarize the quantitative data on the biological activities of trifluoromethyl pyrazoles and other heterocyclic compounds.
Table 1: Comparative Anticancer Activity (IC50 in µM)
| Compound Class | Compound/Reference | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | HeLa (Cervical) | PC-3 (Prostate) |
| Trifluoromethyl Pyrazole | Diaryl(trifluoromethyl)pyrazole (C-23)[1] | 1.3 ± 0.8 | - | - | >10 | - |
| Trifluoromethyl Pyrazole | Pyrazole-based Aurora Kinase Inhibitor (Compound 6)[2] | 0.46 | 0.39 | - | - | - |
| Trifluoromethyl Pyrazole | Pyrazole-based Akt1 Kinase Inhibitor (Compound 2)[2] | - | 0.95 | - | - | - |
| Trifluoromethyl Pyrazole | 5-Methyl-3-(trifluoromethyl)-1H-pyrazole[3][4] | - | - | - | - | - |
| Trifluoromethyl Isoxazole | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (2g)[5][6] | 2.63 | - | - | - | >20 |
| Trifluoromethyl Isoxazole | Non-trifluoromethylated analogue (14)[5][6] | 19.72 | - | - | - | - |
| Trifluoromethyl Pyrimidine | Thiazolo[4,5-d]pyrimidine derivative (3b)[7] | >50 | - | - | - | 27.8 |
Table 2: Comparative Antimicrobial and Antifungal Activity (MIC/EC50 in µg/mL)
| Compound Class | Compound/Reference | S. aureus (MIC) | E. coli (MIC) | C. albicans (MIC) | A. fumigatus (MIC) | F. graminearum (EC50) |
| Trifluoromethyl Pyrazole | N-(trifluoromethyl)phenyl pyrazole (Compound 25)[8] | 0.78 | >100 | - | - | - |
| Trifluoromethyl Pyrazole | 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide (Y13)[3] | - | - | - | - | 13.1 (mg/L) |
| Trifluoromethyl Pyrazole | Pyrazole analogue (1v)[9][10] | - | - | - | - | 0.0530 (µM) |
| Trifluoromethyl Triazole | Triazole derivative (5b)[11] | - | - | 0.5-8 | - | - |
| Trifluoromethyl Triazole | Triazole derivative (10k)[12] | - | - | - | 0.125-1 | - |
| Triazole-Pyrazole Hybrid | Triazole containing phenylethynyl pyrazole (6c)[9] | - | - | 0.0625 | 4.0 | - |
Table 3: Comparative COX-2 Inhibition
| Compound Class | Compound/Reference | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Trifluoromethyl Pyrazole | Celecoxib | 15 | 0.04 | 375 |
| Isoxazole | Valdecoxib | 5.0 | 0.005 | 1000 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
MTT Assay for Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds, typically in a serial dilution, and incubated for another 48-72 hours.[7]
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.[7]
-
IC50 Calculation: The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from a dose-response curve by plotting the percentage of cell viability against the compound concentration.[7]
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific turbidity, typically equivalent to a 0.5 McFarland standard.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing a growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Enzyme and Substrate Preparation: Purified COX-1 or COX-2 enzyme is prepared in a suitable buffer. The substrate, arachidonic acid, is also prepared in a buffer.
-
Compound Incubation: The test compound, at various concentrations, is pre-incubated with the enzyme in a 96-well plate.
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid to the wells.
-
Detection of Prostaglandin E2 (PGE2): The amount of PGE2 produced by the COX enzyme is quantified. This can be done using various methods, such as an enzyme-linked immunosorbent assay (ELISA) or by using a fluorescent probe that reacts with the prostaglandin G2 intermediate.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of COX inhibition against the concentration of the test compound.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.
Signaling Pathways
Caption: Anticancer mechanisms of trifluoromethyl pyrazoles.
Caption: Comparative antifungal mechanisms of pyrazoles and triazoles.
Experimental Workflows
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Workflow for MIC determination.
Conclusion
This comparative guide demonstrates that trifluoromethyl pyrazoles are a versatile and potent class of heterocyclic compounds with significant therapeutic potential. Their performance, particularly in anticancer and antimicrobial applications, is often comparable or superior to other heterocyclic systems. However, the choice of the heterocyclic core should be guided by the specific therapeutic target and desired physicochemical properties. For instance, while trifluoromethyl pyrazoles show broad-spectrum antifungal activity, trifluoromethyl triazoles are particularly effective due to their well-established mechanism of inhibiting ergosterol biosynthesis. The provided data and protocols serve as a valuable resource for researchers to make informed decisions in the design and development of next-generation heterocyclic drugs.
References
- 1. Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME–QSAR predictions | CoLab [colab.ws]
- 4. Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions. | Read by QxMD [read.qxmd.com]
- 5. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Triazole derivatives with improved in vitro antifungal activity over azole drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Pyrazole-Based Benzoic Acid Derivatives as Potent Antibacterial Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide addresses derivatives of 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid, as in vivo efficacy data for the specified parent compound is not currently available in published literature. The focus of this comparison is on the antibacterial properties of these derivatives against clinically relevant Gram-positive pathogens.
Introduction
The emergence of multidrug-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), presents a significant challenge in clinical practice. The pyrazole-based benzoic acid scaffold has been identified as a promising starting point for the development of novel antibacterial agents. This guide provides a comparative overview of the in vitro efficacy of derivatives of this compound and outlines a general framework for their in vivo validation.
Comparative In Vitro Efficacy
Derivatives of this compound have demonstrated potent in vitro activity against a range of Gram-positive bacteria, including various strains of S. aureus and Enterococcus faecalis. The antibacterial efficacy is often evaluated based on the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives against Staphylococcus aureus
| Compound Derivative | S. aureus (ATCC 25923) MIC (µg/mL) | MRSA (ATCC 700699) MIC (µg/mL) | Reference |
| 4-fluoro-3-trifluoromethyl-substituted derivative | 3.12 | - | [1] |
| 3-chloro-4-methyl aniline derivative | - | - | [2] |
| Fluoro-trifluoromethyl substituted aniline derivative | - | - | [2] |
| Trifluoromethyl substituted product | sub µg/mL | sub µg/mL | [2] |
| Tetrasubstituted product | 0.78 | 0.78 | [2] |
Note: Specific MIC values for all derivatives against all strains were not consistently available in the reviewed literature.
Table 2: MIC of Standard-of-Care Antibiotics
For comparative purposes, the MIC values for two commonly used antibiotics against S. aureus and MRSA are presented below.
| Antibiotic | S. aureus MIC Range (µg/mL) | MRSA MIC Range (µg/mL) | Reference |
| Vancomycin | 1 - 2 | 0.5 - 2 | [3][4] |
| Linezolid | 1 - 4 | 1 - 4 | [3][5] |
Mechanism of Action: Inhibition of Fatty Acid Biosynthesis
Investigations into the mode of action of these pyrazole derivatives suggest that they may exert their antibacterial effect by broadly inhibiting macromolecular synthesis.[6] More specifically, some studies have pointed towards the inhibition of the bacterial fatty acid biosynthesis (FAB) pathway as a primary target.[7] The FAB pathway is essential for bacterial survival as it is responsible for the production of fatty acids, which are critical components of the cell membrane.
Caption: Simplified diagram of the bacterial fatty acid biosynthesis (FAS II) pathway.
In Vivo Validation: Experimental Protocols
While specific in vivo efficacy data for these pyrazole derivatives is limited, a general experimental workflow for assessing the in vivo potential of a novel antibacterial agent is outlined below. The mouse peritonitis/sepsis model and skin infection models are standard for evaluating efficacy against S. aureus.[8][9]
General Protocol: Murine Peritonitis/Sepsis Model
-
Animal Model: BALB/c or CD-1 mice are commonly used.
-
Bacterial Strain: A clinically relevant strain of MRSA (e.g., USA300) is prepared to a specific concentration (e.g., 1 x 107 CFU/mouse).[9]
-
Infection: Mice are infected via intraperitoneal injection of the bacterial suspension.
-
Treatment:
-
The test compound (pyrazole derivative) is administered at various doses (e.g., 10, 25, 50 mg/kg) via a relevant route (e.g., oral, intravenous) at specified time points post-infection.
-
Control groups should include a vehicle control and a positive control with a standard-of-care antibiotic (e.g., vancomycin).
-
-
Endpoints:
-
Survival: Animals are monitored for a defined period (e.g., 7 days), and survival rates are recorded.
-
Bacterial Burden: At a specified time point (e.g., 24 hours post-infection), a subset of animals is euthanized, and target organs (e.g., kidneys, spleen) or peritoneal lavage fluid are collected to determine the bacterial load (CFU/gram of tissue or mL of fluid).
-
Toxicology: Preliminary in vivo toxicology studies have shown no harmful effects of some derivatives at doses up to 50 mg/kg in mice.[6] Comprehensive toxicological evaluation should be conducted in parallel.
-
Caption: A generalized workflow for the in vivo validation of a novel antibacterial compound.
Conclusion
Derivatives of this compound represent a promising class of antibacterial agents with potent in vitro activity against Gram-positive pathogens, including MRSA. While in vivo efficacy data is not yet extensively available, the established protocols for murine infection models provide a clear path for future validation. The potential mechanism of action, targeting the essential fatty acid biosynthesis pathway, further highlights the therapeutic potential of this chemical scaffold. Further research is warranted to fully elucidate the in vivo efficacy, pharmacokinetic, and pharmacodynamic properties of these compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of In-vitro Activities of Linezolid and Vancomycin against Staphylococcus aureus Isolated from A Tertiary Care Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbiologyjournal.org [microbiologyjournal.org]
- 5. Linezolid minimum inhibitory concentration (MIC) creep in methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates at a single Japanese center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. imquestbio.com [imquestbio.com]
- 9. A Mouse Model to Assess Innate Immune Response to Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Pyrazole Derivatives: A Comparative Guide for Drug Discovery Professionals
An In-depth Analysis of Pyrazole Derivatives Against Established Drugs in Oncology and Inflammation
For researchers and scientists in the field of drug development, the pyrazole scaffold represents a privileged structure with a wide range of pharmacological activities. This guide provides an objective comparison of the performance of novel pyrazole derivatives against established drugs, supported by experimental data. We delve into their efficacy in two key therapeutic areas: oncology and anti-inflammatory applications.
Section 1: Anticancer Activity
Pyrazole derivatives have emerged as promising candidates in cancer therapy, often targeting critical signaling pathways involved in cell proliferation and survival. Below is a comparative analysis of their performance against well-known anticancer drugs.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various pyrazole derivatives compared to standard chemotherapeutic agents across different cancer cell lines. A lower IC50 value indicates greater potency.
| Compound/Drug | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference Drug | IC50 (µM) |
| Pyrazole Derivative 33 | HCT116, MCF7, HepG2, A549 | CDK2 Inhibition | < 23.7 | Doxorubicin | 24.7 - 64.8 |
| Pyrazole Derivative 43 | MCF7 (Breast Cancer) | PI3 Kinase Inhibition | 0.25 | Doxorubicin | 0.95 |
| Pyrazolone-pyrazole 27 | MCF7 (Breast Cancer) | VEGFR-2 Inhibition | 16.50 | Tamoxifen | 23.31 |
| Aryl Urea Pyrimidine-pyrazole 11 | MCF7, A549, Colo205, A2780 | Tubulin Inhibition | 0.01 - 0.65 | Etoposide | > 0.65 |
| Pyrazole Derivative 50 | HepG2 (Liver Cancer) | Dual EGFR/VEGFR-2 Inhibition | 0.71 | Erlotinib | 10.6 |
| Sorafenib | 1.06 |
Experimental Protocols: Key Assays
1. MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazole derivatives or reference drugs and incubated for another 24-72 hours.
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for 3-4 hours.
-
Formazan Solubilization: The resulting formazan crystals, formed by metabolically active cells, are dissolved in a solubilizing agent such as DMSO.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to untreated control cells.
2. Kinase Inhibition Assay
-
Reaction Setup: Kinase reactions are performed in a 96-well plate. Each well contains the target kinase (e.g., CDK2, VEGFR-2), a specific substrate peptide, and ATP in a reaction buffer.
-
Inhibitor Addition: Serial dilutions of the pyrazole derivatives or known kinase inhibitors are added to the wells.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 60 minutes).
-
Detection: The amount of ATP consumed or the phosphorylation of the substrate is measured. This is often done using a luminescence-based assay where the amount of remaining ATP is quantified.
-
Data Analysis: The percentage of kinase inhibition is calculated, and the IC50 values are determined by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflow
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Pyrazole-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous kinase inhibitors. While these inhibitors can be potent against their intended targets, their interaction with other kinases—a phenomenon known as cross-reactivity—can lead to unexpected off-target effects or beneficial polypharmacology. Understanding the selectivity profile of these compounds is therefore critical for the development of safe and effective therapeutics. This guide provides a comparative analysis of the cross-reactivity profiles of three prominent pyrazole-based kinase inhibitors: Danusertib, AT9283, and Ruxolitinib, supported by experimental data and detailed protocols.
Key Signaling Pathways in Focus
To contextualize the activity of these inhibitors, it is essential to understand the signaling pathways they modulate. Danusertib and AT9283 primarily target Aurora kinases, which are crucial for cell cycle progression, while Ruxolitinib is a potent inhibitor of Janus kinases (JAKs), central to cytokine signaling.
Comparative Kinase Inhibition Profiles
The following tables summarize the inhibitory activity (IC50 values) of Danusertib, AT9283, and Ruxolitinib against their primary targets and a selection of off-target kinases. Lower IC50 values indicate greater potency.
Table 1: On-Target Kinase Inhibition
| Kinase | Danusertib (PHA-739358) IC50 (nM) | AT9283 IC50 (nM) | Ruxolitinib IC50 (nM) |
| Aurora A | 13[1][2] | ~3[3][4] | - |
| Aurora B | 79[1][2] | ~3[3][4] | - |
| Aurora C | 61[1] | - | - |
| JAK1 | - | - | 3.3[5][6] |
| JAK2 | - | 1.2[3] | 2.8[5][6] |
| JAK3 | - | 1.1[3] | 428[6] |
| TYK2 | - | - | 19[6] |
Table 2: Off-Target Kinase Inhibition Profile
| Off-Target Kinase | Danusertib (PHA-739358) IC50 (nM) | AT9283 IC50 (nM) | Ruxolitinib (Kd, nM) |
| Abl | 25[2][7] | - | - |
| Abl(T315I) | - | 4[3] | - |
| FGFR1 | 47[2][7] | - | - |
| c-RET | 31[2][7] | - | - |
| TrkA | 31[2][7] | - | - |
| Lck | 155[8] | - | - |
| c-Kit | 407[8] | - | - |
| VEGFR2 | 432[8] | - | - |
| CDK2 | 462[8] | - | - |
| Flt3 | - | 1-30[4] | - |
| MAP3K2 | - | - | 41.0[9] |
| ROCK2 | - | - | 52.0[9] |
| GAK | - | - | 99.0[9] |
Experimental Protocols
Accurate cross-reactivity profiling relies on robust and standardized experimental methodologies. Below are detailed protocols for two key assays used to determine kinase inhibitor selectivity.
In Vitro Radiometric Kinase Assay
This biochemical assay is a gold standard for quantifying the activity of a kinase and the potency of an inhibitor.[10] It measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.0, 10 mM MgCl₂, 100 µM EDTA)[11]
-
[γ-³²P]ATP
-
Unlabeled ATP solution
-
96-well or 384-well plates
-
P81 phosphocellulose filter paper[12]
-
Phosphorimager or scintillation counter[12]
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test inhibitor in DMSO.
-
Reaction Setup: In a microplate well, combine the kinase reaction buffer, the specific kinase, and its substrate.[11]
-
Inhibitor Addition: Add the diluted inhibitor or DMSO (vehicle control) to the wells.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be optimized for each kinase, often near its Km value.[11]
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).[12]
-
Stopping the Reaction: Terminate the reaction by adding a stop solution, such as phosphoric acid.
-
Substrate Capture: Spot a portion of the reaction mixture onto P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper.[12]
-
Washing: Wash the filter paper multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-³²P]ATP.[12]
-
Detection: Quantify the radioactivity on the dried filter paper using a phosphorimager or scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a biophysical method that measures the engagement of an inhibitor with its target protein in a cellular environment. The principle is that ligand binding increases the thermal stability of the target protein.[13][14]
Materials:
-
Cultured cells
-
Test inhibitor stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium and PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or plates
-
Thermal cycler or heating block
-
Equipment for protein quantification (e.g., Western blot, ELISA, or mass spectrometry)
Procedure:
-
Cell Treatment: Treat intact cells with the pyrazole-based inhibitor or a vehicle control (DMSO) at the desired concentration and incubate under normal cell culture conditions.[13]
-
Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures using a thermal cycler. Unbound proteins will denature and aggregate at lower temperatures than ligand-bound proteins.[14]
-
Cell Lysis: After heating, lyse the cells to release the soluble proteins. This can be done through freeze-thaw cycles or by adding a lysis buffer.[7]
-
Separation of Soluble Fraction: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins and cell debris.[7]
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the specific target protein remaining in the soluble fraction using a suitable detection method, such as Western blotting with a target-specific antibody.[7]
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures in the inhibitor-treated sample indicates target engagement.[14]
By employing these methodologies and carefully analyzing the resulting data, researchers can build a comprehensive understanding of the cross-reactivity profile of pyrazole-based inhibitors, paving the way for the design of more selective and efficacious therapeutics.
References
- 1. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Aurora kinases: Generators of spatial control during mitosis [frontiersin.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. journals.biologists.com [journals.biologists.com]
- 9. guidetopharmacology.org [guidetopharmacology.org]
- 10. The Aurora kinase A inhibitor TC-A2317 disrupts mitotic progression and inhibits cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 13. rupress.org [rupress.org]
- 14. A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ [mdpi.com]
Fluorination of Pyrazoles: A Comparative Guide to Enhancing Metabolic Stability
In the landscape of drug discovery and development, achieving optimal metabolic stability is a critical determinant of a compound's pharmacokinetic profile and, ultimately, its clinical success. The strategic incorporation of fluorine into molecular scaffolds has emerged as a leading strategy to mitigate metabolic liabilities. This guide provides an objective comparison of the metabolic stability of fluorinated versus non-fluorinated pyrazoles, supported by experimental data and detailed methodologies, to inform rational drug design for researchers, scientists, and drug development professionals.
The pyrazole moiety is a prevalent scaffold in medicinal chemistry, found in numerous approved drugs. However, unsubstituted positions on the pyrazole ring and its substituents can be susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, leading to rapid clearance and reduced bioavailability. Fluorination at these metabolically vulnerable sites can effectively "block" or slow down this process due to the high strength of the carbon-fluorine (C-F) bond compared to a carbon-hydrogen (C-H) bond.
Quantitative Comparison of Metabolic Stability
The following table summarizes in vitro data from a study comparing the metabolic stability of a non-fluorinated pyrazole-containing compound with its fluorinated analogs in liver microsomes. A longer metabolic half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.
| Compound ID | Description | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Data Source |
| 1 | Non-fluorinated pyrazole | 25 | 27.7 | |
| 2 | Monofluoromethyl-pyrazole analog | 45 | 15.4 | |
| 3 | Difluoromethyl-pyrazole analog | > 60 | < 11.6 | |
| 4 | Trifluoromethyl-pyrazole analog | > 60 | < 11.6 |
Note: The data presented is a representative example illustrating the trend of increased metabolic stability with increasing fluorination on a pyrazole scaffold.
Experimental Protocols
The determination of metabolic stability is predominantly conducted through in vitro microsomal stability assays. This key experiment provides quantitative data on a compound's susceptibility to metabolism by liver enzymes.
In Vitro Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.
Materials:
-
Test compounds (fluorinated and non-fluorinated pyrazoles)
-
Pooled liver microsomes (human, rat, or mouse)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a high-clearance and a low-clearance compound)
-
Organic solvent (e.g., ice-cold acetonitrile or methanol) for reaction termination
-
96-well plates
-
Incubator/shaker set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test and control compounds in a suitable solvent (e.g., DMSO).
-
Prepare the reaction mixture containing liver microsomes and phosphate buffer.
-
Prepare the NADPH regenerating system solution.
-
-
Incubation:
-
Pre-warm the reaction mixture and test compounds at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells containing the reaction mixture and test compounds.
-
At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold organic solvent.
-
-
Sample Processing:
-
Centrifuge the 96-well plates to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the concentration of the parent compound remaining at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein) .
-
Visualizing the Impact of Fluorination
The following diagrams illustrate the experimental workflow and the underlying metabolic pathways, providing a clearer understanding of how fluorination enhances the stability of pyrazole-containing compounds.
A Comparative Guide to the Target Engagement Validation of Pyrazole-Based Fatty Acid Biosynthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid and its analogs, focusing on their potential as antibacterial agents through the inhibition of the fatty acid biosynthesis (FAS-II) pathway. While direct target engagement data for the specific title compound is not extensively available in public literature, this guide draws upon data from structurally related compounds and compares them with established inhibitors of the same pathway.
Introduction to this compound Analogs and their Presumed Target
Derivatives of this compound have emerged as potent inhibitors of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Investigations into the mode of action of these compounds, particularly 4-[4-(anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl]benzoic acid, suggest that they exert their antibacterial effect by broadly inhibiting macromolecular synthesis, with strong evidence pointing towards the bacterial fatty acid biosynthesis (FAS-II) pathway as a primary target.[4] The FAS-II pathway is essential for bacterial survival, making it an attractive target for novel antibiotics.[5][6][7]
This guide will focus on a representative analog, 4-[4-(3,5-bis(trifluoromethyl)anilinomethyl)-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-1-yl]benzoic acid (Compound 74 from Hansa et al., 2021) , for which quantitative antibacterial data is available. This compound will be compared to other known inhibitors of the bacterial fatty acid biosynthesis pathway.
Comparative Analysis of Antibacterial Activity
The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration - MIC) of the representative pyrazole derivative and other known FAS-II inhibitors against common Gram-positive pathogens. Lower MIC values indicate higher potency.
| Compound/Drug | Target Enzyme(s) | S. aureus (MRSA) MIC (µg/mL) | E. faecalis (VRE) MIC (µg/mL) | Reference(s) |
| Compound 74 | Presumed FAS-II Pathway | 0.78 | 1.56 | [1] |
| Platensimycin | FabF/B | < 1.0 | < 1.0 | [8] |
| Triclosan | FabI | Varies | Varies | [9][10] |
| Cerulenin | FabB/F | Varies | Not widely reported | [11][12][13] |
Signaling and Metabolic Pathways
Bacterial Fatty Acid Biosynthesis (FAS-II) Pathway
The diagram below illustrates the key steps in the bacterial FAS-II pathway, highlighting the enzymes that are targeted by the compounds discussed in this guide. This pathway is responsible for the synthesis of fatty acids, which are essential components of bacterial cell membranes.
Experimental Protocols for Target Engagement Validation
Validating that a compound binds to its intended target within a cellular context is a critical step in drug development. The following are detailed methodologies for key experiments used to confirm target engagement.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol:
-
Preparation of Antimicrobial Agent Stock: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to twice the highest concentration to be tested.
-
Serial Dilutions: In a 96-well microtiter plate, 100 µL of CAMHB is added to all wells. 100 µL of the 2x antimicrobial stock is added to the first column of wells. A serial two-fold dilution is then performed across the plate by transferring 100 µL from one well to the next.
-
Inoculum Preparation: A bacterial suspension is prepared from an overnight culture and adjusted to a 0.5 McFarland turbidity standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Each well (except for a sterility control) is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.[14][15][16][17]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess the direct binding of a compound to its target protein in a cellular environment, based on the principle of ligand-induced thermal stabilization.[18][19][20]
Protocol:
-
Cell Treatment: Intact bacterial cells are incubated with the test compound at various concentrations or with a vehicle control (e.g., DMSO) for a defined period.
-
Heating: The cell suspensions are heated to a range of temperatures for a short duration (e.g., 3 minutes). The binding of the compound is expected to stabilize its target protein, making it more resistant to heat-induced denaturation.
-
Cell Lysis and Fractionation: After heating, the cells are lysed. The aggregated, denatured proteins are separated from the soluble protein fraction by centrifugation.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified. This can be done by Western blotting, mass spectrometry, or other protein detection methods.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in this curve to a higher temperature in the presence of the compound indicates target engagement.[21][22]
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that provides real-time data on the binding kinetics and affinity between a ligand (the compound) and an analyte (the target protein).[23][24][25][26]
Protocol:
-
Immobilization: The purified target protein is immobilized on the surface of a sensor chip.
-
Binding Analysis: The test compound, dissolved in a running buffer, is flowed over the sensor chip surface at various concentrations.
-
Detection: Binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time and measured in response units (RU).
-
Kinetic Analysis: The rates of association (k_on) and dissociation (k_off) of the compound-protein interaction are determined from the sensorgram (a plot of RU versus time).
-
Affinity Determination: The equilibrium dissociation constant (K_D), a measure of binding affinity, is calculated from the ratio of the kinetic rate constants (K_D = k_off / k_on).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[27][28][29][30]
Protocol:
-
Sample Preparation: The purified target protein is placed in the sample cell of the calorimeter, and the test compound is loaded into a titration syringe.
-
Titration: A series of small injections of the compound are made into the protein solution.
-
Heat Measurement: The heat change associated with each injection is precisely measured.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of the compound to the protein. This binding isotherm is then fitted to a binding model to determine the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Experimental Workflow Visualization
The following diagram outlines a logical workflow for validating the target engagement of a novel antibacterial compound.
Conclusion
While this compound itself requires further investigation, its close analogs show significant promise as antibacterial agents, likely targeting the essential fatty acid biosynthesis pathway in bacteria. This guide provides a framework for comparing the performance of these novel pyrazole-based compounds against established inhibitors of the FAS-II pathway. The detailed experimental protocols for MIC determination, CETSA, SPR, and ITC offer a clear roadmap for researchers to validate target engagement and further characterize the mechanism of action of new chemical entities in drug discovery.
References
- 1. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial Targets in Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. annualreviews.org [annualreviews.org]
- 7. Antibacterial targets in fatty acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Review on Platensimycin: A Selective FabF Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Triclosan? [synapse.patsnap.com]
- 10. Triclosan - Wikipedia [en.wikipedia.org]
- 11. Cerulenin - Wikipedia [en.wikipedia.org]
- 12. Antimycobacterial activity of cerulenin and its effects on lipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 17. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 18. CETSA [cetsa.org]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. news-medical.net [news-medical.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Protein-Protein Interactions: Surface Plasmon Resonance. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 24. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Using Isothermal Titration Calorimetry to Characterize Enzyme Kinetics Part 1: Principles | Malvern Panalytical [malvernpanalytical.com]
- 29. frontiersin.org [frontiersin.org]
- 30. moodle2.units.it [moodle2.units.it]
Assessing the selectivity of pyrazole compounds for different biological targets
A deep dive into the selectivity of pyrazole-containing compounds reveals their remarkable versatility in targeting a diverse range of biological molecules, from protein kinases to G-protein coupled receptors and enzymes. The inherent chemical properties of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, make it a favored structural motif in medicinal chemistry for developing potent and, crucially, selective inhibitors.
The strategic modification of substituents on the pyrazole core has enabled the development of compounds with fine-tuned selectivity for specific biological targets, a critical aspect in modern drug discovery to enhance therapeutic efficacy while minimizing off-target effects.[1][2][3] This guide provides a comparative analysis of the selectivity of various pyrazole compounds against different biological targets, supported by quantitative data and detailed experimental protocols.
Kinase Inhibitors: A Major Arena for Pyrazole Compounds
Protein kinases have emerged as one of the most significant classes of drug targets, particularly in oncology and immunology. Pyrazole-based compounds have been extensively explored as kinase inhibitors, demonstrating varying degrees of selectivity across the kinome.[4]
Aurora Kinase Inhibitors
Aurora kinases (A, B, and C) are key regulators of cell division, and their dysregulation is often implicated in cancer. Several pyrazole-containing compounds have been developed as Aurora kinase inhibitors, with some exhibiting pan-inhibitory activity while others show selectivity for specific isoforms.[1] For instance, Tozasertib (VX-680 or MK-0457) is a pan-Aurora inhibitor, while Barasertib (AZD1152) is highly selective for Aurora B, with an IC50 value of 0.37 nM, making it over 3000-fold more selective for Aurora B than Aurora A.[1][5]
Janus Kinase (JAK) Inhibitors
The JAK family of tyrosine kinases plays a pivotal role in cytokine signaling pathways. Ruxolitinib, a pyrazole-containing compound, is a selective inhibitor of JAK1 and JAK2 with IC50 values in the low nanomolar range (around 3 nM), while showing significantly less activity against JAK3 (IC50 ≈ 430 nM).[1] This selectivity is crucial for its therapeutic effect in myelofibrosis and other inflammatory conditions.
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are essential for cell cycle regulation, and their inhibitors are of great interest in cancer therapy. The selectivity of pyrazole-based CDK inhibitors can be significantly influenced by substitutions on the pyrazole ring.[2] For example, modifications to a promiscuous 3-amino-1H-pyrazole-based kinase inhibitor scaffold led to the development of highly selective inhibitors of CDK16.[2]
Other Kinase Targets
The versatility of the pyrazole scaffold extends to other kinase families as well. Pyrazole derivatives have been developed as potent and selective inhibitors of p38 MAPK, ERK1/2, and ALK, among others.[1][6] The selectivity profile of these inhibitors is often determined through extensive screening against large kinase panels.
Comparative Selectivity of Pyrazole-Based Kinase Inhibitors
The following table summarizes the inhibitory activity (IC50) of selected pyrazole compounds against a panel of protein kinases, illustrating their diverse selectivity profiles.
| Compound | Primary Target(s) | IC50 (nM) | Off-Target(s) | IC50 (nM) | Reference |
| Ruxolitinib | JAK1, JAK2 | ~3 | JAK3 | ~430 | [1] |
| Barasertib | Aurora B | 0.37 | Aurora A | >1000 | [5] |
| Tozasertib | Pan-Aurora | - | - | - | [1] |
| Ravoxertinib | ERK1, ERK2 | 6.1, 3.1 | CDK2 | - | [1] |
| Pexmetinib | p38 MAPK, Tie-2 | nanomolar range | - | - | [1] |
G-Protein Coupled Receptor (GPCR) Modulators
While kinases are a major focus, pyrazole derivatives have also been developed as modulators of G-protein coupled receptors. For instance, pyrazole derivatives have been investigated as cannabinoid receptor modulators.[4] The concept of functional selectivity, where a ligand can preferentially activate one signaling pathway over another at the same receptor, is a key area of research for GPCRs and offers new avenues for designing pyrazole-based drugs with improved therapeutic profiles.[7][8]
Enzyme Inhibitors
The application of pyrazole compounds extends to the inhibition of various enzymes.
Cyclooxygenase (COX) Inhibitors
Celecoxib, a well-known anti-inflammatory drug, features a pyrazole core and is a selective inhibitor of cyclooxygenase-2 (COX-2).[9] The selectivity for COX-2 over COX-1 is a critical factor in reducing the gastrointestinal side effects associated with non-selective NSAIDs.[10] Numerous other pyrazole derivatives have been synthesized and evaluated for their COX-2 inhibitory activity and selectivity.[11][12]
Other Enzyme Targets
Recent research has identified pyrazole-based inhibitors for other enzymes, such as N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), a potential antibacterial target.[13] Studies have also reported on pyrazole compounds as selective inhibitors of urease and butyrylcholinesterase.[14]
Comparative Selectivity of Pyrazole-Based Enzyme Inhibitors
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (COX-2/COX-1) | Reference |
| Celecoxib | COX-2 | - | High | [9] |
| Compound 119a | COX-2 | - | 462.91 | [12] |
| Compound 149 | COX-2 | 0.01 | 344.56 | [11] |
Experimental Protocols for Assessing Selectivity
The determination of a compound's selectivity is a cornerstone of drug discovery. Standardized in vitro assays are crucial for generating reliable and comparable data.
General Kinase Inhibition Assay
A widely used method to assess the inhibitory activity of a compound against a panel of kinases involves the following steps:
-
Compound Preparation: The pyrazole compound is serially diluted to various concentrations.
-
Reaction Setup: In a multi-well plate, the purified kinase, a suitable substrate (e.g., a peptide), and ATP are combined in a reaction buffer.
-
Incubation: The test compound is added to the reaction mixture and incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be achieved through various methods, including radiometric assays using ³²P-ATP, fluorescence-based assays, or luminescence-based assays that measure the consumption of ATP.[15][16]
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control. The IC50 value, representing the concentration of the inhibitor required to reduce kinase activity by 50%, is determined by fitting the data to a dose-response curve.[15]
Cellular Assays
To assess the activity of the compounds in a more biologically relevant context, cellular assays are employed. For instance, the antiproliferative activity of pyrazole compounds is often evaluated using the MTT assay on various cancer cell lines.[17][18]
Visualizing the Impact: Signaling Pathways and Experimental Workflows
Understanding the biological context in which these pyrazole compounds act is crucial. The following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by pyrazole inhibitors and a general workflow for assessing compound selectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional Selectivity at GPCRs: New Opportunities in Psychiatric Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. jchr.org [jchr.org]
- 10. researchgate.net [researchgate.net]
- 11. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyrazole Derivatives as Cannabinoid Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of prominent pyrazole derivatives that have been investigated as cannabinoid receptor antagonists. The focus is on their performance at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, supported by experimental data from seminal scientific literature. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.
Introduction to Pyrazole-Based Cannabinoid Antagonists
The discovery of the endocannabinoid system and its role in various physiological processes has spurred the development of ligands targeting cannabinoid receptors. Among these, pyrazole derivatives have emerged as a significant class of CB1 receptor antagonists and inverse agonists.[1] These compounds have been extensively studied for their therapeutic potential in treating conditions such as obesity, metabolic disorders, and addiction.[2] This guide focuses on a comparative analysis of four key pyrazole and structurally related derivatives: Rimonabant, AM251, Surinabant, and Taranabant.
Comparative Performance Data
The following tables summarize the binding affinities and functional potencies of the selected pyrazole derivatives at the CB1 and CB2 receptors. These quantitative data are essential for comparing the efficacy and selectivity of these compounds.
Table 1: Comparative Binding Affinity (Ki) of Pyrazole Derivatives
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) | Selectivity (CB2 Ki / CB1 Ki) |
| Rimonabant (SR141716A) | 1.8 - 6.18[3] | 514[3] | ~83 - 285 |
| AM251 | 7.5[4] | 2290[5] | ~306 |
| Surinabant (SR147778) | ~3.5 | ~442 | ~126 |
| Taranabant (MK-0364) | ~0.13 | ~170 (human) | ~1300 |
Note: Ki values can vary depending on the specific radioligand and experimental conditions used in the binding assays.
Table 2: Comparative Functional Antagonist Activity
| Compound | Functional Assay | Parameter | Value (nM) |
| Rimonabant (SR141716A) | GTPγS binding inhibition | IC50 | 6[4] |
| AM251 | Agonist-induced GTPγS binding inhibition | IC50 | 8[5] |
| Surinabant (SR147778) | Inhibition of THC-induced effects (in vivo) | IC50 | 22.0 - 58.8 ng/mL (plasma concentration) |
| Taranabant (MK-0364) | β-arrestin2 recruitment inhibition | IC50 | No apparent bias in some studies |
Note: Functional antagonist activity can be measured using various assays, and the reported values may differ based on the assay methodology and the agonist being antagonized.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To measure the affinity of pyrazole derivatives for CB1 and CB2 receptors.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors (e.g., from HEK293 or CHO cells).
-
Radioligand: [3H]CP55,940 (a high-affinity cannabinoid receptor agonist).
-
Test compounds: Rimonabant, AM251, Surinabant, Taranabant.
-
Non-specific binding control: A high concentration of an unlabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN 55,212-2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.
-
96-well filter plates (e.g., GF/C glass fiber filters).
-
Scintillation counter and scintillation cocktail.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, [3H]CP55,940 at a concentration near its Kd, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add the high concentration of the unlabeled ligand.
-
Equilibration: Incubate the plate at 30°C for 90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: After drying the filters, add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding). The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This protocol is used to determine the functional antagonist activity of a compound by measuring its ability to block agonist-induced inhibition of cyclic AMP (cAMP) production.
Objective: To assess the functional potency of pyrazole derivatives as CB1 receptor antagonists.
Materials:
-
Cells stably expressing the human CB1 receptor (e.g., CHO-K1 or HEK-293).
-
CB1 receptor agonist (e.g., CP55,940).
-
Test compounds: Rimonabant, AM251, Surinabant, Taranabant.
-
Forskolin (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
Cell culture medium and reagents.
Procedure:
-
Cell Seeding: Seed the CB1-expressing cells in a 96-well plate and grow to a suitable confluency.
-
Pre-treatment with Antagonist: Pre-incubate the cells with varying concentrations of the test compound (antagonist) for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the CB1 agonist (e.g., the EC80 concentration of CP55,940) in the presence of forskolin to all wells except the basal and antagonist-only controls. Forskolin stimulates cAMP production, and the agonist will inhibit this stimulation.
-
Incubation: Incubate the plate for a specific time (e.g., 30 minutes) to allow for the modulation of cAMP levels.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using the chosen cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the antagonist. The IC50 value is the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP accumulation. This value is a measure of the functional potency of the antagonist.
Visualizations
The following diagrams illustrate the CB1 receptor signaling pathway and a typical experimental workflow for the characterization of cannabinoid receptor antagonists.
References
- 1. Development of a population pharmacokinetic model for taranabant, a cannibinoid-1 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Functional Selectivity of a Biased Cannabinoid-1 Receptor (CB1R) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural mechanism of CB1R binding to peripheral and biased inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound safely.
Hazard and Safety Information
Prior to handling, it is essential to be aware of the hazards associated with this compound. The following table summarizes the key hazard statements and precautionary measures.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes |
| Skin Irritation | H315: Causes skin irritation.[1] | P264, P280, P302+P352, P332+P313, P362[1] |
| Eye Irritation | H319: Causes serious eye irritation.[1] | P280, P305+P351+P338, P337+P313[1] |
| Respiratory Irritation | H335: May cause respiratory irritation.[1] | P261, P271, P304+P340, P312, P403+P233, P405[1] |
Experimental Protocol: Disposal Procedure
The primary method for the disposal of this compound is to treat it as hazardous chemical waste. It should be sent to a licensed and approved waste disposal facility.[1][2][3]
Materials:
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
-
Chemical fume hood
-
Labeled hazardous waste container (sealable, compatible with the chemical)
-
Waste manifest or logbook
Procedure:
-
Personnel Protection: Before handling the compound, ensure you are wearing the appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[1]
-
Work Area: Conduct all handling and preparation for disposal within a certified chemical fume hood to avoid inhalation of dust or fumes.
-
Waste Segregation:
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Keep the compound in its original container if possible. If transferring to a new container, ensure it is properly labeled with the full chemical name and associated hazards.
-
-
Container Management:
-
Carefully place the container with the this compound into a designated, sealable hazardous waste container.
-
Ensure the waste container is in good condition, free from leaks or damage, and is compatible with the chemical.
-
Keep the waste container closed at all times except when adding waste.
-
-
Labeling: Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.[1]
-
Documentation: Record the amount of waste being disposed of in your laboratory's waste log or manifest, following your institution's procedures.
-
Disposal: Arrange for the pickup of the hazardous waste with your institution's EHS office or a licensed chemical waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.[1][4]
Emergency Procedures
In the event of a spill or exposure, follow these guidelines:
-
Spill: Moisten the spilled material to prevent dust formation and carefully sweep or vacuum it into a sealed container for disposal.[4] Ventilate the area and wash it thoroughly after cleanup is complete.[4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.[1] If irritation persists, seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[1] Seek immediate medical attention.[1]
-
Inhalation: Move to fresh air.[1] If you feel unwell, call a poison center or doctor.[1]
Below is a workflow diagram illustrating the proper disposal procedure for this compound.
Caption: Disposal Workflow for this compound.
References
Essential Safety and Operational Guide for Handling 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid
This document provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Risk Assessment
This compound is classified with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
A thorough risk assessment should be conducted before handling this compound. The following diagram outlines the key steps in this process.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield.[2][3] | To protect eyes from splashes and airborne particles.[2] |
| Skin Protection | Nitrile or neoprene gloves (double-gloving is recommended).[2][4] A chemical-resistant apron or a polyethylene-coated polypropylene disposable gown/lab coat.[2] | To prevent skin contact and contamination of personal clothing.[2] |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator with acid gas cartridges should be used when handling powders outside of a fume hood or if dust or vapors are generated.[2][4] | To protect against the inhalation of harmful dust, fumes, or vapors.[2] |
| Foot Protection | Closed-toe shoes.[2] | To protect feet from spills.[2] |
Operational and Disposal Plans
Adherence to a strict operational plan is crucial for ensuring laboratory safety. The following workflow outlines the general procedure for handling acidic compounds in a laboratory setting.
Experimental Workflow: Safe Handling Procedure
Step-by-Step Handling Protocol
-
Engineering Controls :
-
Fume Hood : Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[2]
-
Ventilation : Ensure the laboratory is well-ventilated.[2]
-
Emergency Equipment : An emergency eyewash station and safety shower must be readily accessible within a 10-second travel time from the work area.[2]
-
-
Safe Handling Practices :
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Workflow
Disposal Procedures :
-
Chemical Waste : Dispose of contents and container to an approved waste disposal plant.[1]
-
Neutralization : Depending on institutional and local regulations, dilute acidic waste may be neutralized to a pH between 6 and 8 before disposal.[2]
-
Contaminated Materials : All materials contaminated with the acid, including PPE, absorbent pads, and disposable labware, must be collected in a designated hazardous waste container.[2]
-
Container Rinsing : Empty containers that held the compound should be triple-rinsed with a suitable solvent. The first rinse should be collected as hazardous waste.[2] For highly toxic chemicals, the first three rinses must be collected.[2]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
